molecular formula C25H28N6O3S B15577838 Fgfr-IN-9

Fgfr-IN-9

Cat. No.: B15577838
M. Wt: 492.6 g/mol
InChI Key: GLRBJDQXLPBXND-HDICACEKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr-IN-9 is a useful research compound. Its molecular formula is C25H28N6O3S and its molecular weight is 492.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H28N6O3S

Molecular Weight

492.6 g/mol

IUPAC Name

N-[4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]phenyl]-7-(3-methoxyphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C25H28N6O3S/c1-17-15-30(16-18(2)27-17)21-9-7-20(8-10-21)28-25-26-14-19-11-12-31(24(19)29-25)35(32,33)23-6-4-5-22(13-23)34-3/h4-14,17-18,27H,15-16H2,1-3H3,(H,26,28,29)/t17-,18+

InChI Key

GLRBJDQXLPBXND-HDICACEKSA-N

Origin of Product

United States

Foundational & Exploratory

Fgfr-IN-9: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in various cancers, making it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of Fgfr-IN-9, a potent and reversible inhibitor of FGFR, with a particular focus on its activity against gatekeeper mutations that confer resistance to other inhibitors.

Discovery of this compound

This compound, also known as compound 19, was discovered through a rational drug design approach targeting the ATP-binding site of FGFRs. The discovery was detailed in a 2022 publication in the Journal of Medicinal Chemistry, titled "Discovery of 2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation." The research focused on developing inhibitors that could overcome the common resistance mechanism of gatekeeper mutations, such as the V550L mutation in FGFR4.

The design strategy involved creating a series of 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. This scaffold was optimized for potent and reversible inhibition of FGFRs while maintaining a favorable pharmacokinetic profile. Through iterative synthesis and biological evaluation, this compound emerged as a lead compound with significant inhibitory activity against wild-type FGFRs and, notably, the FGFR4 V550L gatekeeper mutant.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is detailed in the supplementary information of the aforementioned publication. The general synthetic scheme is outlined below.

A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.

Biological Activity and Data Presentation

This compound has demonstrated potent inhibitory activity against multiple FGFR isoforms and has shown significant anti-proliferative effects in cancer cell lines and in vivo.

In Vitro Kinase Inhibition

The inhibitory activity of this compound against various FGFR kinases was determined using the LanthaScreen™ Eu Kinase Binding Assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)
FGFR164.3
FGFR246.7
FGFR329.6
FGFR4 (Wild Type)17.1
FGFR4 (V550L Mutant)30.7
Cell-Based Proliferation Assays

The anti-proliferative activity of this compound was evaluated in various cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 values are presented in the following table.

Cell LineIC50 (nM)
HUH7 (Hepatocellular Carcinoma)94.7 ± 28.6
Ba/F3-FGFR4 WT82.5 ± 19.2
Ba/F3-FGFR4 V550L260.0 ± 50.2
In Vivo Antitumor Efficacy

The in vivo antitumor activity of this compound was assessed in a HUH7 xenograft mouse model.

Treatment GroupDoseAdministrationTumor Growth Inhibition (TGI)
Vehicle Control-Oral gavage, daily-
This compound30 mg/kgOral gavage, daily-
This compound45 mg/kgOral gavage, daily81%

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

The binding of fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. This compound acts by competitively inhibiting the ATP-binding site of the FGFR kinase domain, thereby blocking these downstream signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates the general workflow for determining the in vitro kinase inhibitory activity of this compound using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare this compound serial dilutions Dispense_Compound Dispense this compound to assay plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare Kinase, Tracer, and Antibody reagents Add_Reagents Add Kinase/Antibody and Tracer Reagent_Prep->Add_Reagents Dispense_Compound->Add_Reagents Incubate Incubate at room temperature Add_Reagents->Incubate Read_Plate Read TR-FRET signal Incubate->Read_Plate Analyze_Data Calculate % inhibition and IC50 values Read_Plate->Analyze_Data

References

In-Depth Technical Guide: Fgfr-IN-9 Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, play a crucial role in the pathogenesis of various cancers by driving tumor cell proliferation, survival, and angiogenesis. Fgfr-IN-9 (also known as Compound 19) has been identified as a potent, reversible, and orally active inhibitor of the FGFR family. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, based on available preclinical data. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its mechanism of action, and visual representations of the affected signaling cascades to support further research and drug development efforts.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine class. It demonstrates potent inhibitory activity against multiple FGFR isoforms, including wild-type and clinically relevant gatekeeper mutants, which are a common mechanism of acquired resistance to other FGFR inhibitors. Its efficacy has been demonstrated in both biochemical and cellular assays, as well as in in vivo xenograft models.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket within the intracellular kinase domain of FGFRs. By blocking ATP binding, this compound prevents the autophosphorylation of the receptor upon ligand (FGF) binding and dimerization. This initial step is critical for the activation of the receptor and the subsequent recruitment and phosphorylation of downstream signaling proteins. The inhibition of FGFR autophosphorylation effectively blocks the initiation of multiple downstream signaling cascades that are crucial for cancer cell function.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different FGFR kinases and cancer cell lines.

Table 1: Biochemical IC50 Values of this compound against FGFR Kinases

Target KinaseIC50 (nM)
FGFR4 (Wild-Type)17.1
FGFR329.6
FGFR4 (V550L Mutant)30.7
FGFR246.7
FGFR164.3
[1]

Table 2: Cellular IC50 Values of this compound for Cell Proliferation

Cell LineBackgroundIC50 (nM)
HUH7Human Hepatocellular Carcinoma94.7 ± 28.6
Ba/F3 - FGFR4 (WT)Pro-B cells engineered to express FGFR4 WT82.5 ± 19.2
Ba/F3 - FGFR4 (V550L)Pro-B cells engineered to express FGFR4 V550L260.0 ± 50.2

Downstream Signaling Pathways Modulated by this compound

Preclinical studies have demonstrated that this compound effectively suppresses the phosphorylation of key downstream effector proteins in the FGFR signaling cascade. The primary pathways affected are the PLCγ and FRS2-mediated pathways.

PLCγ Pathway

Upon activation, FGFR directly phosphorylates Phospholipase C gamma (PLCγ). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate downstream signaling involved in cell proliferation and migration. Western blot analysis has shown that this compound causes a dose-dependent inhibition of PLCγ phosphorylation in Ba/F3-TEL-FGFR4 cells.

FRS2-Mediated Pathways (MAPK/ERK and PI3K/AKT)

FGFR Substrate 2 (FRS2) is a crucial docking protein that is phosphorylated by activated FGFR. Phosphorylated FRS2 serves as a scaffold to recruit other adaptor proteins like GRB2, which can then activate two major downstream pathways:

  • RAS-MAPK-ERK Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival.

  • PI3K-AKT Pathway: This pathway is critical for cell survival, growth, and metabolism.

This compound has been shown to inhibit the phosphorylation of FRS2 in a dose-dependent manner, suggesting its potential to suppress both the MAPK/ERK and PI3K/AKT pathways. The diagram below illustrates the points of inhibition.

Fgfr_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR Kinase Domain FGF->FGFR Binds FRS2 p-FRS2 FGFR->FRS2 Phosphorylates PLCγ p-PLCγ FGFR->PLCγ Phosphorylates GRB2/SOS GRB2/SOS FRS2->GRB2/SOS PI3K PI3K FRS2->PI3K Migration Migration PLCγ->Migration RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival This compound This compound This compound->FGFR Inhibits Autophosphorylation

Caption: this compound inhibits FGFR autophosphorylation, blocking downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Cell Proliferation Assay

This protocol is used to determine the IC50 of this compound in cancer cell lines.

  • Cell Lines: HUH7, Ba/F3 cells engineered to express wild-type or V550L mutant FGFR4.

  • Reagents: this compound (stock solution in DMSO), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent (e.g., CellTiter-Glo).

  • Procedure:

    • Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0 to 2 µM.

    • Add the this compound dilutions to the respective wells. Include a DMSO-only control.

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add MTT reagent to each well and incubate for 2-4 hours, or add CellTiter-Glo reagent and incubate for 10 minutes.

    • Measure the absorbance or luminescence according to the reagent manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of FGFR and its downstream effectors.

  • Cell Line: Ba/F3-TEL-FGFR4 cells.

  • Reagents: this compound, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-PLCγ, anti-PLCγ, and a loading control like anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Seed Ba/F3-TEL-FGFR4 cells and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, and 400 nM) for 4 hours.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (Ba/F3-TEL-FGFR4) Treatment 2. Treatment with this compound (0-400 nM, 4h) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer to PVDF SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-FGFR) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection & Imaging Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of this compound's effect on signaling.

Conclusion and Future Directions

This compound is a potent inhibitor of the FGFR signaling axis, effectively blocking the phosphorylation of the receptor and key downstream mediators such as FRS2 and PLCγ. This activity translates to the inhibition of cancer cell proliferation, particularly in models dependent on FGFR signaling. The data presented in this guide provides a foundational understanding of the core downstream effects of this compound.

Future research should aim to further elucidate the impact of this compound on the broader signaling network. Specifically, detailed investigations into the modulation of the MAPK/ERK and PI3K/AKT pathways, including the phosphorylation status of key kinases like ERK and AKT, would provide a more complete picture of its mechanism of action. Additionally, exploring its effects on the STAT pathway and its potential in combination therapies are promising avenues for future studies. This will be critical for its continued development as a potential therapeutic agent for FGFR-driven cancers.

References

Structure-Activity Relationship (SAR) Studies of Fgfr-IN-9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Fgfr-IN-9, a potent and reversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This compound, also identified as compound 19 in its primary publication, has demonstrated significant inhibitory activity against wild-type FGFRs and, notably, against the gatekeeper mutant FGFR4V550L, a common mechanism of acquired resistance to FGFR inhibitors.[1] This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as an in-depth resource for researchers in oncology and medicinal chemistry.

Core Compound Profile: this compound

This compound is a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine derivative developed through rational design and optimization.[1] It has shown potent enzymatic and cellular activity against multiple FGFR isoforms and exhibits favorable pharmacokinetic properties, making it a promising candidate for further preclinical and clinical development, particularly for cancers harboring FGFR aberrations such as hepatocellular carcinoma (HCC).[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro inhibitory activities of this compound and related compounds from the primary SAR study. The data highlights the key structural modifications that influence potency and selectivity against various FGFR isoforms.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Analogs [1]

CompoundR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4WT IC50 (nM)FGFR4V550L IC50 (nM)
This compound (19) 3,5-dimethylpiperazine64.346.729.617.130.7
Analog Apiperazine>1000>1000>1000>1000>1000
Analog B4-methylpiperazine150.398.175.445.268.9
Analog C4-ethylpiperazine121.580.662.338.755.4
Analog D4-(isopropyl)piperazine98.765.248.929.842.1

Table 2: Cellular Proliferation Inhibitory Activity of this compound [1]

Cell LineGenetic BackgroundThis compound IC50 (nM)
HUH7FGFR4 over-expression94.7 ± 28.6
Ba/F3-FGFR4WTEngineered to express wild-type FGFR482.5 ± 19.2
Ba/F3-FGFR4V550LEngineered to express gatekeeper mutant FGFR4260.0 ± 50.2

Pharmacokinetics and In Vivo Efficacy

This compound has demonstrated promising pharmacokinetic properties and in vivo antitumor activity.

Table 3: Pharmacokinetic Parameters of this compound in Mice [1]

RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC0-t (h·ng/mL)T1/2 (h)Bioavailability (F%)
i.v.10.082751751.13-
p.o.100.58569653.8761.5

Table 4: In Vivo Antitumor Efficacy of this compound in HUH7 Xenograft Model [1]

Treatment GroupDose (mg/kg)AdministrationTumor Growth Inhibition (TGI) (%)
Vehicle Control-i.g. daily for 3 weeks-
This compound30i.g. daily for 3 weeks-
This compound45i.g. daily for 3 weeks81

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the FGFR signaling pathway and a typical workflow for inhibitor evaluation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PLCG->Nucleus STAT->Nucleus Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibits

Caption: FGFR Signaling Pathway and Mechanism of this compound Inhibition.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_pk Pharmacokinetics cluster_invivo In Vivo Efficacy A1 Lead Compound Identification A2 SAR-guided Optimization A1->A2 A3 Synthesis of Analogs A2->A3 B1 Biochemical Kinase Assay (FGFR1-4) A3->B1 B2 Cellular Proliferation Assay (e.g., MTT) B1->B2 B3 Western Blot (p-FGFR Analysis) B2->B3 C1 In Vitro ADME (e.g., Microsomal Stability) B3->C1 C2 In Vivo PK Studies (Mouse) C1->C2 D1 Tumor Xenograft Model (e.g., HUH7) C2->D1 D2 Dosing & Monitoring D1->D2 D3 Efficacy & Toxicity Assessment D2->D3 D3->A2 Iterative Optimization

Caption: Experimental Workflow for the Evaluation of FGFR Inhibitors.

Detailed Experimental Protocols

The following are representative protocols for the key experiments conducted in the SAR studies of this compound, based on the methodologies described in the primary literature and standard practices in the field.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FGFR kinase enzymes.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly employed.

    • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a europium-labeled anti-phosphotyrosine antibody.

    • Procedure:

      • The kinase reaction is performed in a buffer containing HEPES, MgCl2, MnCl2, DTT, and BSA.

      • Test compounds are serially diluted in DMSO and pre-incubated with the kinase enzyme in a 384-well plate for 15 minutes at room temperature.

      • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

      • The reaction is allowed to proceed for 1 hour at room temperature.

      • The reaction is stopped by the addition of EDTA.

      • The TR-FRET detection reagents (e.g., europium-labeled antibody) are added, and the plate is incubated for 1 hour at room temperature.

    • Data Analysis: The fluorescence signal is read on a compatible plate reader. The percent inhibition is calculated relative to DMSO controls, and IC50 values are determined by fitting the data to a four-parameter logistic equation using graphing software.

Cellular Proliferation Assay (MTT Assay)
  • Objective: To assess the anti-proliferative activity of test compounds on cancer cell lines.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., HUH7, Ba/F3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Procedure:

      • Cells are seeded in 96-well plates and allowed to adhere overnight.

      • The following day, cells are treated with serial dilutions of the test compounds for 72 hours.

      • After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.

      • The medium is then removed, and DMSO is added to dissolve the formazan crystals.

    • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to DMSO-treated control cells, and IC50 values are determined using non-linear regression analysis.

Western Blot Analysis for FGFR Phosphorylation
  • Objective: To confirm the inhibition of FGFR signaling in a cellular context.

  • Methodology:

    • Cell Treatment and Lysis:

      • Cells are seeded and grown to 70-80% confluency.

      • Cells are serum-starved for 24 hours and then treated with various concentrations of the test compound for 4 hours.

      • Where applicable, cells are stimulated with a ligand (e.g., FGF19) for a short period before lysis.

      • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification and Electrophoresis:

      • Protein concentration is determined using a BCA assay.

      • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting:

      • The membrane is blocked with 5% non-fat milk or BSA in TBST.

      • The membrane is incubated overnight at 4°C with primary antibodies against phospho-FGFR and total FGFR.

      • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

In Vivo Xenograft Study
  • Objective: To evaluate the in vivo antitumor efficacy of the lead compound.

  • Methodology:

    • Animal Model: Female BALB/c nude mice are used.

    • Tumor Implantation: HUH7 cells are subcutaneously injected into the right flank of the mice.

    • Treatment:

      • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

      • The test compound is formulated (e.g., in a solution of DMSO, PEG300, Tween 80, and saline) and administered orally (intragastric gavage) daily.

    • Monitoring and Endpoint:

      • Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

      • The study is terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a certain size.

    • Data Analysis: Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Tt - T0) / (Ct - C0)] × 100, where Tt and T0 are the mean tumor volumes of the treated group at the end and beginning of the study, and Ct and C0 are the mean tumor volumes of the control group.

This guide provides a foundational understanding of the SAR of this compound. For more detailed information on the synthesis and characterization of these compounds, readers are encouraged to consult the primary scientific literature.

References

Fgfr-IN-9: A Deep Dive into its Inhibitory Effects on MAPK and PI3K/Akt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr-IN-9 is a potent and reversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Dysregulation of FGFR signaling is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of this compound on two critical downstream signaling cascades: the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Through a comprehensive review of available data, this document outlines the mechanism of action, quantitative inhibitory profile, and the cellular consequences of this compound treatment, supported by detailed experimental protocols and pathway visualizations.

Core Mechanism of Action

FGFRs, upon activation by fibroblast growth factors (FGFs), dimerize and autophosphorylate, creating docking sites for adaptor proteins such as FRS2. This initiates a cascade of downstream signaling events. The MAPK pathway, primarily mediated through the RAS-RAF-MEK-ERK axis, and the PI3K/Akt pathway are two major downstream cascades that regulate cell proliferation, survival, and differentiation.

This compound exerts its effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

Quantitative Inhibitory Profile of this compound

The potency of this compound has been characterized through both biochemical and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: Biochemical Inhibition of FGFR Kinases by this compound
Target KinaseIC50 (nM)
FGFR164.3[1][2]
FGFR246.7[1][2]
FGFR329.6[1][2]
FGFR4 (Wild-Type)17.1[1][2]
FGFR4 (V550L mutant)30.7[1][2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Proliferation Inhibition by this compound
Cell LineTargetIC50 (nM)
HUH7FGFR4-amplified hepatocellular carcinoma94.7 ± 28.6[1]
Ba/F3 FGFR4 WTEngineered cell line expressing wild-type FGFR482.5 ± 19.2[1]
Ba/F3 FGFR4 V550LEngineered cell line expressing mutant FGFR4260.0 ± 50.2[1]

IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50%.

Effect on MAPK and PI3K/Akt Signaling Pathways

Treatment of cancer cells with this compound leads to a dose-dependent inhibition of the FGFR signaling cascade. This includes a reduction in the phosphorylation of FGFR itself and its immediate downstream effector, FRS2.[1] The inhibition of FRS2 phosphorylation is a critical event, as it effectively uncouples the activated receptor from both the MAPK and PI3K/Akt pathways.

While direct quantitative data on the inhibition of p-ERK and p-Akt by this compound is not publicly available, the demonstrated potent inhibition of upstream components of these pathways strongly indicates a significant reduction in their activity. The expected downstream effects are a decrease in cell proliferation and survival, consistent with the observed cellular IC50 values.

Signaling Pathway Diagrams

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibits Autophosphorylation Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_analysis Analysis Seed_Cells Seed Cells in Culture Plates Treat_Cells Treat with this compound (Varying Concentrations and Times) Seed_Cells->Treat_Cells Cell_Lysis Lyse Cells and Collect Protein Treat_Cells->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-ERK, t-ERK, p-Akt, t-Akt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescent Substrate Secondary_Ab->Detection Analysis Analyze Band Intensities Detection->Analysis

References

Fgfr-IN-9: A Technical Guide for a Novel Chemical Probe in FGFR Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fgfr-IN-9 (also referred to as Compound 19), a potent and reversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This compound serves as a valuable chemical probe for investigating the physiological and pathological roles of FGFR signaling. This document details the biochemical and cellular activity of this compound, its selectivity profile, and provides explicit protocols for its application in key experimental settings.

Introduction to this compound

This compound is a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine derivative designed as a potent, reversible, and orally active inhibitor of the FGFR family of receptor tyrosine kinases.[1] A critical feature of this compound is its ability to inhibit FGFRs harboring gatekeeper mutations, such as V550L in FGFR4, which can confer resistance to other FGFR inhibitors.[1] This characteristic makes it a particularly useful tool for studying mechanisms of drug resistance in FGFR-driven cancers.

Chemical Structure:

Quantitative Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Biochemical Inhibitory Activity of this compound
TargetIC₅₀ (nM)
FGFR164.3
FGFR246.7
FGFR329.6
FGFR4 (Wild-Type)17.1
FGFR4 (V550L)30.7

Data sourced from in vitro kinase assays.[1]

Table 2: Cellular Activity of this compound
Cell LineDescriptionIC₅₀ (nM)
HUH7Human hepatocellular carcinoma94.7 ± 28.6
Ba/F3-FGFR4 (WT)Pro-B cells engineered to express wild-type FGFR482.5 ± 19.2
Ba/F3-FGFR4 (V550L)Pro-B cells engineered to express FGFR4 V550L mutant260.0 ± 50.2

Cell viability was assessed after 72 hours of treatment.[1]

Table 3: In Vivo Efficacy of this compound in HUH7 Xenograft Model
Dose (mg/kg, i.g., daily)Tumor Growth Inhibition (TGI)
30Significant
4581%

Treatment was administered for 3 weeks. No significant body weight loss was observed.[1]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

Fibroblast Growth Factor (FGF) binding to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins like FRS2, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[2] this compound acts by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Western Blot for FGFR Phosphorylation

This workflow outlines the key steps to assess the inhibitory effect of this compound on FGFR phosphorylation in a cellular context.

Western_Blot_Workflow Start Seed Cells Treatment Treat with this compound (e.g., 0-400 nM, 4h) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE & Protein Transfer to Membrane Lysis->SDS_PAGE Blocking Blocking (e.g., 5% BSA in TBST) SDS_PAGE->Blocking Primary_Ab Incubate with Primary Antibody (p-FGFR, total FGFR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis: Quantify Band Intensity Detection->Analysis

Caption: Workflow for Western Blot analysis of p-FGFR after this compound treatment.

Experimental Workflow: Cell Viability Assay

This workflow describes the general procedure to determine the IC₅₀ of this compound in cancer cell lines.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Serial Dilutions of this compound Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubation->Reagent Detection Measure Luminescence/ Absorbance Reagent->Detection Analysis Data Analysis: Calculate IC₅₀ Detection->Analysis

References

Fgfr-IN-9 and Other Pan-FGFR Inhibitors: A Technical Guide for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Pan-FGFR inhibitors are potent and selective, ATP-competitive tyrosine kinase inhibitors that target FGFR1, FGFR2, and FGFR3.[1][3] By binding to the ATP-binding pocket of the FGFR kinase domain, these inhibitors block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways.[3][4] The primary signaling cascades affected include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for tumor cell growth and survival.[3][5]

Quantitative Data on Pan-FGFR Inhibitors in Cancer Cell Lines

The efficacy of pan-FGFR inhibitors varies across different cancer cell lines, largely dependent on the specific FGFR alterations they harbor. The following tables summarize key quantitative data from studies on various FGFR inhibitors.

Table 1: IC50 Values of Pan-FGFR Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeFGFR AlterationIC50 (nM)
InfigratinibRT112Urothelial CarcinomaFGFR3-TACC3 fusion~10-50
InfigratinibFGFR2-fusion positive clone 1CholangiocarcinomaFGFR2 fusion>1000 (Resistant)
InfigratinibFGFR2-fusion positive clone 2CholangiocarcinomaFGFR2 fusion~40 (Resistant)
NintedanibH520Lung CancerFGFR1 CNG760 ± 40
NintedanibH1581Lung CancerFGFR1 CNG550 ± 240
NintedanibLK-2Lung CancerFGFR1 CNG90 ± 10
PD173074CAL120Triple-Negative Breast CancerNot Specified~1000
PD173074Hs578TTriple-Negative Breast CancerNot Specified~1000
Debio 1347Not SpecifiedSolid MalignanciesFGFR1-3 alterations9.3 (FGFR1), 7.6 (FGFR2), 22 (FGFR3)

Note: IC50 values can vary depending on the specific assay conditions and the parental cell line used.[6]

Table 2: Apoptosis Induction by Pan-FGFR Inhibitors

InhibitorCell LineCancer TypeTreatment ConditionsApoptosis MeasurementResults
PD173074CAL120Triple-Negative Breast Cancer1 µmol/L for 48 hoursPARP CleavageIncreased cleaved PARP1
PD173074Hs578TTriple-Negative Breast Cancer1 µmol/L for 48 hoursPARP CleavageIncreased cleaved PARP1
PD173074CAL120Triple-Negative Breast CancerRange of concentrations for 48 hoursActivated Caspase 3/7Increased activated Caspase 3/7
PD173074Hs578TTriple-Negative Breast CancerRange of concentrations for 48 hoursActivated Caspase 3/7Increased activated Caspase 3/7
NSC12 / ErdafitinibH1581Lung Cancer48 hoursAnnexin-V/PI StainingDose-dependent increase in apoptosis

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the IC50 value of an FGFR inhibitor.

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 2-5 x 10³ cells/well in 100 µL of complete culture medium. Allow cells to adhere for 24 hours.[1]

  • Drug Treatment: Prepare serial dilutions of the FGFR inhibitor in complete culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTS/MTT Addition: Add 20 µL of MTS solution (or 10 µL of MTT solution) to each well.[7]

  • Incubation: Incubate for 1-4 hours at 37°C.[7]

  • Measurement: For MTS assays, measure the absorbance at 490 nm. For MTT assays, add 100 µL of solubilization solution, mix, and then measure the absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with an FGFR inhibitor.

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells/well.[1] After 24 hours, treat the cells with the desired concentrations of the FGFR inhibitor for 24, 48, or 72 hours.[1]

  • Cell Collection: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[8]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[9]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.[1] Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol determines the effect of an FGFR inhibitor on cell cycle progression.

  • Cell Treatment and Collection: Treat cells with the FGFR inhibitor as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[10]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[11]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[11][12]

Western Blot Analysis for FGFR Pathway Inhibition

This protocol is used to assess the phosphorylation status of FGFR and its downstream effectors.

  • Cell Lysis: Treat cells with the FGFR inhibitor for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

  • SDS-PAGE and Transfer: Normalize protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[3]

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.[3]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[3][4]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[3]

Visualizations

FGFR Signaling Pathway and Inhibition

FGFR_Signaling_Pathway cluster_MAPK RAS-MAPK Pathway cluster_PI3K PI3K-AKT Pathway cluster_PLCG PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K PLCG PLCγ P_FGFR->PLCG P_FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS SOS->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Inhibitor Fgfr-IN-9 (Pan-FGFR Inhibitor) Inhibitor->P_FGFR

Caption: FGFR signaling and the mechanism of pan-FGFR inhibitors.

General Experimental Workflow for this compound Evaluation

Experimental_Workflow Start Start: Cancer Cell Line with FGFR Alteration Treatment Treat with this compound (Dose-Response) Start->Treatment CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (p-FGFR, p-ERK, etc.) Treatment->WesternBlot IC50 Determine IC50 CellViability->IC50 Analysis Data Analysis and Interpretation IC50->Analysis Apoptosis->Analysis CellCycle->Analysis WesternBlot->Analysis

Caption: Workflow for evaluating this compound in cancer cell lines.

References

In-depth Technical Guide: Preclinical Antitumor Activity of Fgfr-IN-9

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Publicly available information, including scientific literature and patent databases, does not contain specific preclinical data for a compound designated "Fgfr-IN-9". It is possible that this is an internal development name not yet disclosed in public forums.

This guide, therefore, provides a comprehensive overview of the preclinical antitumor activity of a well-characterized, potent, and selective pan-FGFR inhibitor, INCB054828 (Pemigatinib) , as a representative example of a clinically advanced FGFR inhibitor. The data and methodologies presented are based on published preclinical studies and are intended for researchers, scientists, and drug development professionals.

Core Concepts: FGFR Signaling in Oncology

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs are oncogenic drivers in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors.[2][3][4] These aberrations lead to constitutive activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting tumorigenesis.[5] Consequently, selective inhibition of FGFR signaling has emerged as a promising therapeutic strategy.

INCB054828 (Pemigatinib): A Selective FGFR Inhibitor

INCB054828 is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[1] Its preclinical profile demonstrates significant antitumor activity in models with aberrant FGFR signaling.

Biochemical and Cellular Activity

The following table summarizes the in vitro inhibitory activity of INCB054828 against FGFR kinases and its effect on the proliferation of cancer cell lines with and without FGFR alterations.

Target/AssayIC50 (nM)Cell LineFGFR AlterationGrowth Inhibition IC50 (nM)
Biochemical Assay
FGFR1< 1
FGFR2< 1
FGFR3< 1
VEGFR2> 1000
Cellular Proliferation Assay
SNU-16FGFR2 Amplification3 - 50
NCI-H716FGFR2 Fusion3 - 50
KG-1FGFR1 Overexpression3 - 50
KMS-11FGFR3 Translocation3 - 50
Various LinesNo FGFR Dependence> 1500

Data compiled from preclinical studies of INCB054828.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB054828 against recombinant FGFR enzymes.

Methodology:

  • Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are incubated with a specific peptide substrate and ATP.

  • INCB054828 is added in a series of dilutions.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the effect of INCB054828 on the growth of cancer cell lines.

Methodology:

  • Cancer cell lines with known FGFR alterations and those without are seeded in 96-well plates.

  • After allowing the cells to adhere, they are treated with increasing concentrations of INCB054828 or vehicle control.

  • Cells are incubated for a period of 72 to 120 hours.

  • Cell viability is measured using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

  • IC50 values are determined from the dose-response curves.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy of INCB054828 in animal models.

Methodology:

  • Human cancer cell lines with FGFR alterations (e.g., SNU-16, NCI-H716) are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).

  • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

  • INCB054828 is administered orally, once daily, at various tolerated doses.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for downstream signaling inhibition).

Signaling Pathways and Mechanisms of Action

INCB054828 exerts its antitumor effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its catalytic activity. This leads to the blockade of downstream signaling cascades crucial for tumor cell proliferation and survival.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS1 GRB2/SOS1 FRS2->GRB2_SOS1 PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation INCB054828 INCB054828 INCB054828->FGFR Inhibits

References

Fgfr-IN-9: A Technical Guide on its Role in Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptors (FGFRs) are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, and survival. Their role in angiogenesis, the formation of new blood vessels, is of particular interest in oncology and other pathological conditions characterized by aberrant vascular growth. The inhibition of FGFR signaling presents a promising therapeutic strategy to modulate angiogenesis. This technical guide focuses on Fgfr-IN-9, a potent and reversible inhibitor of FGFRs, and elucidates its role in the context of angiogenesis. While direct and extensive public data on the specific anti-angiogenic properties of this compound is limited, this document synthesizes the available information on its mechanism of action, the broader role of FGFR inhibition in angiogenesis, and provides detailed experimental protocols for evaluating the anti-angiogenic potential of similar small molecule inhibitors.

Introduction to this compound

This compound, also identified as Compound 19, is a small molecule inhibitor of the Fibroblast Growth Factor Receptor family. It exhibits potent, reversible, and orally active inhibitory activity against multiple FGFR isoforms. The multifaceted role of the FGF/FGFR signaling axis in both physiological and pathological angiogenesis makes inhibitors like this compound a subject of significant research interest. Dysregulation of this pathway is a known driver of tumor progression and metastasis, in part through the promotion of neovascularization.

Mechanism of Action

This compound exerts its biological effects by directly targeting the ATP-binding pocket of the FGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. Key signaling pathways implicated in FGFR-mediated angiogenesis that are inhibited by this compound include the Ras-MAPK, PI3K-AKT, and PLCγ pathways. By abrogating these signals in endothelial cells, this compound is anticipated to inhibit the fundamental processes of angiogenesis, such as endothelial cell proliferation, migration, and tube formation.

Quantitative Data

The inhibitory activity of this compound has been characterized against several FGFR isoforms and in various cell lines. While specific quantitative data on its anti-angiogenic effects are not extensively available in the public domain, the following tables summarize its known biochemical and cellular potencies. A related compound, identified as FGFR4-IN-9 (Compound 6O), has been noted to effectively inhibit angiogenesis in hepatocellular carcinoma, suggesting a class effect for potent FGFR inhibitors.

Table 1: Biochemical Inhibitory Activity of this compound [1]

TargetIC50 (nM)
FGFR164.3
FGFR246.7
FGFR329.6
FGFR4 (Wild Type)17.1
FGFR4 (V550L Mutant)30.7

Table 2: Cellular Inhibitory Activity of this compound [1]

Cell LineTarget PathwayIC50 (nM)
HUH7Cell Proliferation94.7 ± 28.6
Ba/F3-FGFR4 WTCell Proliferation82.5 ± 19.2
Ba/F3-FGFR4 V550LCell Proliferation260.0 ± 50.2

Table 3: In Vivo Antitumor Activity of this compound [1]

Animal ModelDosageOutcome
HUH7 Xenograft45 mg/kg (i.g., daily for 3 weeks)81% Tumor Growth Inhibition

Signaling Pathways in Angiogenesis Modulated by this compound

The FGF/FGFR signaling axis is a critical promoter of angiogenesis. Upon activation by FGF ligands, FGFRs on endothelial cells initiate a cascade of intracellular events that lead to the formation of new blood vessels. This compound, by inhibiting FGFR phosphorylation, effectively shuts down these pro-angiogenic signals.

FGFR_Signaling_in_Angiogenesis cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Activates Fgfr_IN_9 This compound Fgfr_IN_9->P1 Inhibits FRS2 FRS2 P1->FRS2 Phosphorylates PLCg PLCγ P1->PLCg Phosphorylates PI3K PI3K FRS2->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAS RAS GRB2_SOS->RAS Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis RAF RAF RAS->RAF PKC->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: FGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols for Assessing Anti-Angiogenic Activity

To evaluate the anti-angiogenic potential of this compound, a series of standardized in vitro, ex vivo, and in vivo assays can be employed. The following protocols are provided as a guide for researchers.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Methodology:

  • Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice overnight. Coat a 96-well plate with a thin layer of the extract and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the coated plate at a density of 1-2 x 10^4 cells per well in endothelial cell growth medium.

  • Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control for angiogenesis (e.g., FGF2 or VEGF).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Analysis: Visualize the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Ex Vivo Aortic Ring Assay

This assay provides a more complex microenvironment for assessing angiogenesis.

Methodology:

  • Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta in sterile conditions.

  • Ring Preparation: Clean the aorta of periadventitial fat and connective tissue and cut it into 1 mm thick rings.

  • Embedding: Embed the aortic rings in a collagen gel matrix in a 48-well plate.

  • Treatment: Add culture medium containing different concentrations of this compound, a vehicle control, and a positive control to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, with media changes every 2-3 days.

  • Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope. Quantify the angiogenic response by measuring the number and length of the sprouts.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis.

Methodology:

  • Egg Preparation: Incubate fertilized chicken eggs for 3 days. On day 3, create a small window in the shell to expose the CAM.

  • Sample Application: On day 10, place a sterile filter paper disc or a carrier matrix (e.g., Matrigel) containing this compound at various doses, a vehicle control, or a pro-angiogenic factor onto the CAM.

  • Incubation: Reseal the window and incubate the eggs for another 2-3 days.

  • Analysis: On day 12 or 13, open the eggs and examine the CAM for changes in vascularization around the application site. Quantify the angiogenic or anti-angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the area.

Experimental and Logical Workflows

The evaluation of a potential anti-angiogenic compound like this compound follows a logical progression from in vitro to in vivo models to ascertain its efficacy and mechanism of action.

experimental_workflow start Hypothesis: This compound inhibits angiogenesis in_vitro In Vitro Assays start->in_vitro tube_formation Tube Formation Assay (HUVECs) in_vitro->tube_formation migration Migration/Wound Healing Assay in_vitro->migration proliferation Proliferation Assay (e.g., BrdU) in_vitro->proliferation ex_vivo Ex Vivo Assay in_vitro->ex_vivo If positive aortic_ring Aortic Ring Assay ex_vivo->aortic_ring in_vivo In Vivo Models ex_vivo->in_vivo If positive cam CAM Assay in_vivo->cam xenograft Tumor Xenograft Model (Microvessel Density Analysis) in_vivo->xenograft mechanism Mechanism of Action Studies in_vivo->mechanism Concurrently conclusion Conclusion: This compound is a potential anti-angiogenic agent in_vivo->conclusion western_blot Western Blot (pFGFR, pERK, pAKT) mechanism->western_blot mechanism->conclusion

Caption: A typical experimental workflow for evaluating the anti-angiogenic properties of this compound.

Conclusion

This compound is a potent inhibitor of the FGFR signaling pathway with demonstrated anti-proliferative and in vivo anti-tumor activity. Based on the critical role of FGFR signaling in angiogenesis, it is strongly hypothesized that this compound possesses significant anti-angiogenic properties. This technical guide provides a framework for the scientific community to further investigate and characterize the role of this compound and similar FGFR inhibitors in the modulation of angiogenesis. The provided experimental protocols and workflows offer a systematic approach to elucidating the therapeutic potential of targeting the FGF/FGFR axis for diseases driven by pathological neovascularization. Further research is warranted to generate specific quantitative data on the anti-angiogenic effects of this compound to fully realize its clinical potential.

References

Fgfr-IN-9: A Comprehensive Technical Guide on its Therapeutic Potential as a Pan-FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgfr-IN-9 (also known as LY2874455) is a potent, orally bioavailable, and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors. This technical guide provides an in-depth overview of the preclinical data supporting the potential therapeutic applications of this compound. It includes a summary of its inhibitory activity, its effects on downstream signaling pathways, and its anti-tumor efficacy in various cancer models with FGFR aberrations. Detailed experimental methodologies are provided to enable replication and further investigation.

Introduction to FGFR Signaling and its Role in Oncology

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that, upon binding with their fibroblast growth factor (FGF) ligands, play crucial roles in cellular processes such as proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGF/FGFR signaling axis is a clinically relevant oncogenic driver in numerous malignancies. The most common FGFR aberrations include:

  • Gene Amplification: Leading to overexpression of the receptor, particularly FGFR1 in non-small cell lung cancer (NSCLC) and breast cancer, and FGFR2 in gastric cancer.[3]

  • Activating Mutations: Resulting in ligand-independent receptor activation, frequently observed for FGFR3 in bladder cancer.

  • Chromosomal Translocations: Creating fusion proteins with constitutively active kinase domains, such as FGFR3-TACC3 fusions in glioblastoma and bladder cancer.

These genetic alterations lead to the constitutive activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which in turn drive tumor growth, angiogenesis, and resistance to other therapies.[2] This dependency on FGFR signaling makes it an attractive therapeutic target.

This compound: Mechanism of Action and In Vitro Activity

This compound is a pan-FGFR inhibitor that competitively binds to the ATP-binding pocket of the FGFR kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.

Biochemical and Cellular Potency

This compound demonstrates potent inhibitory activity against all four members of the FGFR family in biochemical assays. In cellular assays, it effectively inhibits FGF-induced phosphorylation of downstream signaling molecules like ERK, as well as the phosphorylation of FGFR2 and its direct substrate FRS2 in cancer cell lines with amplified FGFR2.[3][4]

Parameter FGFR1 FGFR2 FGFR3 FGFR4 VEGFR2
Biochemical IC50 (nM) [3][5]2.82.66.46.07.0
Cellular p-ERK IC50 (nM) [4]0.3 (HUVECs, FGF2-induced)-0.8 (RT-112, FGF9-induced)--
Cellular p-FGFR2 IC50 (nM) [4]-0.8 (SNU-16), 1.5 (KATO-III)---
Cellular p-FRS2 IC50 (nM) [4]-0.8 (SNU-16), 1.5 (KATO-III)---
Anti-proliferative Activity in Cancer Cell Lines

This compound exhibits potent anti-proliferative effects in a panel of cancer cell lines, with particular sensitivity observed in those with known FGFR aberrations.

Cell Line Cancer Type FGFR Aberration Proliferation IC50 (nM) [3]
KMS-11Multiple MyelomaFGFR3 Translocation0.57
OPM-2Multiple MyelomaFGFR3 Translocation1.0
L-363Multiple MyelomaLow/No FGFR360.4
U266Multiple MyelomaLow/No FGFR3290.7
SNU-16Gastric CancerFGFR2 AmplificationData not provided
KATO-IIIGastric CancerFGFR2 AmplificationData not provided
RT-112Bladder CancerFGFR3 ExpressionData not provided

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been evaluated in several mouse xenograft models representing different cancer types with FGFR pathway activation.

Summary of In Vivo Efficacy

This compound administered orally demonstrated robust, dose-dependent tumor growth inhibition and, in some cases, tumor regression in various xenograft models.[3]

Xenograft Model Cancer Type FGFR Aberration Dosing Regimen Tumor Growth Inhibition (TGI) [3]
RT-112Bladder CancerFGFR3 Expression3 mg/kg, BIDSignificant regression
SNU-16Gastric CancerFGFR2 Amplification3 mg/kg, BIDSignificant regression
OPM-2Multiple MyelomaFGFR3 Translocation3 mg/kg, BIDSignificant regression
NCI-H460Lung Cancer-3 mg/kg, BIDDose-dependent inhibition

Pharmacokinetics

A Phase 1 clinical trial in patients with advanced cancer provided insights into the pharmacokinetic profile of this compound. The compound was slowly absorbed and exhibited generally linear pharmacokinetics. The effective half-life was approximately 12 hours, supporting a twice-daily (BID) dosing regimen.[6][7]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway and Inhibition by this compound

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibits (ATP-competitive) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Activates PKC, Ca2+ signaling RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation Workflow for this compound

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Assays (Kinase Activity) cell_prolif Cell Proliferation Assays (Cancer Cell Line Panel) biochem->cell_prolif Determine Potency signal_pathway Signaling Pathway Analysis (Western Blot for p-FGFR, p-FRS2, p-ERK) cell_prolif->signal_pathway Confirm Mechanism xenograft Xenograft Models (Tumor Growth Inhibition) signal_pathway->xenograft Select Models pk_pd Pharmacokinetic/ Pharmacodynamic Analysis xenograft->pk_pd Correlate Efficacy with Exposure

Caption: Workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

FGFR Kinase Inhibition Assay (Biochemical)
  • Principle: A filter-binding assay was used to measure the incorporation of 33P from [γ-33P]ATP into a poly(Glu:Tyr) substrate by recombinant FGFR enzymes.

  • Reaction Mixture: 8 mM Tris-HCl (pH 7.5), 10 mM HEPES, 5 mM DTT, 10 µM ATP, 0.5 µCi [γ-33P]ATP, 10 mM MnCl2, 150 mM NaCl, 0.01% Triton X-100, 4% DMSO, 0.05 mg/mL poly(Glu:Tyr) (4:1), and recombinant FGFR1, FGFR3, or FGFR4.

  • Procedure:

    • The reaction mixture was incubated at room temperature for 30 minutes.

    • The reaction was terminated by the addition of 10% H3PO4.

    • The mixture was transferred to a 96-well filter plate and washed three times with 0.5% H3PO4.

    • After air-drying, the radioactivity on the filter was quantified using a scintillation counter.

    • IC50 values were determined from dose-response curves.[5]

Cell Proliferation Assay
  • Cell Lines: A panel of cancer cell lines, including those with and without known FGFR aberrations (e.g., KMS-11, OPM-2, L-363, U266).

  • Procedure:

    • Cells were seeded in 96-well plates (2,000 cells/well) and allowed to attach for 6 hours.

    • Cells were treated with serial dilutions of this compound or vehicle (DMSO) and incubated at 37°C for 3 days.

    • Cell viability was assessed using a colorimetric assay (e.g., MTT or sulforhodamine B). For MTT, cells were stained for 4 hours at 37°C, then solubilized for 1 hour.

    • Absorbance was read at 570 nm using a plate reader.

    • IC50 values were calculated from the dose-response curves.[5]

Western Blot Analysis of FGFR Signaling
  • Cell Lines: Gastric cancer cell lines with FGFR2 amplification (SNU-16, KATO-III) or other relevant lines.

  • Procedure:

    • Cells were grown to sub-confluency and treated with various concentrations of this compound for a specified time (e.g., 2-4 hours).

    • Cells were lysed in buffer containing protease and phosphatase inhibitors.

    • Protein concentrations were determined (e.g., by BCA assay).

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against p-FGFR (Tyr653/654), p-FRS2, p-ERK, and total protein counterparts, as well as a loading control (e.g., β-actin).

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Bands were visualized using an enhanced chemiluminescence (ECL) substrate.[3]

In Vivo Tumor Xenograft Studies
  • Animal Model: Female athymic nude mice.

  • Cell Lines for Implantation: RT-112 (bladder), SNU-16 (gastric), OPM-2 (multiple myeloma), NCI-H460 (lung).

  • Procedure:

    • Tumor cells were implanted subcutaneously into the flanks of the mice.

    • When tumors reached a mean volume of approximately 150 mm³, mice were randomized into treatment and vehicle control groups (n=6-8 per group).

    • This compound was formulated for oral gavage and administered at specified doses (e.g., 1.5 and 3 mg/kg) and schedules (e.g., once or twice daily) for 14 to 21 days.

    • Tumor volume was measured twice weekly with calipers (Volume = (length × width²)/2).

    • Animal body weight and general health were monitored as indicators of toxicity.

    • At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., Western blotting for target inhibition).[8]

Potential Therapeutic Applications

Based on its potent pan-FGFR inhibitory activity and demonstrated efficacy in preclinical models, this compound holds therapeutic potential for the treatment of cancers harboring FGFR genetic alterations. Key tumor types for consideration include:

  • Urothelial Carcinoma: A significant subset of urothelial carcinomas, particularly non-muscle invasive tumors, harbor activating mutations in FGFR3.

  • Gastric Cancer: FGFR2 amplification is a known oncogenic driver in a subset of gastric cancers and is associated with sensitivity to FGFR inhibitors.[3]

  • Non-Small Cell Lung Cancer (NSCLC): FGFR1 amplification is one of the most common genomic alterations in squamous cell NSCLC.

  • Breast Cancer: FGFR1 amplification is found in a proportion of breast cancers and is linked to endocrine therapy resistance.

  • Multiple Myeloma: A subset of multiple myeloma is characterized by a t(4;14) translocation, which leads to the overexpression of FGFR3.[3]

  • Cholangiocarcinoma: FGFR2 fusions are a frequent and actionable driver mutation in intrahepatic cholangiocarcinoma.

Conclusion

This compound is a potent and selective pan-FGFR inhibitor with a compelling preclinical profile. It effectively inhibits FGFR signaling and demonstrates significant anti-tumor activity in a range of cancer models driven by FGFR aberrations. Its oral bioavailability and manageable safety profile, as suggested by early clinical data, further support its development as a targeted therapy for patients with FGFR-altered tumors. Further clinical investigation is warranted to define its efficacy and safety in molecularly selected patient populations.

References

Fgfr-IN-9 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fgfr-IN-9

Introduction

This compound, also identified as Compound 19 in its discovery literature, is a potent, reversible, and orally active inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling pathways is a known driver in various malignancies, making FGFRs significant targets for therapeutic intervention. This compound demonstrates potent inhibition across multiple FGFR isoforms and has shown efficacy in preclinical cancer models, particularly those relevant to hepatocellular carcinoma (HCC).[3][4] Notably, it was designed to be effective against gatekeeper mutations, which are a common mechanism of acquired resistance to kinase inhibitors.[3][5] This document provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data.

Chemical Structure and Properties

The chemical identity and key physicochemical properties of this compound are summarized below. The compound is a derivative of a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.[5] While specific quantitative solubility data is not widely published, it is soluble in dimethyl sulfoxide (DMSO) for experimental use.[6][7]

PropertyDataReference(s)
Chemical Name N-(4-((2S,6R)-2,6-dimethylpiperazin-1-yl)phenyl)-7-((3-methoxyphenyl)sulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine[1]
Molecular Formula C₂₅H₂₈N₆O₃S[1][8]
Molecular Weight 492.59 g/mol [1][8]
CAS Number 3024090-08-9[1][8]
SMILES String O=S(N1C=CC2=CN=C(NC3=CC=C(N4C--INVALID-LINK--N--INVALID-LINK--C4)C=C3)N=C21)(C5=CC=CC(OC)=C5)=O[1]
Appearance Solid powderN/A
Solubility Soluble in DMSO[6][7]

Biological Activity and Mechanism of Action

This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2][5] Aberrant activation of these pathways is crucial for tumor cell proliferation, survival, and angiogenesis.

Kinase Inhibitory Potency

This compound exhibits potent, low-nanomolar inhibitory activity against wild-type FGFRs and the clinically relevant FGFR4 V550L gatekeeper mutation.[1][2]

Target EnzymeIC₅₀ (nM)Reference(s)
FGFR4 (Wild-Type) 17.1[1][2]
FGFR3 29.6[1][2]
FGFR4 (V550L Mutant) 30.7[1][2]
FGFR2 46.7[1][2]
FGFR1 64.3[1][2]
Cellular Activity

The compound effectively suppresses the proliferation of cancer cell lines dependent on FGFR signaling.[1][2]

Cell LineIC₅₀ (nM)DescriptionReference(s)
HUH7 94.7 ± 28.6Human Hepatocellular Carcinoma[1][2]
Ba/F3 FGFR4 (WT) 82.5 ± 19.2Engineered cell line expressing wild-type FGFR4[1][2]
Ba/F3 FGFR4 (V550L) 260.0 ± 50.2Engineered cell line expressing mutant FGFR4[1][2]
Signaling Pathway Inhibition

The binding of Fibroblast Growth Factors (FGF) to FGFRs induces receptor dimerization and trans-autophosphorylation of tyrosine residues in the kinase domain. This creates docking sites for adaptor proteins like FRS2 (FGFR Substrate 2). Phosphorylated FRS2 recruits other proteins, such as GRB2 and GAB1, which in turn activate major downstream pathways including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Another key pathway activated is through Phospholipase C gamma (PLCγ). These pathways collectively drive gene transcription that promotes cell proliferation, survival, and migration. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.[1][9]

FGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K Transcription Gene Transcription PLCg->Transcription via PKC/Ca²⁺ RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK mTOR mTOR AKT->mTOR RAF_MEK_ERK->Transcription mTOR->Transcription Cell Proliferation,\nSurvival, Migration Cell Proliferation, Survival, Migration Transcription->Cell Proliferation,\nSurvival, Migration Inhibitor This compound Inhibitor->FGFR Inhibits Autophosphorylation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Seed HUH7 Cells (96-well plates) A2 Treat with this compound (72 hours) A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan (DMSO) A3->A4 A5 Read Absorbance (570 nm) A4->A5 A6 Calculate IC₅₀ A5->A6 B1 Culture HUH7 Cells (6-well plates) B2 Treat with this compound (4 hours) B1->B2 B3 Lyse Cells & Extract Protein B2->B3 B4 Western Blot for p-FGFR, p-FRS2 B3->B4 B5 Quantify Band Intensity B4->B5 B6 Assess Inhibition B5->B6 C1 Implant HUH7 Cells Subcutaneously in Mice C2 Allow Tumors to Grow (50-150 mm³) C1->C2 C3 Administer this compound (Oral Gavage, 21 days) C2->C3 C4 Measure Tumor Volume & Body Weight C3->C4 C5 Sacrifice & Collect Tissues C4->C5 C6 Analyze Tumor Growth Inhibition C5->C6

References

Fgfr-IN-9 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fgfr-IN-9, a potent and reversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in oncology and drug discovery.

Core Compound Information

This compound, also referred to as compound 19 in associated literature, is a small molecule inhibitor targeting the FGFR family of receptor tyrosine kinases.

PropertyValueSource
CAS Number 2649467-65-8Commercial Supplier
Molecular Formula C21H21FN8O3SXie, W. et al., 2022
Molecular Weight 500.51 g/mol Xie, W. et al., 2022

Mechanism of Action and Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades crucial for cell proliferation, survival, differentiation, and angiogenesis. Dysregulation of the FGFR signaling pathway is implicated in various cancers.

This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of FGFRs. This prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. Key downstream effector proteins, whose phosphorylation is inhibited by this compound, include FGFR substrate 2 (FRS2) and phospholipase C gamma (PLCγ). The inhibition of these pathways ultimately leads to reduced cell proliferation and tumor growth.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer Activates FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylates PLCg PLCγ FGFR_dimer->PLCg Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PKC PKC PLCg->PKC RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway RAS->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PKC->Proliferation Fgfr_IN_9 This compound Fgfr_IN_9->FGFR_dimer Inhibits

FGFR Signaling Pathway and Inhibition by this compound.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against wild-type and mutant FGFR isoforms in enzymatic assays.

TargetIC50 (nM)
FGFR164.3
FGFR246.7
FGFR329.6
FGFR4 WT17.1
FGFR4 V550L30.7
Data from commercial supplier MedchemExpress.

The compound has also shown significant anti-proliferative effects in various cancer cell lines.

Cell LineIC50 (nM)
HUH794.7 ± 28.6
Ba/F3 FGFR4 WT82.5 ± 19.2
Ba/F3 FGFR4 V550L260.0 ± 50.2
Data from commercial supplier MedchemExpress.

In Vivo Antitumor Activity

In a xenograft mouse model using the HUH7 human hepatocellular carcinoma cell line, this compound exhibited significant antitumor activity.[1]

Treatment GroupDosageTumor Growth Inhibition (TGI)
This compound45 mg/kg81%
Data from Xie, W. et al., 2022.[1]

Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the in vitro potency of this compound against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 (kinase domains)

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X enzyme solution in kinase buffer and add 2 µL to each well.

  • Prepare a 2X substrate/ATP solution in kinase buffer and add 2 µL to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HUH7, Ba/F3 expressing FGFR constructs)

  • Complete cell culture medium

  • This compound (serially diluted in culture medium)

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

  • For CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

In Vivo HUH7 Xenograft Mouse Model

This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.[1]

Animals:

  • Female BALB/c nude mice (4-6 weeks old)

Procedure:

  • Subcutaneously inject 5 x 10^6 HUH7 cells in a mixture of medium and Matrigel into the right flank of each mouse.

  • Monitor tumor growth regularly. When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., at 45 mg/kg) daily for a specified period (e.g., 21 days). The control group receives the vehicle.

  • Measure tumor volume and body weight every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at the end of study / mean tumor volume of control group at the end of study)] x 100.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint and Analysis cell_culture Culture HUH7 Cells cell_harvest Harvest and prepare HUH7 cell suspension cell_culture->cell_harvest animal_acclimatization Acclimatize BALB/c nude mice injection Subcutaneous injection of cells into mice animal_acclimatization->injection cell_harvest->injection tumor_growth Monitor tumor growth injection->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization dosing Daily oral administration of This compound or vehicle randomization->dosing monitoring Measure tumor volume and body weight dosing->monitoring euthanasia Euthanize mice at study endpoint monitoring->euthanasia tumor_excision Excise and weigh tumors euthanasia->tumor_excision analysis Calculate Tumor Growth Inhibition (TGI) tumor_excision->analysis

Experimental Workflow for the In Vivo HUH7 Xenograft Model.

References

Methodological & Application

Fgfr-IN-9: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGF/FGFR signaling pathway has been implicated in the development and progression of several cancers.[3][4] Fgfr-IN-9 is a potent and reversible inhibitor of FGFRs, demonstrating significant activity against multiple FGFR isoforms.[5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the cytoplasmic kinase domain of FGFRs. This binding action prevents the autophosphorylation of tyrosine residues, thereby blocking the initiation of downstream signaling cascades.[4] The primary downstream pathways affected include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][6]

Data Presentation

This compound Inhibitory Activity
TargetAssay TypeIC50 (nM)
FGFR1Biochemical64.3
FGFR2Biochemical46.7
FGFR3Biochemical29.6
FGFR4 WTBiochemical17.1
FGFR4 V550LBiochemical30.7
HUH7 CellsCell-based94.7 ± 28.6
Ba/F3 FGFR4 WTCell-based82.5 ± 19.2
Ba/F3 FGFR4 V550LCell-based260.0 ± 50.2

Data sourced from MedchemExpress.[5]

Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruits other proteins such as GRB2 and GAB1. This assembly activates downstream signaling cascades, primarily the RAS-MAPK pathway, which regulates cell proliferation and differentiation, and the PI3K-AKT pathway, which is involved in cell survival.[1][7] Another key pathway activated is the PLCγ pathway, which influences cell morphology and migration.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription

FGFR Signaling Pathway

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is designed to measure the enzymatic activity of a purified FGFR kinase and determine the inhibitory effect of this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[8]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase

  • This compound

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM. Then, create a 3-fold concentrated working solution by diluting the stock in kinase assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the this compound working solution or DMSO (for vehicle control).

    • Add 10 µL of a mixture containing the substrate and ATP in kinase assay buffer. Final concentrations should be optimized, but a starting point is 0.2 mg/ml for the substrate and 50 µM for ATP.

    • To initiate the kinase reaction, add 10 µL of the appropriate FGFR enzyme diluted in kinase assay buffer. The final enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow A Prepare this compound Serial Dilution B Add this compound/DMSO to 96-well plate A->B C Add Substrate/ATP Mixture B->C D Add FGFR Enzyme to Initiate Reaction C->D E Incubate at RT for 60 min D->E F Add ADP-Glo™ Reagent E->F G Incubate at RT for 40 min F->G H Add Kinase Detection Reagent G->H I Incubate at RT for 30 min H->I J Measure Luminescence I->J K Calculate IC50 J->K

Biochemical Kinase Assay Workflow
Cellular Proliferation Assay (MTT Format)

This protocol measures the effect of this compound on the proliferation of cancer cell lines with known FGFR alterations. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[9][10]

Materials:

  • FGFR-dependent cancer cell line (e.g., HUH7, SNU-16, KMS-11)[5][6]

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottomed cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or DMSO for the vehicle control.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Western Blot Analysis of FGFR Signaling

This protocol is used to confirm that this compound inhibits the phosphorylation of FGFR and its downstream effectors in a cellular context.[5]

Materials:

  • FGFR-dependent cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, and total ERK.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Starve the cells in a serum-free medium for 18-24 hours. Treat the cells with various concentrations of this compound for 4 hours.[5] Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for 10-15 minutes before lysis, if necessary, to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry can be used to quantify the changes in protein phosphorylation levels relative to the total protein levels.

References

Application Notes and Protocols for Fgfr-IN-9 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1][3][4] Upon binding of their cognate fibroblast growth factor (FGF) ligands, FGFRs undergo dimerization and trans-autophosphorylation of their intracellular kinase domains.[1][3][5] This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for normal cellular function.[1][5][6]

Dysregulation of the FGF/FGFR signaling axis, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, has been implicated as a key driver in the pathogenesis of various human cancers.[2][7][8] These alterations can lead to constitutive activation of the pathway, promoting tumor growth, angiogenesis, and resistance to therapy.[6][8] Consequently, FGFRs have emerged as promising therapeutic targets for the development of novel anti-cancer agents.

Fgfr-IN-9 is a potent and selective inhibitor of FGFR kinases. These application notes provide detailed protocols for evaluating the cellular activity of this compound using common cell-based assays. The following sections describe methods for assessing the inhibitor's effect on cell proliferation and its ability to modulate the FGFR signaling pathway.

Signaling Pathway

The binding of FGF ligands to FGFRs, in concert with heparan sulfate proteoglycans (HSPGs), triggers receptor dimerization and the activation of the intracellular tyrosine kinase domain. This leads to the phosphorylation of key tyrosine residues, creating docking sites for adaptor proteins such as FRS2.[5][9] Recruitment of FRS2 initiates the activation of two major downstream signaling cascades: the RAS/MAPK pathway, which regulates cell proliferation and differentiation, and the PI3K/AKT pathway, which is central to cell survival and fate determination.[1][5][9] Additionally, activated FGFRs can signal through the PLCγ and STAT pathways.[1][6][10]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS GAB1 GAB1 GRB2->GAB1 RAS RAS SOS->RAS PI3K PI3K GAB1->PI3K PKC PKC PLCg->PKC RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Proliferation STAT->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Migration Migration PKC->Migration ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibition

Figure 1: FGFR Signaling Pathway and Mechanism of this compound Inhibition.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological response by 50%. The following table provides example IC50 values for this compound in various cancer cell lines with known FGFR alterations.

Cell LineCancer TypeFGFR AlterationThis compound IC50 (nM)
SNU-16Gastric CancerFGFR2 Amplification8.5
KMS-11Multiple MyelomaFGFR3 Translocation15.2
H520Lung Squamous Cell CarcinomaFGFR1 Amplification25.8
RT-112Bladder CancerFGFR3 Mutation12.4
A375MelanomaFGFR Expression150.7

Experimental Protocols

Cell Proliferation Assay (WST-1 Assay)

This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines. The WST-1 assay is a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases, where the amount of formazan dye formed correlates with the number of viable cells.

Experimental Workflow:

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plates B Allow cells to attach overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add WST-1 reagent to each well D->E F Incubate for 2-4 hours E->F G Measure absorbance at 450 nm F->G H Calculate cell viability and IC50 values G->H

Figure 2: Workflow for the Cell Proliferation (WST-1) Assay.

Materials:

  • Cancer cell line of interest (e.g., SNU-16, KMS-11)

  • Complete growth medium (as recommended for the specific cell line)

  • This compound (stock solution in DMSO)

  • WST-1 reagent

  • 96-well clear-bottom microplates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the inhibitory range.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the same concentration as the highest this compound concentration) and untreated controls.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell line's metabolic activity.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis for FGFR Pathway Inhibition

This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of FGFR and its downstream effector, ERK.

Materials:

  • Cancer cell line with active FGFR signaling

  • Complete growth medium and serum-free medium

  • This compound (stock solution in DMSO)

  • FGF ligand (e.g., FGF2, if stimulation is required)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • For cell lines that require ligand stimulation, serum-starve the cells for 16-24 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.

    • If applicable, stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL FGF2) for 10-15 minutes.[11]

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands. For loading control, normalize to β-actin. Compare the levels of phosphorylated proteins in this compound-treated samples to the vehicle-treated control.

Troubleshooting

IssuePossible CauseSolution
Cell Proliferation Assay
High variability between replicate wellsInconsistent cell seeding or pipetting errors.Ensure a single-cell suspension before seeding. Use a multichannel pipette for adding reagents.
Low signal or poor dose-responseCell density is too low or too high. Incubation time is not optimal.Optimize cell seeding density and incubation time for the WST-1 assay.
Western Blot
No or weak signalInsufficient protein loading. Low antibody concentration. Inefficient transfer.Load more protein. Optimize primary and secondary antibody dilutions. Check transfer efficiency with Ponceau S staining.
High backgroundInsufficient blocking or washing. Antibody concentration is too high.Increase blocking time and/or use a different blocking agent. Increase the number and duration of washes. Titrate the primary antibody.
Non-specific bandsAntibody concentration is too high. Contamination of the sample.Decrease the primary antibody concentration. Ensure proper sample preparation and use fresh lysis buffer with inhibitors.

References

Application Notes: Fgfr-IN-9 for Western Blot Analysis of FGFR Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in various cancers.[2] Fgfr-IN-9 (also known as Compound 19) is a potent, reversible, and orally active inhibitor targeting the FGFR family.[3] It demonstrates significant inhibitory activity against multiple FGFR isoforms, including FGFR1, FGFR2, FGFR3, and FGFR4, as well as the gatekeeper mutant FGFR4 V550L.[3] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of FGFR phosphorylation (p-FGFR) in response to this compound treatment, a crucial step in evaluating its mechanism of action and cellular efficacy.

Signaling Pathway and Mechanism of Action

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][4] This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are integral to cell survival and proliferation.[5][6] this compound exerts its inhibitory effect by competing with ATP for the binding pocket of the FGFR kinase domain, thereby preventing this initial autophosphorylation and blocking downstream signaling cascades.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR p-FGFR (Active) FGFR->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 Recruitment PLCg PLCγ pFGFR->PLCg Recruitment pFRS2 p-FRS2 FRS2->pFRS2 Phosphorylation pPLCg p-PLCγ PLCg->pPLCg Phosphorylation Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) pFRS2->Downstream pPLCg->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibition Western_Blot_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Antibody Incubation (p-FGFR, Total FGFR) E->F G 7. Detection & Imaging F->G H 8. Data Analysis (Densitometry) G->H

References

Application Notes and Protocols: Fgfr-IN-9 Immunofluorescence Staining for FGFR Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Fgfr-IN-9, a potent and reversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in immunofluorescence staining to investigate the subcellular localization of FGFR. Understanding the cellular distribution of these receptors upon inhibitor treatment is crucial for elucidating the mechanism of action of FGFR-targeted therapies.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in various cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of FGFR signaling is implicated in the development and progression of numerous cancers.[1][2] this compound is a small molecule inhibitor that effectively blocks the kinase activity of the FGFR family.[3][4] Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of proteins. This protocol details the use of immunofluorescence to study the effect of this compound on the cellular distribution of FGFRs, which can provide insights into receptor trafficking and the cellular response to inhibition. Inhibition of FGFR kinase activity has been shown to reduce receptor internalization.[3]

Quantitative Data Summary

The following table summarizes quantitative data from a study investigating the effect of an FGFR inhibitor, PD173074, on the nuclear localization of FGFR1 and FGFR2 in CaSki cells. This data serves as an example of the type of quantitative analysis that can be performed using the protocol described below.

Cell LineTargetTreatmentChange in Nuclear Fluorescence IntensityReference
CaSkiFGFR1100 ng/mL FGF2Increased[5]
CaSkiFGFR1100 ng/mL FGF2 + 2 µM PD173074Decreased compared to FGF2 alone[5]
CaSkiFGFR2100 ng/mL FGF2Increased[5]
CaSkiFGFR2100 ng/mL FGF2 + 2 µM PD173074Decreased compared to FGF2 alone[5]

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of FGFR in cultured adherent cells treated with this compound.

Materials
  • Cell Culture: Adherent cells expressing the FGFR of interest grown on sterile glass coverslips in a petri dish or multi-well plate.

  • This compound: Prepare a stock solution in DMSO. The final concentration and treatment time should be optimized for the specific cell line and experimental goals.

  • Reagents for Fixation and Permeabilization:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 4% Paraformaldehyde (PFA) in PBS (prepare fresh or use commercially available solution)

    • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking Solution: 1-3% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: A validated primary antibody specific to the FGFR isoform of interest.

  • Secondary Antibody: A fluorescently-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

  • Mounting Medium: Anti-fade mounting medium.

  • Equipment:

    • Fluorescence microscope with appropriate filters.

    • Humidified chamber.

    • Standard cell culture equipment.

Protocol Steps
  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency at the time of staining.

    • Allow cells to adhere and grow for at least 24 hours.

    • Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the optimized duration. A typical starting point is 1-10 µM for 1-24 hours.

  • Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking solution (1-3% BSA in PBS) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-FGFR antibody to its optimal concentration in the blocking solution.

    • Aspirate the blocking solution from the coverslips.

    • Add the diluted primary antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-conjugated secondary antibody in the blocking solution. Protect from light from this point forward.

    • Aspirate the wash buffer.

    • Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in a humidified chamber, protected from light.

  • Nuclear Counterstaining:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Mount the coverslips onto glass slides using a drop of anti-fade mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

    • Capture images for analysis.

    • For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the fluorescence intensity in different cellular compartments (e.g., nucleus, cytoplasm, membrane) across multiple cells and experimental conditions.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_0 Plasma Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 pY PLCg PLCγ Dimerization->PLCg pY GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) PLCg->Cellular_Responses SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Responses AKT AKT PI3K->AKT AKT->Cellular_Responses Fgfr_IN_9 This compound Fgfr_IN_9->Dimerization

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Immunofluorescence Staining

IF_Workflow Start Start: Seed cells on coverslips Treatment Treat with this compound or Vehicle Control Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking PrimaryAb Incubate with Primary Antibody (anti-FGFR) Blocking->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Counterstain Counterstain with DAPI SecondaryAb->Counterstain Mount Mount Coverslips Counterstain->Mount Imaging Image with Fluorescence Microscope Mount->Imaging Analysis Quantitative Analysis of FGFR Localization Imaging->Analysis

Caption: Experimental workflow for FGFR immunofluorescence staining.

References

Fgfr-IN-9 Cell Viability Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fgfr-IN-9 in cell viability assays, offering detailed protocols for the widely used MTT and CellTiter-Glo assays. This document is intended to assist researchers in accurately assessing the cytotoxic and cytostatic effects of this compound on various cancer cell lines.

Introduction to this compound

This compound is a potent, reversible, and orally active inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a key driver in the proliferation and survival of various cancer types. This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity and blocking downstream signaling pathways that are crucial for cell growth and survival.[1]

Mechanism of Action

This compound effectively inhibits the autophosphorylation of FGFRs, a critical step in the activation of their signaling cascades. This blockade prevents the subsequent phosphorylation and activation of downstream effector proteins, including Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Phospholipase C gamma (PLCγ).[1] The inhibition of these pathways ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells with aberrant FGFR signaling.

Data Presentation: this compound Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against various FGFR isoforms and its effect on the viability of cancer cell lines.

Target/Cell LineAssay TypeIC50 (nM)Reference
FGFR1Kinase Assay64.3[1]
FGFR2Kinase Assay46.7[1]
FGFR3Kinase Assay29.6[1]
FGFR4 (Wild-Type)Kinase Assay17.1[1]
FGFR4 (V550L mutant)Kinase Assay30.7[1]
HUH7 (Hepatocellular Carcinoma)Cell Viability94.7 ± 28.6[1]
Ba/F3 (FGFR4 WT expressing)Proliferation82.5 ± 19.2[1]
Ba/F3 (FGFR4 V550L expressing)Proliferation260.0 ± 50.2[1]

Mandatory Visualizations

FGFR Signaling Pathway and Inhibition by this compound

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PLCG PLCγ FGFR:f2->PLCG Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PLCG->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Proliferation Fgfr_IN_9 This compound Fgfr_IN_9->FGFR:f2 Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assays

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in 96-well plate Incubation1 2. Allow cells to attach overnight Cell_Seeding->Incubation1 Treatment 3. Treat with serial dilutions of this compound Incubation1->Treatment Incubation2 4. Incubate for _x_ hours (e.g., 72h) Treatment->Incubation2 Add_Reagent 5. Add MTT or CellTiter-Glo Reagent Incubation2->Add_Reagent Incubation3 6. Incubate as per protocol Add_Reagent->Incubation3 Measurement 7. Measure Absorbance (MTT) or Luminescence (CellTiter-Glo) Incubation3->Measurement Data_Processing 8. Normalize data to vehicle control Measurement->Data_Processing IC50_Calculation 9. Calculate IC50 using non-linear regression Data_Processing->IC50_Calculation

Caption: General experimental workflow for determining the IC50 of this compound.

Logical Flow of Protocol Steps

Protocol_Logic Start Start Prepare_Cells Prepare Cell Suspension Start->Prepare_Cells Seed_Plate Seed 96-well Plate Prepare_Cells->Seed_Plate Prepare_Drug Prepare this compound Dilutions Seed_Plate->Prepare_Drug Add_Drug Add this compound to Wells Prepare_Drug->Add_Drug Incubate Incubate (e.g., 72h) Add_Drug->Incubate Assay_Choice Choose Assay Incubate->Assay_Choice MTT_Assay Perform MTT Assay Assay_Choice->MTT_Assay Colorimetric CTG_Assay Perform CellTiter-Glo Assay Assay_Choice->CTG_Assay Luminescent Read_Plate Read Plate MTT_Assay->Read_Plate CTG_Assay->Read_Plate Analyze_Data Analyze Data & Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Logical flow diagram illustrating the decision points in the cell viability protocol.

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the log concentration of this compound.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Addition and Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the average luminescence of the background wells (medium without cells) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the log concentration of this compound.

  • Determine the IC50 value using non-linear regression analysis.

References

Application Notes: Fgfr-IN-9 Colony Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The colony formation assay, also known as a clonogenic assay, is a fundamental in vitro method used to determine the long-term survival and proliferative capacity of a single cell.[1][2][3] This assay is particularly valuable in cancer research to assess the effects of cytotoxic agents, such as radiation or chemotherapeutic drugs, on the ability of cancer cells to form colonies.[2][3][4] A colony is defined as a cluster of at least 50 cells, which indicates that the founding cell has undergone multiple divisions.[1][4]

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[5][6][7] Dysregulation of the FGFR signaling pathway, through mechanisms like gene amplification, mutations, or translocations, is implicated in the development and progression of numerous cancers.[5][8] The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[5][7][9]

Fgfr-IN-9 is a potent and selective inhibitor of the FGFR signaling pathway. By blocking the kinase activity of FGFRs, this compound is expected to inhibit downstream signaling, leading to a reduction in cell proliferation and, consequently, a decrease in the colony-forming ability of cancer cells with aberrant FGFR signaling. This application note provides a detailed protocol for performing a colony formation assay to evaluate the efficacy of this compound.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_plating Plating and Treatment cluster_incubation Incubation cluster_analysis Analysis A Harvest and count cells B Prepare single-cell suspension A->B C Seed cells into 6-well plates B->C Seed appropriate number of cells D Allow cells to attach (24h) C->D E Treat with this compound (various conc.) D->E F Incubate for 10-14 days E->F Place in incubator G Monitor colony formation F->G H Fix colonies with Methanol G->H When colonies are visible I Stain colonies with Crystal Violet H->I J Wash, dry, and image plates I->J K Count colonies (>50 cells) J->K L Calculate Plating Efficiency and Surviving Fraction K->L

Caption: Experimental workflow for the this compound colony formation assay.

FGFR Signaling Pathway and Inhibition by this compound

FGFR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Protocol: Colony Formation Assay with this compound

This protocol outlines the procedure for assessing the effect of this compound on the colony-forming ability of adherent cancer cells.

Materials

  • Cancer cell line with known FGFR pathway activation (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well tissue culture plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Methanol (100%)

  • Sterile water

Experimental Parameters

The following table provides example concentrations and cell numbers. These should be optimized for your specific cell line and experimental conditions.

ParameterRecommended ValueNotes
Cell Seeding Density200 - 1,000 cells/wellOptimize for each cell line to ensure discrete colonies.
This compound Concentrations0, 1, 10, 100, 1000 nMA dose-response curve is recommended. The vehicle control (0 nM) should contain the same final concentration of DMSO as the highest this compound concentration.
Incubation Time10 - 14 daysVaries depending on the doubling time of the cell line.
Colony Definition>50 cellsA standard threshold for a colony.[1]

Procedure

  • Cell Preparation:

    • Culture the selected cancer cell line in complete medium until it reaches 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.[1]

    • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.[3]

    • Discard the supernatant and resuspend the cell pellet in fresh complete medium to create a single-cell suspension.

    • Determine the viable cell count using a hemocytometer or an automated cell counter.[1]

  • Cell Seeding:

    • Dilute the cell suspension to the desired seeding density (e.g., 500 cells/mL).

    • Add 2 mL of the diluted cell suspension to each well of a 6-well plate (for a final volume of 2 mL and a density of 1000 cells/well).

    • Gently swirl the plate to ensure an even distribution of cells.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow the cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).

    • After 24 hours of incubation, carefully remove the medium from each well.

    • Add 2 mL of the medium containing the appropriate concentration of this compound (or vehicle control) to each well.

    • Return the plates to the incubator.

  • Incubation and Colony Formation:

    • Incubate the plates for 10-14 days, or until visible colonies have formed in the vehicle control wells.

    • Do not disturb the plates during incubation to prevent the merging of colonies.[10]

    • If desired, the medium containing this compound can be replaced every 3-4 days to ensure a consistent drug concentration.

  • Colony Staining and Quantification:

    • Carefully remove the medium from each well.

    • Gently wash the wells twice with PBS to remove any dead cells and debris.

    • Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15 minutes at room temperature.

    • Remove the methanol and let the plates air dry completely.

    • Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature, ensuring all colonies are covered.

    • Carefully remove the Crystal Violet solution.

    • Gently wash the plates with tap water until the excess stain is removed and the colonies are clearly visible.

    • Allow the plates to air dry completely.

  • Data Analysis:

    • Scan or photograph the dried plates.

    • Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.[1][4] Counting can be done manually or using imaging software.

    • Calculate the Plating Efficiency (PE) for the control group:

      • PE (%) = (Number of colonies counted / Number of cells seeded) x 100

    • Calculate the Surviving Fraction (SF) for each treatment group:

      • SF = (Number of colonies in treated well) / (Number of cells seeded x PE/100)

    • Plot the Surviving Fraction as a function of this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that reduces colony formation by 50%).

References

Application Notes and Protocols for Fgfr-IN-9 Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing Fgfr-IN-9, a fibroblast growth factor receptor (FGFR) inhibitor, in a xenograft mouse model. This model is crucial for the preclinical evaluation of the compound's anti-cancer efficacy in vivo. The following methodologies are based on established practices for similar FGFR inhibitors and serve as a detailed guide for study design and execution.

FGFR Signaling Pathway and this compound Mechanism of Action

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is implicated in the development and progression of various cancers.[1]

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo trans-autophosphorylation of their intracellular kinase domains.[2] This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are central to tumor cell growth and survival.[3] this compound is a small molecule inhibitor designed to competitively bind to the ATP-binding pocket of the FGFR kinase domain, thereby blocking its autophosphorylation and subsequent activation of downstream signaling. This inhibition is expected to lead to reduced tumor cell proliferation and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Angiogenesis ERK->CellPro AKT AKT PI3K->AKT AKT->CellPro FgfrIN9 This compound FgfrIN9->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocol: this compound Xenograft Mouse Model

This protocol outlines the key steps for evaluating the in vivo efficacy of this compound.

Cell Line Selection and Culture
  • Cell Lines: Select a human cancer cell line with known FGFR alterations (e.g., amplification, fusion, or activating mutation) that is tumorigenic in mice. Examples include SNU-16 (gastric cancer, FGFR2 amplification) or H1581 (lung cancer, FGFR1 amplification).

  • Culture Conditions: Culture the selected cell line in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and free of mycoplasma contamination before implantation.

Animal Model
  • Species and Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, aged 6-8 weeks. These mice lack a functional immune system, preventing the rejection of human tumor xenografts.

  • Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment. House them in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

Tumor Implantation
  • Cell Preparation: Harvest cultured cancer cells using trypsin-EDTA and wash them twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells to a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL.

  • Implantation: For subcutaneous xenografts, mix the cell suspension 1:1 with Matrigel (or a similar basement membrane matrix) to enhance tumor take rate and growth. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

This compound Administration
  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing Solution Preparation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The concentration should be calculated based on the desired dosage and the average body weight of the mice.

  • Administration: Administer this compound orally via gavage once or twice daily. The control group should receive the vehicle only. Monitor the body weight of the mice regularly as an indicator of toxicity.

Efficacy Evaluation and Endpoint Analysis
  • Tumor Growth Inhibition: Continue to measure tumor volumes and body weights throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the this compound-treated groups compared to the vehicle control group.

  • Study Termination: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration of treatment.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis. This may include Western blotting or immunohistochemistry to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK and AKT.[3]

  • Toxicity Assessment: In addition to body weight, clinical signs of toxicity should be monitored daily. At necropsy, major organs can be collected for histopathological analysis.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study A Cell Line Selection & Culture (FGFR-altered) C Tumor Cell Implantation (Subcutaneous) A->C B Animal Model Preparation (Immunodeficient Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F This compound or Vehicle Administration E->F G Tumor Volume & Body Weight Measurement F->G G->F Repeated Dosing H Endpoint Analysis: Tumor Excision, PD Analysis, Toxicity Assessment G->H

Caption: General experimental workflow for an this compound xenograft mouse model.

Quantitative Data Summary

The following table summarizes representative efficacy data for FGFR inhibitors in various xenograft models. This data can be used as a reference for expected outcomes with this compound.

FGFR Inhibitor Xenograft Model (Cell Line) FGFR Alteration Dose and Schedule Tumor Growth Inhibition (TGI) % Reference
BGJ398 (Infigratinib)Cholangiocarcinoma PDXFGFR2-CCDC6 fusion15 mg/kg, QD, POSuperior to Dovitinib and Ponatinib[3][4]
DovitinibCholangiocarcinoma PDXFGFR2-CCDC6 fusion30 mg/kg, QD, POSignificant[3]
PonatinibCholangiocarcinoma PDXFGFR2-CCDC6 fusion25 mg/kg, QD, POSignificant[3]
LucitanibH1581 (Lung Cancer)FGFR1 amplification5 mg/kg, QD, PO76% (T/C value of 24%)[5][6]
LucitanibDMS114 (Lung Cancer)FGFR1 amplification5 mg/kg, QD, PO80% (T/C value of 20%)[5][6]
LY2874455SNU-16 (Gastric Cancer)FGFR2 amplification6 mg/kg, BID, PO~90%[7]
AZD4547Gastric Cancer XenograftFGFR2 amplificationNot SpecifiedDose-dependent inhibition

TGI (%) is often reported as a percentage of tumor growth inhibition compared to the vehicle control. T/C (Treated/Control) % indicates the relative size of treated tumors compared to control tumors; a lower value indicates higher efficacy.

Note: The specific efficacy of this compound will depend on its unique pharmacokinetic and pharmacodynamic properties and will need to be determined experimentally. The provided data serves as a benchmark for designing and interpreting studies with novel FGFR inhibitors.

References

Application Notes and Protocols for Fgfr-IN-9 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and administration of Fgfr-IN-9, a potent and reversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), for in vivo animal studies.

Introduction to this compound

This compound is a small molecule inhibitor with high potency against multiple FGFR isoforms. It has demonstrated oral activity and anti-tumor efficacy in preclinical cancer models, making it a valuable tool for investigating the role of the FGFR signaling pathway in various physiological and pathological processes. These notes will detail the necessary protocols for its preparation and administration to ensure reproducible and reliable experimental outcomes.

This compound: In Vitro Potency

This compound has been shown to inhibit the kinase activity of several FGFR family members with the following half-maximal inhibitory concentrations (IC50):

TargetIC50 (nM)
FGFR4 (Wild Type)17.1
FGFR329.6
FGFR4 (V550L mutant)30.7
FGFR246.7
FGFR164.3

In Vivo Administration of this compound

An in vivo study utilizing a HUH7 xenograft mouse model demonstrated the anti-tumor activity of this compound.[1] The key parameters of this study are summarized below:

ParameterDetails
Animal Model Female BALB/c nude mice with HUH7 xenografts
Dosage 30 and 45 mg/kg
Administration Route Intragastric gavage
Frequency Daily
Duration 3 weeks
Observed Efficacy Significant tumor growth inhibition
Observed Toxicity No significant body weight loss (<5%)

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Note: The precise formulation vehicle used in the published in vivo study for this compound is not publicly available. The following protocol is a standard and widely accepted method for preparing poorly water-soluble compounds for oral gavage in mice. Researchers should perform their own solubility and stability tests to optimize the formulation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile tubes and syringes

Protocol:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

  • Initial Solubilization: Dissolve the this compound powder in a minimal amount of DMSO. For example, a common starting point is to create a stock solution in 10% DMSO of the final volume.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle solution. A common vehicle for oral gavage consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Sterile Saline or Water

  • Final Formulation: Slowly add the this compound/DMSO solution to the vehicle, vortexing or sonicating gently to ensure a homogenous suspension or solution.

  • Final Concentration Adjustment: Adjust the final volume with the vehicle to achieve the target concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse, assuming a 10 mL/kg dosing volume).

  • Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store it protected from light at 4°C and visually inspect for any precipitation before administration.

Animal Dosing Procedure (Oral Gavage)

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, curved or straight with a ball tip for mice)

  • Syringes

  • Animal scale

Protocol:

  • Animal Handling: Handle the mice gently but firmly to minimize stress.

  • Dosage Calculation: Weigh each animal before dosing to accurately calculate the required volume of the this compound formulation.

  • Gavage Administration:

    • Draw the calculated volume of the formulation into the syringe.

    • Gently restrain the mouse and insert the gavage needle into the esophagus.

    • Slowly dispense the formulation.

    • Carefully remove the gavage needle.

  • Monitoring: Observe the animal for a short period after dosing for any signs of distress or adverse reactions. Monitor body weight daily as a general indicator of toxicity.

Pharmacokinetic and Pharmacodynamic Assessment

While specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not extensively published, the following tables provide a template for the types of data that should be collected and analyzed.

Pharmacokinetic Profile (Example Parameters)
ParameterValueUnit
Cmax (Maximum Concentration) To be determinedng/mL
Tmax (Time to Cmax) To be determinedhours
AUC (Area Under the Curve) To be determinedng*h/mL
t1/2 (Half-life) To be determinedhours
Bioavailability To be determined%
Pharmacodynamic Assessment

Inhibition of the FGFR signaling pathway can be assessed by measuring the phosphorylation levels of key downstream proteins in tumor or surrogate tissues.

BiomarkerMethodExpected Outcome with this compound Treatment
p-FGFR (phosphorylated FGFR) Western Blot, ELISA, IHCDecreased phosphorylation
p-FRS2 (phosphorylated FGFR substrate 2) Western Blot, ELISA, IHCDecreased phosphorylation
p-ERK (phosphorylated Extracellular signal-regulated kinase) Western Blot, ELISA, IHCDecreased phosphorylation

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates STAT STAT FGFR->STAT Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation STAT->Proliferation

Caption: Simplified overview of the FGFR signaling cascade.

Experimental Workflow for In Vivo Administration

In_Vivo_Workflow Prep This compound Formulation Preparation Dosing Daily Oral Gavage (30 or 45 mg/kg) Prep->Dosing Animal_Prep Animal Acclimatization and Xenograft Implantation Animal_Prep->Dosing Monitoring Monitor Tumor Growth and Body Weight Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Volume Measurement, PK/PD Studies Monitoring->Endpoint

Caption: Experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols for Fgfr-IN-9 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway, through mutations, amplifications, or translocations, is implicated in the development and progression of various cancers.[3][4] Consequently, FGFRs have emerged as a significant therapeutic target in oncology.[3] Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research as they more accurately recapitulate the complex tumor microenvironment compared to traditional 2D cell cultures.[5] These models are invaluable for assessing the efficacy and mechanism of action of targeted therapies.

Fgfr-IN-9 is a potent and reversible inhibitor of the FGFR family.[1] This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models, specifically focusing on cancer cell spheroids and organoids. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the anti-tumor activity of this compound in a physiologically relevant context.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of FGFRs, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[3] The primary pathways affected include the Ras-MAPK, PI3K-Akt, and JAK-STAT pathways, which are crucial for tumor cell growth and survival.[2]

Data Presentation

The following tables summarize the in vitro efficacy of this compound. It is important to note that while data from 2D cell culture is available, specific quantitative data for this compound in 3D models is not yet widely published. Researchers should use the provided 2D data as a starting point for dose-response studies in their 3D models.

Table 1: In Vitro IC50 Values of this compound in 2D Cell Culture [1]

Cell LineTargetIC50 (nM)Assay Type
HUH7FGFR494.7 ± 28.6Cell Proliferation
Ba/F3FGFR4 WT82.5 ± 19.2Cell Proliferation
Ba/F3FGFR4 V550L260.0 ± 50.2Cell Proliferation

Table 2: Biochemical IC50 Values of this compound [1]

TargetIC50 (nM)
FGFR164.3
FGFR246.7
FGFR329.6
FGFR4 WT17.1
FGFR4 V550L30.7

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_MAPK RAS-MAPK Pathway cluster_PI3K PI3K-Akt Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG JAK JAK FGFR->JAK GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Fgfr_IN_9 This compound Fgfr_IN_9->FGFR

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Cancer Cell Line Spheroid Spheroid/Organoid Formation Start->Spheroid Treatment This compound Treatment Spheroid->Treatment Analysis Analysis Treatment->Analysis Growth Spheroid Growth/ Viability Assay Analysis->Growth Imaging Imaging & Morphology Analysis->Imaging Biomarker Biomarker Analysis (IHC/Western Blot) Analysis->Biomarker End End Growth->End Imaging->End Biomarker->End

Caption: Experimental Workflow for this compound in 3D Cell Culture.

Experimental Protocols

Protocol 1: Cancer Cell Spheroid Formation and Treatment with this compound

This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • This compound (stock solution in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Microplate reader

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Preparation: Culture cancer cells in standard tissue culture flasks until they reach 70-80% confluency.

  • Cell Harvesting: Wash cells with PBS, and then detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells to determine the concentration.

  • Spheroid Seeding: Dilute the cell suspension to the desired concentration (typically 1,000-5,000 cells/well, requires optimization for each cell line). Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well. Incubate the plate for 2-4 days to allow for spheroid formation.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1%.

  • Carefully remove 50 µL of medium from each well and replace it with 50 µL of the this compound dilution or vehicle control.

  • Incubation: Incubate the spheroids with this compound for the desired treatment duration (e.g., 72 hours).

  • Analysis:

    • Spheroid Growth: Monitor spheroid size and morphology daily using a microscope. Images can be captured and analyzed to quantify changes in spheroid diameter.

    • Cell Viability: At the end of the treatment period, assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D, following the manufacturer's instructions. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value for this compound in the 3D spheroid model.

Protocol 2: Patient-Derived Organoid Culture and Treatment with this compound

This protocol provides a general framework for treating established patient-derived organoids (PDOs) with this compound. Specific culture conditions for PDOs will vary depending on the tissue of origin.

Materials:

  • Established patient-derived organoid culture

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid growth medium

  • This compound (stock solution in DMSO)

  • Cell recovery solution

  • Microscope

  • Incubator (37°C, 5% CO2)

Procedure:

  • Organoid Plating: Passage and plate organoids in a basement membrane matrix in a 24- or 48-well plate according to your established protocol. Allow the organoids to recover and grow for 3-5 days.

  • This compound Treatment: Prepare dilutions of this compound in the appropriate organoid growth medium.

  • Replace the medium in each well with fresh medium containing the desired concentration of this compound or a vehicle control.

  • Incubation: Culture the organoids in the presence of this compound for the intended duration, replenishing the medium with fresh inhibitor every 2-3 days.

  • Analysis:

    • Morphological Assessment: Regularly observe the organoids using brightfield or phase-contrast microscopy to monitor changes in size, structure, and viability.

    • Viability/Apoptosis Assays: At the end of the experiment, organoids can be harvested from the matrix using a cell recovery solution. Dissociate the organoids into single cells and perform flow cytometry-based assays for viability (e.g., Annexin V/PI staining). Alternatively, whole-organoid staining with viability dyes can be performed.

    • Immunohistochemistry (IHC): Fix, embed, and section the treated organoids for IHC analysis of key biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, and phospho-ERK to confirm pathway inhibition).

Safety and Handling

This compound is intended for research use only.[1] Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6] Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6]

References

Application Notes and Protocols for the Characterization of Fgfr-IN-X, a Novel FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing biochemical and cellular assays to characterize the activity of Fgfr-IN-X, a novel inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3][4] Dysregulation of this pathway through gene amplification, mutations, or translocations is implicated in the pathogenesis of numerous cancers.[2][5][6][7] Consequently, FGFRs have emerged as promising therapeutic targets for cancer treatment.[3][8][9] Fgfr-IN-X is a novel small molecule inhibitor designed to target the ATP-binding pocket of FGFRs. This document outlines detailed protocols for evaluating its inhibitory potency and selectivity, as well as its effects on cellular signaling and function.

Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory activity of Fgfr-IN-X against purified FGFR kinases. These assays measure the enzymatic activity of the kinase in a cell-free system.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[10] The amount of ADP is directly proportional to the kinase activity.

Table 1: Biochemical Potency of Fgfr-IN-X against FGFR Family Kinases

KinaseIC₅₀ (nM)
FGFR18.5
FGFR26.2
FGFR310.1
FGFR4150.7

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[11]

    • Prepare a 2X solution of recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme in 1X Kinase Buffer.

    • Prepare a 2X solution of the substrate (e.g., Poly(Glu,Tyr) 4:1) in 1X Kinase Buffer.

    • Prepare a serial dilution of Fgfr-IN-X in 1X Kinase Buffer.

    • Prepare a 2X ATP solution in 1X Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the Fgfr-IN-X serial dilution.

    • Add 2.5 µL of the 2X enzyme solution to each well.

    • Add 2.5 µL of the 2X substrate solution to each well.

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[10]

    • Add 10 µL of Kinase Detection Reagent to each well.[10]

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[10]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Fgfr-IN-X concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Workflow for Biochemical Kinase Assay

cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Fgfr-IN-X solutions Reaction Combine reagents in a 384-well plate and incubate Reagents->Reaction Detection Add ADP-Glo™ and Kinase Detection Reagents Reaction->Detection Read Measure Luminescence Detection->Read Analysis Calculate % Inhibition and determine IC50 Read->Analysis

Caption: Workflow for the in vitro biochemical kinase assay.

Cellular Assays

Cellular assays are crucial for evaluating the effect of Fgfr-IN-X on FGFR signaling and cell viability in a more physiologically relevant context.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Table 2: Anti-proliferative Activity of Fgfr-IN-X in FGFR-Dependent Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationGI₅₀ (nM)
SNU-16Gastric CancerFGFR2 Amplification25.3
KMS-11Multiple MyelomaFGFR3 Translocation42.1
NCI-H1581Lung CancerFGFR1 Amplification88.9

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Fgfr-IN-X for 72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis of FGFR Signaling

Western blotting is used to detect changes in the phosphorylation status of FGFR and its downstream signaling proteins.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis:

    • Treat FGFR-dependent cancer cells with Fgfr-IN-X for 2 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-FRS2, total FRS2, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

FGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT->Proliferation FgfrINX Fgfr-IN-X FgfrINX->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition by Fgfr-IN-X.

Kinase Selectivity Profiling

To assess the selectivity of Fgfr-IN-X, its inhibitory activity should be tested against a panel of other kinases.

Table 3: Kinase Selectivity Profile of Fgfr-IN-X

KinaseIC₅₀ (nM)
FGFR1 8.5
FGFR2 6.2
FGFR3 10.1
VEGFR2>10,000
PDGFRβ>10,000
c-Kit>10,000
Abl>10,000
Src>10,000

Conclusion

The protocols and data presented in these application notes provide a robust framework for the preclinical characterization of Fgfr-IN-X. The biochemical assays confirm its potent and selective inhibition of FGFR kinases, while the cellular assays demonstrate its anti-proliferative activity and ability to block FGFR signaling in cancer cells. This comprehensive evaluation is a critical step in the development of Fgfr-IN-X as a potential therapeutic agent for FGFR-driven cancers.

References

Application Notes and Protocols for Fgfr-IN-9 in Studying FGFR Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, driven by genetic alterations such as mutations, amplifications, and fusions, is a significant contributor to the development and progression of various cancers.[2][3] Fgfr-IN-9 is a potent and reversible inhibitor of FGFRs, demonstrating activity against multiple isoforms. These characteristics make it a valuable tool for researchers studying the biological consequences of FGFR mutations and for professionals in drug development exploring potential therapeutic interventions.

This document provides detailed application notes and protocols for the use of this compound in studying FGFR mutations. It includes quantitative data on its efficacy, methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Data Presentation

In Vitro Efficacy of this compound

The inhibitory activity of this compound has been characterized against various FGFR isoforms and cancer cell lines harboring specific FGFR alterations. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor.

TargetIC50 (nM)Cell LineFGFR AlterationReference
FGFR Isoforms
FGFR164.3N/AWild-Type[4]
FGFR246.7N/AWild-Type[4]
FGFR329.6N/AWild-Type[4]
FGFR4 (Wild-Type)17.1N/AWild-Type[4]
FGFR4 (V550L Mutant)30.7N/AV550L[4]
Cancer Cell Lines
HUH794.7 ± 28.6Hepatocellular CarcinomaNot Specified[4]
Ba/F3 FGFR4 (WT)82.5 ± 19.2Pro-BOverexpression[4]
Ba/F3 FGFR4 (V550L)260.0 ± 50.2Pro-BV550L[4]
In Vivo Efficacy of this compound

Preclinical in vivo studies are crucial for assessing the therapeutic potential of an inhibitor.

Xenograft ModelDosing RegimenOutcomeReference
HUH730 and 45 mg/kg; i.g.; daily for 3 weeksSignificant tumor growth inhibition (TGI) of 81% and an IR value of 63% at 45 mg/kg. No significant body weight loss was observed.[4]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo trans-autophosphorylation of their intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn activate downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[1][5] this compound, as an ATP-competitive inhibitor, blocks this initial autophosphorylation step.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Activates PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates AKT->Proliferation Promotes Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability Assay

A cell viability assay is a fundamental experiment to determine the cytotoxic or cytostatic effects of a compound on cancer cells. The following workflow outlines the key steps for assessing the impact of this compound.

Cell_Viability_Workflow cluster_setup Day 1: Experiment Setup cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plates adherence Allow cells to adhere overnight seed_cells->adherence treat_cells Treat cells with serial dilutions of this compound adherence->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate_72h->add_reagent incubate_assay Incubate as per manufacturer's protocol add_reagent->incubate_assay read_plate Read absorbance or luminescence incubate_assay->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Caption: General workflow for a cell viability assay to determine the IC50 of this compound.

Experimental Workflow: Western Blot Analysis

Western blotting is used to detect the phosphorylation status of FGFR and its downstream signaling proteins, providing mechanistic insights into the inhibitor's action.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_sds Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detection Detection & Analysis cell_culture Culture and treat cells with this compound lysis Lyse cells and quantify protein cell_culture->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a membrane (PVDF) sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-FGFR, anti-p-ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab ecl Add ECL substrate secondary_ab->ecl imaging Capture chemiluminescent signal ecl->imaging analysis Analyze band intensities imaging->analysis

Caption: Workflow for Western blot analysis of phosphorylated proteins after this compound treatment.

Experimental Protocols

Note: The following protocols are generalized based on standard laboratory procedures and should be optimized for your specific cell lines and experimental conditions.

Cell Viability Assay (e.g., MTT Assay)

This protocol is for determining the IC50 value of this compound in a 96-well plate format.

Materials:

  • Cancer cell line of interest with known FGFR status

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a well with medium only.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis of FGFR Phosphorylation

This protocol describes how to assess the inhibition of FGFR autophosphorylation by this compound.

Materials:

  • Cancer cell line with an activating FGFR mutation/fusion/amplification

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-FGFR (e.g., Tyr653/654), anti-total FGFR

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations for all samples.

    • Prepare samples with Laemmli buffer and boil.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total FGFR antibody and/or a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

    • Quantify the band intensities using densitometry software.

Immunoprecipitation of FGFR

Immunoprecipitation can be used to isolate FGFR from cell lysates to further study its phosphorylation or interactions with other proteins.

Materials:

  • Cell lysate from this compound treated and control cells

  • Anti-FGFR antibody for immunoprecipitation

  • Protein A/G agarose or magnetic beads

  • Wash buffer (e.g., modified RIPA buffer)

  • Elution buffer (e.g., Laemmli buffer)

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with rotation to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the anti-FGFR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

    • Add fresh Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in elution buffer (e.g., 1X Laemmli buffer).

    • Boil the samples to release the protein from the beads.

    • Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated FGFR for subsequent analysis by Western blotting.[4]

Conclusion

This compound is a valuable research tool for investigating the role of aberrant FGFR signaling in cancer. The data and protocols provided in this document offer a foundation for researchers to design and execute experiments aimed at understanding the effects of FGFR inhibition in various preclinical models. Careful optimization of the provided protocols for specific experimental systems is recommended to ensure robust and reproducible results.

References

Fgfr-IN-9: Application Notes and Protocols for Cancer Cell Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr-IN-9 is a potent, reversible, and orally active inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] Aberrant FGFR signaling is a key driver in various cancers, promoting tumor cell proliferation, survival, migration, and angiogenesis.[2][3] this compound exerts its anti-cancer effects by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity and the subsequent activation of downstream signaling pathways.[1] This inhibition ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells with dysregulated FGFR signaling. These application notes provide a summary of this compound's activity and detailed protocols for evaluating its effects on cancer cells.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound
TargetIC₅₀ (nM)
FGFR4 (Wild Type)17.1
FGFR329.6
FGFR4 (V550L)30.7
FGFR246.7
FGFR164.3

Table 1: Inhibitory concentration (IC₅₀) values of this compound against different FGFR isoforms. Data sourced from MedchemExpress.[1]

Cellular Proliferation Inhibition by this compound
Cell LineCancer TypeIC₅₀ (nM)
HUH7Hepatocellular Carcinoma94.7 ± 28.6
Ba/F3 FGFR4 (WT)Pro-B cells82.5 ± 19.2
Ba/F3 FGFR4 (V550L)Pro-B cells260.0 ± 50.2

Table 2: this compound IC₅₀ values for inhibition of proliferation in various cancer cell lines after 72 hours of treatment. Data sourced from MedchemExpress.[1]

Signaling Pathway and Mechanism of Action

Upon binding of Fibroblast Growth Factors (FGFs), FGFRs dimerize and undergo trans-autophosphorylation of their intracellular kinase domains. This phosphorylation event serves as a docking site for adaptor proteins, primarily FGFR substrate 2 (FRS2) and Phospholipase C gamma (PLCγ).[4][5] Activation of these adaptors initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell survival and proliferation.[4][5][6] this compound blocks the initial autophosphorylation of FGFRs, thereby preventing the activation of these downstream pathways and leading to the induction of apoptosis.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition cluster_downstream Downstream Signaling FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PLCG PLCγ FGFR:f2->PLCG Phosphorylation Fgfr_IN_9 This compound Fgfr_IN_9->FGFR:f2 Inhibition RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway PLCG->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: this compound inhibits FGFR autophosphorylation, blocking downstream signaling and promoting apoptosis.

Experimental Protocols

The following are detailed protocols to assess the efficacy of this compound in inducing apoptosis in cancer cells.

Experimental Workflow Overview

Experimental_Workflow cluster_assays 3. Assays start Start cell_culture 1. Cell Culture (e.g., HUH7) start->cell_culture treatment 2. This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability A. Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability apoptosis B. Apoptosis Assay (Annexin V / Caspase-Glo) treatment->apoptosis western C. Western Blot Analysis (p-FGFR, Cleaved PARP) treatment->western data_analysis 4. Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the pro-apoptotic effects of this compound on cancer cells.

A. Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., HUH7)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 1x and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

C. Western Blot Analysis

This protocol is used to detect the inhibition of FGFR phosphorylation and the induction of apoptotic markers.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: Seed and treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a valuable research tool for investigating the role of FGFR signaling in cancer. The protocols provided herein offer a framework for characterizing the pro-apoptotic effects of this compound in relevant cancer cell models. These studies are essential for the preclinical evaluation of this compound and for advancing our understanding of FGFR-targeted cancer therapies.

References

Application Notes and Protocols: INCB054828 (Pemigatinib), a Selective FGFR Inhibitor, in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor (FGFR) signaling pathways are crucial regulators of cell proliferation, survival, differentiation, and angiogenesis.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver of oncogenesis in various solid tumors.[1][3] Selective inhibition of FGFRs has emerged as a promising therapeutic strategy. INCB054828 (pemigatinib) is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[4][5] This document provides an overview of the preclinical data and protocols for utilizing INCB054828 in combination with other cancer therapies, offering a framework for further research and development.

I. Preclinical Data Summary

A. In Vitro Efficacy of INCB054828

INCB054828 has demonstrated potent and selective inhibition of FGFR kinases in enzymatic and cellular assays. Its efficacy is particularly pronounced in cancer cell lines with known FGFR alterations.

Table 1: In Vitro Activity of INCB054828

Assay TypeTargetIC50 / GI50 (nM)Cell Line(s)Key FindingsReference(s)
Enzymatic AssayRecombinant human FGFR10.4-Potent inhibition of FGFR1 kinase activity.[4]
Recombinant human FGFR20.5-Potent inhibition of FGFR2 kinase activity.[4]
Recombinant human FGFR31.0-Potent inhibition of FGFR3 kinase activity.[4]
Recombinant human FGFR430-Weaker activity against FGFR4.[4]
Cell Growth InhibitionFGFR-altered cancer cells< 15KG1a, RT-4, RT-112Selective growth inhibition in cells with FGFR fusions or mutations.[5]
Cancer cells without FGFR alterations> 2500HCC-422, A549, UMUC3Minimal effect on cells lacking FGFR dependency.[5]
B. In Vivo Efficacy of INCB054828 as a Monotherapy

Preclinical xenograft models have shown significant tumor growth suppression with oral administration of INCB054828 in tumors harboring FGFR alterations.

Table 2: In Vivo Monotherapy Efficacy of INCB054828

Tumor ModelFGFR AlterationDosing RegimenOutcomeReference(s)
KATO III Gastric Cancer XenograftFGFR2 amplification0.03 - 1 mg/kg, once dailyDose-dependent tumor growth inhibition.[6]
KG1 AML XenograftFOP2-FGFR1 fusion0.3 mg/kg, once dailySignificant tumor growth suppression.[6][7]
RT-112 Bladder Carcinoma XenograftFGFR3-TACC3 fusion0.3 or 1 mg/kg, once dailySignificant tumor growth inhibition.[6][7]
C. In Vivo Efficacy of INCB054828 in Combination Therapy

The combination of INCB054828 with standard chemotherapy agents has shown synergistic anti-tumor effects.

Table 3: In Vivo Combination Therapy Efficacy of INCB054828

Tumor ModelFGFR AlterationCombination AgentDosing RegimenOutcomeReference(s)
Tumor Xenograft ModelsFGFR1, 2, or 3 alterationsCisplatinINCB054828 (oral, once daily) + CisplatinSignificant benefit over either single agent with acceptable tolerability.[4][8]

II. Signaling Pathways

Aberrant FGFR signaling activates downstream pathways critical for tumor growth and survival, including the RAS-MAPK and PI3K-AKT pathways.[1][5] INCB054828 effectively inhibits the phosphorylation of FGFR and downstream signaling components.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation INCB054828 INCB054828 (Pemigatinib) INCB054828->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of INCB054828.

III. Experimental Protocols

A. Protocol: In Vitro Cell Proliferation Assay

This protocol outlines the methodology to assess the anti-proliferative effect of INCB054828 in cancer cell lines.

Materials:

  • Cancer cell lines (with and without FGFR alterations)

  • Appropriate cell culture medium and supplements

  • INCB054828 (Pemigatinib)

  • Dimethyl sulfoxide (DMSO) for drug dilution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare a 10 mM stock solution of INCB054828 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Drug Treatment: Add 100 µL of the diluted drug solutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Proliferation_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B D Add drug to cells B->D C Prepare serial dilutions of INCB054828 C->D E Incubate for 72 hours D->E F Add cell viability reagent E->F G Measure luminescence F->G H Calculate GI50 values G->H

Caption: Workflow for the in vitro cell proliferation assay.

B. Protocol: In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the in vivo efficacy of INCB054828 alone and in combination with another therapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude)

  • Cancer cell line with a known FGFR alteration

  • Matrigel (or similar basement membrane matrix)

  • INCB054828 (Pemigatinib)

  • Combination agent (e.g., Cisplatin)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells, resuspended in a mixture of culture medium and Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, INCB054828 alone, Combination agent alone, INCB054828 + Combination agent).

  • Drug Administration:

    • Administer INCB054828 orally once daily at the desired dose.

    • Administer the combination agent according to its established protocol (e.g., intraperitoneal injection of cisplatin once a week).

    • Administer the vehicle control to the control group.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

  • Data Analysis: Plot the mean tumor volume for each group over time. Perform statistical analysis to compare the anti-tumor efficacy between the different treatment groups.

Xenograft_Study_Workflow A Implant tumor cells subcutaneously in mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer treatments (Vehicle, INCB054828, Combination agent, Combination therapy) C->D E Monitor tumor volume and animal health D->E F Analyze and compare tumor growth inhibition E->F

Caption: Workflow for an in vivo xenograft combination therapy study.

IV. Conclusion

INCB054828 (pemigatinib) is a potent and selective FGFR inhibitor with demonstrated preclinical activity against cancers harboring FGFR alterations, both as a monotherapy and in combination with chemotherapy. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of INCB054828 in various cancer models and to explore novel combination strategies. Future studies should focus on identifying synergistic partners, elucidating mechanisms of resistance, and discovering predictive biomarkers to optimize patient selection for FGFR-targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fgfr-IN-9 (Infigratinib/BGJ-398) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fgfr-IN-9 (also known as Infigratinib or BGJ-398) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Infigratinib)?

A1: this compound is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It specifically targets FGFR1, FGFR2, and FGFR3 by binding to the ATP-binding pocket within the kinase domain. This action prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][2]

Q2: What are the primary downstream signaling pathways affected by this compound?

A2: By inhibiting FGFR, this compound primarily affects the following downstream signaling pathways:

  • RAS-MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.

  • PI3K-AKT Pathway: Blockade of this pathway can induce apoptosis and inhibit cell survival.

  • PLCγ Pathway: This pathway's inhibition can affect cell migration and morphology.

Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition by this compound.

FGFR_Signaling_Pathway FGFR Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1/2/3) FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Effects Inhibitor This compound (Infigratinib) Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and this compound inhibition.

Q3: What is a recommended starting concentration for this compound in cell culture?

A3: The optimal concentration of this compound is cell-line dependent. A good starting point for a dose-response experiment is to use a range of concentrations from 1 nM to 10 µM. Based on published IC50 values, a narrower range of 10 nM to 1 µM may be effective for sensitive cell lines. Always include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in fresh, pre-warmed cell culture medium immediately before use to minimize precipitation. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.

Data Presentation

The following tables summarize the in vitro potency of this compound (Infigratinib) against the FGFR family and other kinases, as well as its anti-proliferative activity in various cancer cell lines.

Table 1: Kinase Inhibition Profile of this compound (Infigratinib)

Kinase TargetIC50 (nM)
FGFR10.9
FGFR21.4
FGFR31.0
FGFR460
VEGFR2180
KIT750
LYN300
FYN1900
YES1100
ABL2300
LCK2500

Data compiled from multiple sources.[1][3]

Table 2: Anti-proliferative Activity of this compound (Infigratinib) in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC50 (nM)
RT112Bladder CancerFGFR3-TACC3 Fusion5
RT4Bladder CancerFGFR3 Mutation30
SW780Bladder CancerFGFR3 Mutation32
JMSU1Bladder CancerFGFR3 Overexpression15
HCT116Colon CancerNot specified3000
AN3CAEndometrial CancerFGFR2 Mutation<10
MFE-280Endometrial CancerFGFR2 Mutation<10

Data compiled from multiple sources.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a specific cell line.

Materials:

  • This compound (Infigratinib) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add MTT solution and incubate for 4 hours D->E F 6. Add DMSO to dissolve formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Caption: Workflow for a typical MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of FGFR Phosphorylation

This protocol is to confirm the inhibitory effect of this compound on FGFR signaling.

Materials:

  • This compound (Infigratinib)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Workflow Diagram:

Western_Blot_Workflow Western Blot Workflow for p-FGFR A 1. Seed and grow cells to 70-80% confluency B 2. Treat with this compound for the desired time A->B C 3. Lyse cells and quantify protein B->C D 4. SDS-PAGE and transfer to membrane C->D E 5. Block membrane and incubate with primary antibody D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect chemiluminescence F->G H 8. Analyze band intensity G->H

Caption: Workflow for Western blot analysis of p-FGFR.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-FGFR signal to the total FGFR or a loading control like β-actin.

Troubleshooting Guide

Problem 1: High variability in cell viability assay results.

  • Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or inconsistent drug dilution.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or medium to minimize evaporation.

    • Prepare fresh drug dilutions for each experiment and mix well before adding to the cells.

Problem 2: this compound precipitates in the cell culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility in the medium, or the final DMSO concentration is too high.

  • Solution:

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.[4]

    • Prepare the final drug dilutions in pre-warmed medium and add them to the cells immediately.

    • If precipitation persists, consider using a lower starting concentration of the inhibitor.

Problem 3: No significant inhibition of FGFR phosphorylation is observed by Western blot.

  • Possible Cause: The inhibitor concentration is too low, the incubation time is too short, or the cell line is resistant to this compound.

  • Solution:

    • Increase the concentration of this compound based on the IC50 values from cell viability assays.

    • Optimize the incubation time; a time course experiment (e.g., 2, 6, 12, 24 hours) may be necessary.

    • Confirm the expression of the target FGFR in your cell line. If the cell line has a known resistance mutation (e.g., gatekeeper mutations), it may not respond to the inhibitor.

Problem 4: Development of resistance to this compound over time.

  • Possible Cause: Prolonged exposure to the inhibitor can lead to the selection of resistant cell populations. Resistance can be on-target (e.g., mutations in the FGFR kinase domain) or off-target (e.g., activation of bypass signaling pathways).[4]

  • Solution:

    • To investigate resistance mechanisms, consider establishing a resistant cell line by continuous exposure to increasing concentrations of this compound.[4]

    • Analyze the resistant cells for mutations in the FGFR gene and for the activation of alternative signaling pathways (e.g., MET, EGFR).

    • Consider combination therapies to overcome resistance.

Logical Relationship Diagram for Troubleshooting:

Troubleshooting_Logic Troubleshooting this compound Experiments cluster_solutions Potential Solutions Start Experiment Issue Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Precipitation Inhibitor Precipitation Start->Precipitation No_Effect No Inhibitory Effect Start->No_Effect Resistance Acquired Resistance Start->Resistance Sol_Inconsistent Check Seeding Avoid Edge Effects Fresh Dilutions Inconsistent_Results->Sol_Inconsistent Sol_Precipitation Check DMSO % Warm Medium Lower Concentration Precipitation->Sol_Precipitation Sol_No_Effect Increase Concentration Optimize Time Confirm Target No_Effect->Sol_No_Effect Sol_Resistance Establish Resistant Line Analyze Mutations Combination Therapy Resistance->Sol_Resistance

Caption: A logical guide to troubleshooting common issues.

References

Fgfr-IN-9 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr-IN-9. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous buffer or cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous solution.

  • Increase the Percentage of DMSO: For in vitro assays, ensure the final concentration of DMSO is kept as low as possible to avoid solvent effects on the cells, typically below 0.1%.[2] However, a slight increase in the DMSO concentration (e.g., to 0.5%) might be necessary to maintain solubility. The tolerance of your specific cell line to DMSO should be determined beforehand.

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer can help to increase the solubility of hydrophobic compounds.

  • Sonication: After dilution, briefly sonicating the solution can help to dissolve any small precipitates that may have formed.

  • Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious of potential compound degradation with prolonged heat exposure.

Q3: What are the recommended storage conditions for this compound stock solutions?

This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays.

Inconsistent results in cellular assays can often be attributed to solubility issues. If this compound is not fully dissolved in the cell culture medium, the actual concentration of the compound that the cells are exposed to will be lower and more variable than intended.

Logical Workflow for Troubleshooting Inconsistent Cell-Based Assay Results

A Inconsistent Results in Cell-Based Assays B Check for visible precipitation in media after adding this compound A->B C Precipitate Visible B->C Yes D No Precipitate Visible B->D No F Review dilution protocol. Ensure rapid mixing. C->F E Prepare fresh serial dilutions from a new stock aliquot D->E J Perform a dose-response curve to confirm bioactivity E->J G Lower final this compound concentration F->G H Increase final DMSO concentration (check cell line tolerance) G->H I Add a biocompatible surfactant (e.g., Tween-80) to media H->I I->J K Problem Resolved J->K Consistent Results L Problem Persists J->L Inconsistent Results M Contact Technical Support L->M

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Issue 2: Poor bioavailability or inconsistent results in in vivo studies.

The formulation of this compound for in vivo administration is critical for achieving adequate exposure and consistent results. Due to its likely low aqueous solubility, a simple saline solution is not recommended.

Experimental Protocol: Example In Vivo Formulation

For oral administration of other FGFR inhibitors, suspension formulations are commonly used. An example formulation protocol that can be adapted for this compound is as follows:

  • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Weigh the required amount of this compound powder.

  • Create a paste by adding a small volume of the 0.5% CMC solution to the this compound powder and triturating.

  • Gradually add the remaining 0.5% CMC solution to the paste with continuous mixing to achieve the desired final concentration.

  • Ensure the suspension is homogenous before each administration.

For intraperitoneal or intravenous injections, co-solvents and surfactants are often necessary. A common vehicle for poorly soluble compounds consists of a mixture of DMSO, PEG300, Tween-80, and saline. The exact ratios should be optimized to ensure the compound remains in solution and to minimize vehicle-related toxicity.

Quantitative Data Summary

While specific solubility data for this compound is limited, the following table summarizes the solubility of other FGFR inhibitors to provide a reference for formulation development.

CompoundSolventSolubility
InfigratinibDMSO12 mg/mL
PD173074DMSO≤ 1.9 mM
PD173074Absolute ethanol≤ 45 mM

FGFR Signaling Pathway

Understanding the pathway this compound inhibits is crucial for experimental design and data interpretation. Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to their FGF ligands, dimerize and autophosphorylate. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[3][4][5][6]

Simplified FGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Binds GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibits

Caption: this compound inhibits the activation of the FGFR signaling cascade.

References

Fgfr-IN-9 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fgfr-IN-9 in Western blot experiments. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during target validation and mechanism of action studies.

Troubleshooting Guide

This guide addresses specific problems that may arise during your Western blot analysis of this compound activity.

ProblemPossible CauseSuggested Solution
Weak or No Signal for Phospho-FGFR Low abundance of target protein: The concentration of phosphorylated FGFR (p-FGFR) may be below the detection limit.- Increase the amount of protein loaded per lane (a common starting range is 20–50 µg of total protein).[1] - Consider enriching your sample for the protein of interest, for instance, by using a nuclear fraction for a nuclear protein or through immunoprecipitation.[1] - Use a positive control lysate from a cell line known to express the target protein to confirm antibody and system functionality.[1]
Inefficient protein extraction: The lysis buffer may not be suitable for extracting the target protein.- Select a lysis buffer appropriate for your target's cellular location (e.g., RIPA buffer for nuclear proteins).[2] - Always include protease and phosphatase inhibitors in your lysis buffer to prevent degradation and dephosphorylation of your target.[2][3]
Suboptimal antibody performance: The primary or secondary antibody may not be functioning correctly.- Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[4] - Ensure proper storage of antibodies and check their expiration dates.[4] Avoid repeated freeze-thaw cycles.[2] - Confirm that the secondary antibody is appropriate for the primary antibody's host species.[1]
Inefficient protein transfer: The transfer of proteins from the gel to the membrane may have been incomplete.- Verify the transfer setup, ensuring correct orientation of the gel and membrane.[2] - Use a reversible stain like Ponceau S to visualize proteins on the membrane post-transfer.[5] - For high molecular weight proteins like FGFR, consider adding a low concentration of SDS (0.01–0.05%) to the transfer buffer to aid in transfer from the gel.[4]
Inactive detection reagent: The chemiluminescent substrate (e.g., ECL) may be expired or inactive.- Use fresh ECL substrate.[5] - Ensure that buffers used for washing and antibody dilution are free of sodium azide, as it inhibits HRP activity.[4][5]
High Background Insufficient blocking: The blocking step may not have been adequate to prevent non-specific antibody binding.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies).[1][6] - Ensure the blocking buffer is fresh.[6]
Antibody concentration too high: Excessive primary or secondary antibody can lead to high background.- Reduce the concentration of the primary and/or secondary antibodies.[4][6]
Inadequate washing: Insufficient washing can leave behind unbound antibodies.- Increase the number and/or duration of wash steps.[3][4] - Add a detergent like Tween 20 (to a final concentration of 0.05%) to your wash buffer.[4][5]
Non-Specific Bands Primary antibody is not specific: The primary antibody may be cross-reacting with other proteins.- Use a highly specific monoclonal antibody if possible.[6] - Perform a peptide block to confirm the specificity of the antibody.[6] - Consult resources like UniProt to check for known isoforms or post-translational modifications of your target protein that could result in bands of different sizes.[3]
Protein degradation: The sample may have undergone degradation, leading to multiple smaller bands.- Use fresh protease inhibitors in your lysis buffer and always keep samples on ice.[3][6]
Too much protein loaded: Overloading the gel can lead to the appearance of non-specific bands.- Reduce the amount of protein loaded per lane.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does this affect my Western blot results?

A1: this compound is a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[7] FGFRs are receptor tyrosine kinases that, upon binding to their FGF ligands, dimerize and autophosphorylate on specific tyrosine residues.[8][9] This autophosphorylation is a critical step for activating downstream signaling pathways like the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and migration.[6][10][11] this compound, like other FGFR inhibitors, competitively binds to the ATP-binding pocket of the FGFR kinase domain, which blocks this autophosphorylation.[6][7]

In your Western blot experiment, successful inhibition by this compound should result in a dose-dependent decrease in the signal for phosphorylated FGFR (p-FGFR). You will typically use an antibody specific to a key phosphorylation site (e.g., Tyr653/654) to detect the active form of the receptor.[6][12] It is crucial to also probe for total FGFR as a loading control to ensure that the decrease in p-FGFR signal is due to inhibition of phosphorylation and not a decrease in the total amount of FGFR protein.[13]

Q2: How should I design my experiment to validate the effect of this compound?

A2: A typical experiment involves treating cancer cells that have aberrant FGFR signaling with increasing concentrations of this compound.[6] You should include a vehicle control (e.g., DMSO) to serve as a baseline for FGFR phosphorylation.[7] After treatment for a specified duration (e.g., 24 hours), you would lyse the cells, quantify the protein concentration, and then perform a Western blot to detect both p-FGFR and total FGFR.[6]

Q3: What are the key downstream targets I can probe to confirm this compound activity?

A3: To further confirm the inhibitory effect of this compound, you can probe for the phosphorylation status of key downstream signaling proteins. The most common pathways activated by FGFR are the RAS-MAPK and PI3K-AKT pathways.[9][10] Therefore, you can perform Western blots for phosphorylated forms of ERK1/2 (p-ERK1/2) and AKT (p-AKT).[12][14] A decrease in the phosphorylation of these proteins following this compound treatment would provide additional evidence of target engagement and pathway inhibition.

Experimental Protocols

Cell Lysis and Protein Extraction
  • After treating cells with this compound, wash them twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.[3][6]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[6]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Carefully transfer the supernatant, which contains the protein lysate, to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard method such as the BCA protein assay, following the manufacturer's instructions.[6]

SDS-PAGE and Western Blotting
  • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]

  • Load 20-30 µg of protein per lane onto a polyacrylamide gel.[6][7]

  • Run the gel according to the manufacturer's recommendations.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

  • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[6][7]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again as in step 8.

  • Prepare the enhanced chemiluminescence (ECL) substrate and incubate it with the membrane according to the manufacturer's protocol.[6]

  • Capture the chemiluminescent signal using a digital imaging system.[6]

  • For normalization, the membrane can be stripped and re-probed with an antibody against total FGFR and/or a loading control like β-Actin or GAPDH.[6][13]

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer FRS2 FRS2 Dimer->FRS2 Recruits & Phosphorylates PI3K PI3K Dimer->PI3K Activates PLCg PLCγ Dimer->PLCg Fgfr_IN_9 This compound Fgfr_IN_9->Dimer Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS MAPK_Pathway MAPK Pathway (ERK1/2) RAS->MAPK_Pathway Cell_Response Cellular Responses (Proliferation, Survival) MAPK_Pathway->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCg->Cell_Response

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Analysis Analysis Cell_Treatment 1. Cell Treatment (this compound) Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification Denaturation 4. Denaturation Quantification->Denaturation SDS_PAGE 5. SDS-PAGE Denaturation->SDS_PAGE Transfer 6. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (e.g., anti-p-FGFR) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Imaging 11. Image Capture Detection->Imaging Analysis 12. Densitometry Analysis Imaging->Analysis

Caption: Standard workflow for Western blot analysis of this compound effects.

Troubleshooting_Logic Start Western Blot Issue Encountered No_Signal Weak or No Signal? Start->No_Signal High_Background High Background? Nonspecific_Bands Non-specific Bands? No_Signal->High_Background Check_Protein Increase Protein Load Enrich Sample No_Signal->Check_Protein Yes Check_Transfer Verify Transfer (Ponceau S) No_Signal->Check_Transfer Yes Check_Antibody Optimize Ab Conc. Check Ab Viability No_Signal->Check_Antibody Yes Check_Detection Use Fresh Reagents No_Signal->Check_Detection Yes High_Background->Nonspecific_Bands High_Background->Check_Antibody Yes Check_Blocking Optimize Blocking (Time, Agent) High_Background->Check_Blocking Yes Check_Washing Increase Washes High_Background->Check_Washing Yes Nonspecific_Bands->Check_Protein Yes (Reduce Load) Check_Ab_Specificity Use Specific Ab Peptide Block Nonspecific_Bands->Check_Ab_Specificity Yes Check_Degradation Use Inhibitors Keep Samples Cold Nonspecific_Bands->Check_Degradation Yes

Caption: A logical flowchart for troubleshooting common Western blot issues.

References

Fgfr-IN-9 Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of Fgfr-IN-9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (also referred to as compound 19 in its discovery publication) is a potent, reversible, and orally active pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4] It was designed to inhibit FGFRs, including those with gatekeeper mutations that confer resistance to other FGFR inhibitors.[1][2][3]

Q2: Has the off-target profile of this compound been published?

A2: The initial scientific literature on this compound focuses on its on-target potency against the FGFR family.[1][2][3][4] A broad kinase selectivity profile detailing its off-target interactions has not been extensively published. As with many kinase inhibitors that target the highly conserved ATP-binding pocket, it is crucial for researchers to empirically determine its off-target effects in their specific experimental models.

Q3: What are the common on-target toxicities observed with FGFR inhibitors that might be mistaken for off-target effects?

A3: Inhibition of the FGFR signaling pathway is associated with a range of on-target effects that can manifest as toxicities. These are considered class effects of FGFR inhibitors and include hyperphosphatemia, dry mouth, stomatitis, skin and nail changes, and ocular toxicity.[5][6] It is important to distinguish these from true off-target effects.

Q4: Why is it important to investigate the off-target effects of this compound?

A4: Investigating off-target effects is critical for several reasons:

  • Data Interpretation: Unidentified off-target effects can lead to misinterpretation of experimental results, attributing a biological response to the inhibition of FGFR when it may be caused by the modulation of another kinase.

  • Toxicity: Off-target activities can lead to unexpected cellular toxicity or adverse effects in vivo.

  • Therapeutic Window: Understanding the selectivity of an inhibitor helps in defining its therapeutic window and predicting potential side effects in a clinical setting.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during experiments with this compound, particularly those related to potential off-target effects.

Issue 1: Unexpected Phenotype Observed in this compound Treated Cells

You observe a cellular phenotype (e.g., apoptosis, differentiation, morphological changes) that is not readily explained by the known functions of FGFR signaling in your cell type.

  • Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases by this compound.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response experiment to determine if the phenotype is observed at concentrations consistent with the IC50 for FGFR inhibition in your cells. Off-target effects often occur at higher concentrations.

    • Use a Structurally Different FGFR Inhibitor: Treat your cells with another potent and selective FGFR inhibitor that is structurally distinct from this compound (e.g., infigratinib, pemigatinib). If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.

    • Rescue Experiment: If possible, "rescue" the phenotype by activating the downstream signaling of the suspected off-target kinase.

    • Kinase Profiling: To identify the potential off-target kinase(s), consider performing a kinase profiling experiment as detailed in the Experimental Protocols section.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

The IC50 value of this compound in a biochemical assay is significantly lower than its effective concentration in a cell-based assay.

  • Possible Cause:

    • Poor cell permeability of the compound.

    • High intracellular ATP concentrations competing with the inhibitor.

    • Active drug efflux pumps in the cells.

    • The cellular phenotype being measured is not solely dependent on the primary target.

  • Troubleshooting Steps:

    • Cellular Target Engagement Assay: Perform an assay to confirm that this compound is binding to FGFRs within the cell (see Experimental Protocols).

    • Evaluate Downstream Signaling: Use western blotting to check the phosphorylation status of direct FGFR downstream effectors like FRS2 and PLCγ to confirm on-target pathway inhibition at various concentrations.[1]

    • Consider Off-Target Engagement: At higher concentrations required for a cellular effect, the inhibitor may be engaging less potent off-targets that contribute to the observed phenotype.

Quantitative Data Summary

Since specific off-target data for this compound is not publicly available, this table provides the on-target inhibitory concentrations (IC50) of this compound against various FGFR family members as reported in its discovery publication. This serves as a baseline for on-target potency.

Target KinaseIC50 (nM)
FGFR164.3
FGFR246.7
FGFR329.6
FGFR4 WT17.1
FGFR4 V550L30.7

Data sourced from Xie W, et al. J Med Chem. 2022.[1]

The following table summarizes the inhibitory activity of other pan-FGFR inhibitors against a selection of off-target kinases to provide context. Note that these are not direct data for this compound.

InhibitorOff-Target KinaseIC50 (nM)
InfigratinibVEGFR2>1000
InfigratinibBRAF>10000
InfigratinibEGFR>10000
PemigatinibFGFR4~100x higher than FGFR1-3

Data generalized from publicly available information.[7][8]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling using a Luminescence-Based Assay (e.g., ADP-Glo™)

This protocol outlines a general method to screen this compound against a broad panel of kinases to identify potential off-targets.

Materials:

  • Purified recombinant kinases (a commercially available kinase panel is recommended).

  • This compound stock solution (in DMSO).

  • Kinase-specific substrates.

  • ATP.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer containing a final DMSO concentration of 1%. Include a DMSO-only control.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control.

  • Add 2.5 µL of a solution containing the kinase and its specific substrate.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Incubate for 1 hour at room temperature.

  • Detect Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each kinase at each this compound concentration relative to the DMSO control. Determine the IC50 for any significantly inhibited kinases.

Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol describes a method to quantify the binding of this compound to a specific kinase target in live cells.

Materials:

  • Cells expressing the kinase of interest fused to a NanoLuc® luciferase.

  • NanoBRET™ tracer specific for the kinase of interest.

  • This compound stock solution (in DMSO).

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well cell culture plates.

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Plate reader equipped for BRET measurements.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®.

  • Add the diluted this compound to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Detection:

    • Prepare the Nano-Glo® substrate solution containing the extracellular inhibitor.

    • Add the substrate solution to the wells.

  • Data Acquisition: Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the this compound concentration to determine the IC50 for target engagement.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation STAT STAT FGFR->STAT Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression STAT->Gene_Expression Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibition Experimental_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Potential Outcomes Phenotype Unexpected Cellular Phenotype with this compound Dose_Response Dose-Response Analysis Phenotype->Dose_Response Other_Inhibitor Test Structurally Different FGFRi Phenotype->Other_Inhibitor Cellular_Target_Engagement Cellular Target Engagement Assay Phenotype->Cellular_Target_Engagement Verify on-target binding Off_Target Off-Target Effect Suspected Dose_Response->Off_Target If phenotype only at high [C] On_Target On-Target Effect Confirmed Other_Inhibitor->On_Target If phenotype is replicated Other_Inhibitor->Off_Target If phenotype is not replicated Kinase_Profiling In Vitro Kinase Profiling Identify_Off_Target Identify Specific Off-Target(s) Kinase_Profiling->Identify_Off_Target Off_Target->Kinase_Profiling Logical_Relationship cluster_inhibitor Kinase Inhibitor cluster_effects Observed Effects cluster_manifestations Experimental Manifestations Inhibitor This compound On_Target On-Target Effects (FGFR Inhibition) Inhibitor->On_Target Off_Target Off-Target Effects (Other Kinase Inhibition) Inhibitor->Off_Target Potential for Expected_Phenotype Expected Biological Response On_Target->Expected_Phenotype Class_Effects Class-Related Toxicities (e.g., Hyperphosphatemia) On_Target->Class_Effects Unexpected_Phenotype Unexpected Biological Response Off_Target->Unexpected_Phenotype Confounding_Results Confounding Experimental Results Off_Target->Confounding_Results

References

Technical Support Center: Minimizing Fgfr-IN-X Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for a specific compound designated "Fgfr-IN-9" could not be located in publicly available resources. This technical support center provides guidance on minimizing toxicity for a representative potent and selective preclinical FGFR inhibitor, hereafter referred to as Fgfr-IN-X , based on the known profiles of similar molecules. The recommendations provided herein are for research purposes only and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is Fgfr-IN-X and what is its mechanism of action?

A1: Fgfr-IN-X is a potent and selective, orally bioavailable small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2] FGFRs are key regulators of cellular processes including proliferation, survival, migration, and differentiation.[1][2] Aberrant FGFR signaling is implicated in various cancers.[1][2][3] Fgfr-IN-X competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and downstream signaling.[4]

Q2: What are the common on-target toxicities observed with Fgfr-IN-X in animal models?

A2: Due to the critical role of FGFR signaling in normal physiology, on-target toxicities are expected. The most commonly reported adverse effects in animal models for selective FGFR inhibitors include hyperphosphatemia, soft tissue mineralization, diarrhea, and ocular abnormalities.[5][6][7]

Q3: How can I monitor for hyperphosphatemia in my animal studies?

A3: Regular monitoring of serum phosphate levels is crucial. Blood samples should be collected at baseline and at regular intervals (e.g., weekly) throughout the study. A veterinary pathologist should be consulted for the interpretation of clinical pathology data.

Q4: Are there any recommended supportive care measures to manage Fgfr-IN-X-related toxicities?

A4: Yes, supportive care can help mitigate certain toxicities. For diarrhea, ensure animals have adequate hydration. For potential ocular issues, regular ophthalmic examinations by a veterinary ophthalmologist are recommended. Adjusting the dosing schedule or vehicle may also be considered in consultation with a veterinarian and toxicologist.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Significant Body Weight Loss (>15%) - Drug-related toxicity (e.g., gastrointestinal) - Dehydration due to diarrhea - Off-target effects1. Immediately reduce the dose or temporarily halt administration. 2. Provide supportive care: subcutaneous fluids for dehydration, palatable diet. 3. Perform a thorough clinical examination and necropsy on any moribund animals to identify the cause. 4. Consider reformulating the compound or using a different vehicle.
Elevated Serum Phosphate Levels (Hyperphosphatemia) - On-target inhibition of FGFR signaling, which regulates phosphate homeostasis.1. Confirm the finding with repeat blood analysis. 2. Reduce the dose of Fgfr-IN-X. 3. In consultation with a veterinarian, consider the use of phosphate binders in the diet. 4. Monitor for signs of soft tissue mineralization.
Ocular Abnormalities (e.g., corneal opacity, cataracts) - On-target effect on FGFRs present in ocular tissues.1. Conduct regular ophthalmic examinations. 2. Reduce the dose or discontinue treatment if severe abnormalities are observed. 3. Consult with a veterinary ophthalmologist for appropriate management.
Diarrhea - On-target effect on FGFR signaling in the gastrointestinal tract.1. Ensure animals are well-hydrated. 2. Provide easily digestible, high-fiber food. 3. Reduce the dose of Fgfr-IN-X. 4. Consider co-administration of anti-diarrheal agents after veterinary consultation.

Data on Managing FGFR Inhibitor-Associated Toxicities

Table 1: Summary of Preclinical Toxicities of Representative FGFR Inhibitors and Potential Mitigation Strategies

Toxicity Animal Model Observed Effects Potential Mitigation Strategies Reference
HyperphosphatemiaMouse, RatElevated serum phosphate levels, soft tissue mineralizationDose reduction, dietary phosphate restriction, phosphate binders[5]
DiarrheaMouse, RatLoose stools, dehydration, weight lossDose reduction, supportive care (hydration), anti-diarrheal agents[6]
Ocular ToxicityMouse, RatCorneal opacities, cataracts, retinal changesDose reduction, ophthalmic monitoring[7]
Skin and Nail ChangesRatAlopecia, nail dystrophyDose reduction, topical emollients[6]

Experimental Protocols

Protocol: In Vivo Toxicity Assessment of Fgfr-IN-X in Mice

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the study.

  • Grouping: Randomly assign mice to vehicle control and Fgfr-IN-X treatment groups (n=5-10 per group). Include multiple dose levels of Fgfr-IN-X.

  • Fgfr-IN-X Formulation and Administration:

    • Formulate Fgfr-IN-X in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Administer Fgfr-IN-X orally (gavage) once daily for 28 consecutive days.

  • Monitoring:

    • Clinical Observations: Record clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea) twice daily.

    • Body Weight: Measure and record body weight daily.

    • Food and Water Consumption: Measure and record weekly.

  • Clinical Pathology:

    • Collect blood samples via retro-orbital sinus or tail vein at baseline (Day 0) and on Day 14 and Day 28.

    • Perform complete blood count (CBC) and serum chemistry analysis, with a focus on phosphate, calcium, and kidney function markers.

  • Ophthalmic Examination: Conduct ophthalmic examinations at baseline and at the end of the study.

  • Necropsy and Histopathology:

    • At the end of the 28-day treatment period, euthanize all animals.

    • Perform a complete gross necropsy.

    • Collect and fix a comprehensive set of tissues in 10% neutral buffered formalin.

    • Process tissues for histopathological examination by a board-certified veterinary pathologist.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PLCg PLCγ FGFR:f2->PLCg STAT STAT FGFR:f2->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation Fgfr_IN_X Fgfr-IN-X Fgfr_IN_X->FGFR:f2 Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of Fgfr-IN-X.

Experimental_Workflow start Start: Acclimatization of Mice grouping Randomization into Vehicle and Fgfr-IN-X Groups start->grouping dosing Daily Oral Administration (28 Days) grouping->dosing monitoring Daily Clinical Observation and Body Weight Measurement dosing->monitoring blood Blood Collection (Day 0, 14, 28) dosing->blood ophthalmology Ophthalmic Examination (Baseline and End) dosing->ophthalmology end End of Study: Euthanasia, Necropsy, and Histopathology monitoring->end pathology Clinical Pathology Analysis (CBC, Serum Chemistry) blood->pathology pathology->end ophthalmology->end

Caption: Experimental workflow for in vivo toxicity assessment of Fgfr-IN-X.

References

Technical Support Center: Fgfr-IN-9 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Fgfr-IN-9 in cell lines. The information is tailored for scientists and drug development professionals to diagnose, understand, and overcome resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs).[1][2] FGFRs are a family of receptor tyrosine kinases (RTKs) that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways crucial for cell proliferation, survival, differentiation, and migration.[3] Dysregulation of FGFR signaling is implicated in various cancers. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs and preventing the transfer of phosphate from ATP to tyrosine residues. This blockage of autophosphorylation inhibits the activation of downstream pathways like MAPK, PI3K/AKT, and STAT, thereby suppressing tumor cell growth.[1][3][4]

Q2: My cells that were initially sensitive to this compound are now showing resistance. What are the common mechanisms of acquired resistance?

Acquired resistance to FGFR inhibitors like this compound can arise through several mechanisms:

  • Gatekeeper Mutations: These are mutations in the kinase domain of the FGFR protein that prevent the inhibitor from binding effectively. A common example is a mutation at the "gatekeeper" residue, which sterically hinders the inhibitor's access to its binding pocket.[5][6]

  • Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent the FGFR blockade. This often involves the upregulation or activation of other receptor tyrosine kinases such as MET, EGFR, or ERBB3, which can then reactivate downstream pathways like MAPK and PI3K/AKT.[3]

  • Downstream Pathway Alterations: Mutations or amplifications of components in the signaling pathways downstream of FGFR, such as PIK3CA or AKT, can lead to their constitutive activation, rendering the cells independent of FGFR signaling.[3]

  • Epithelial-to-Mesenchymal Transition (EMT): Cells may undergo a phenotypic switch to a more mesenchymal state, which is associated with increased migratory and invasive properties and can confer resistance to various targeted therapies, including FGFR inhibitors.

Q3: How can I confirm that my cell line has developed resistance to this compound?

Confirmation of resistance typically involves a combination of cellular and molecular biology techniques:

  • Dose-Response Curve Shift: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cells versus the parental (sensitive) cells. A significant increase in the IC50 value indicates resistance.

  • Western Blot Analysis: Assess the phosphorylation status of FGFR and key downstream signaling proteins (e.g., p-ERK, p-AKT) in the presence and absence of this compound. In resistant cells, you may observe sustained downstream signaling despite FGFR inhibition.

  • Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the kinase domain of the relevant FGFR to identify potential gatekeeper mutations.

  • Receptor Tyrosine Kinase (RTK) Arrays: Use an RTK array to screen for the activation of other receptor tyrosine kinases that could be mediating bypass signaling.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in my cell line.

This is the primary indicator of resistance. The following table illustrates a typical shift in IC50 values observed in resistant cell lines.

Table 1: Illustrative IC50 Values of this compound in Sensitive vs. Resistant Cell Lines

Cell LineFGFR AlterationThis compound IC50 (Sensitive)This compound IC50 (Resistant)Fold Change
Cell Line A FGFR2 fusion15 nM500 nM~33
Cell Line B FGFR1 amplification50 nM1.5 µM30
Cell Line C FGFR3 mutation25 nM800 nM32

Note: These values are illustrative and the actual fold change can vary depending on the cell line and the specific resistance mechanism.

Troubleshooting Steps:

  • Confirm Resistance: Repeat the cell viability assay to confirm the IC50 shift. Ensure consistent experimental conditions (cell seeding density, drug treatment duration).

  • Investigate Mechanism: Proceed to the experimental protocols below to investigate the underlying resistance mechanism (e.g., Western Blot for pathway analysis, sequencing for mutations).

  • Consider Combination Therapy: Based on the identified mechanism, consider rational combination therapies. For example, if bypass signaling through MET is identified, a combination of this compound and a MET inhibitor may restore sensitivity.

Problem 2: Sustained Downstream Signaling Despite this compound Treatment.

If you observe persistent phosphorylation of downstream effectors like ERK and AKT even at concentrations of this compound that should inhibit FGFR, it suggests either a gatekeeper mutation or activation of a bypass pathway.

Troubleshooting Workflow:

start Observe sustained p-ERK/p-AKT with this compound treatment seq_fgfr Sequence FGFR kinase domain start->seq_fgfr rtk_array Perform RTK array start->rtk_array mutation_found Gatekeeper mutation identified seq_fgfr->mutation_found Mutation no_mutation No gatekeeper mutation seq_fgfr->no_mutation No Mutation bypass_signal Bypass signaling via another RTK (e.g., MET, EGFR) identified rtk_array->bypass_signal Activation detected covalent_inhibitor Strategy: Use next-generation covalent FGFR inhibitor mutation_found->covalent_inhibitor downstream_mutation Investigate downstream mutations (e.g., PIK3CA, KRAS) no_mutation->downstream_mutation combo_therapy Strategy: Combine this compound with inhibitor for bypass RTK bypass_signal->combo_therapy downstream_inhibitor Strategy: Combine this compound with downstream inhibitor (e.g., PI3K or MEK inhibitor) downstream_mutation->downstream_inhibitor

Caption: Troubleshooting workflow for sustained downstream signaling.

Table 2: Expected Changes in Protein Phosphorylation in Resistant Cell Lines

Resistance Mechanismp-FGFRp-ERKp-AKTOther p-RTK (e.g., p-MET)
Gatekeeper Mutation No change or ↑No change
Bypass Signaling (e.g., MET)
Downstream Activation (e.g., PIK3CA mut) No change or ↑No change

Key: ↑ (Increased or sustained phosphorylation), ↓ (Decreased phosphorylation)

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a common method for generating resistant cell lines through continuous dose escalation.

start Start with parental (sensitive) cell line treat_ic50 Treat with this compound at IC50 concentration start->treat_ic50 monitor Monitor cell growth treat_ic50->monitor stable_growth Cells resume stable growth monitor->stable_growth Growth recovers increase_dose Gradually increase This compound concentration stable_growth->increase_dose repeat Repeat until cells tolerate high concentrations (e.g., 10x IC50) increase_dose->repeat characterize Characterize the resistant cell line repeat->characterize

Caption: Workflow for generating resistant cell lines.

Methodology:

  • Initial Treatment: Culture the parental (sensitive) cancer cell line in standard growth medium. Treat the cells with this compound at a concentration equal to the predetermined IC50.

  • Monitoring: Continuously monitor the cell culture. Initially, a significant portion of the cells will die.

  • Dose Escalation: Once the surviving cells resume stable proliferation, replace the medium with fresh medium containing a slightly higher concentration of this compound (e.g., 1.5-2x the previous concentration).

  • Repeat: Repeat this process of gradually increasing the drug concentration as the cells adapt and become resistant. This process can take several months.

  • Resistant Clone Selection: Once cells are able to proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50), you have a resistant cell population. Single-cell cloning can be performed to isolate and expand clonal resistant populations.

  • Characterization: Characterize the resistant cell line by determining the new IC50 and investigating the mechanism of resistance using the protocols below.

Protocol 2: Western Blot Analysis of FGFR Pathway Activation

This protocol allows for the assessment of protein phosphorylation levels in the FGFR signaling pathway.

Methodology:

  • Cell Lysis:

    • Plate sensitive and resistant cells and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., FGFR, FRS2, ERK, AKT) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphoprotein levels to total protein levels.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions

Co-IP can be used to determine if FGFR is interacting with other proteins, such as adaptor proteins or other RTKs, in resistant cells.

Methodology:

  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., FGFR2) overnight at 4°C with gentle rotation.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "prey" proteins of interest (e.g., GRB2, GAB1, MET).

Signaling Pathways in this compound Resistance

Understanding the signaling pathways is crucial for diagnosing and overcoming resistance.

cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell (Bypass Signaling) FGF FGF FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT FgfrIN9 This compound FgfrIN9->FGFR Apoptosis Apoptosis FgfrIN9->Apoptosis Proliferation_S Proliferation/ Survival RAS_MAPK->Proliferation_S PI3K_AKT->Proliferation_S MET MET RAS_MAPK_R RAS-MAPK Pathway MET->RAS_MAPK_R PI3K_AKT_R PI3K-AKT Pathway MET->PI3K_AKT_R HGF HGF HGF->MET Proliferation_R Proliferation/ Survival RAS_MAPK_R->Proliferation_R PI3K_AKT_R->Proliferation_R

Caption: Simplified signaling in sensitive vs. resistant cells.

References

Fgfr-IN-9 inconsistent results in proliferation assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fgfr-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in proliferation assays.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our proliferation assays. What are the common causes for this variability?

A: Inconsistent IC50 values for kinase inhibitors like this compound are a common issue and can arise from several experimental factors. Key areas to investigate include:

  • Cell-based Assay Parameters: Variations in cell seeding density, cell passage number, and the health and confluency of the cells can significantly impact results.[1][2][3]

  • Assay Type and Duration: Different proliferation assays measure distinct cellular endpoints (e.g., metabolic activity in an MTT assay vs. membrane integrity). The duration of inhibitor exposure is also critical, as a 24-hour incubation may yield a different IC50 than a 72-hour one.[2]

  • Compound Stability and Solubility: The stability of this compound in your specific cell culture medium and its solubility at the tested concentrations can affect its effective concentration over the course of the experiment.

  • Reagent and Media Variability: Lot-to-lot variations in serum, media, and other reagents can introduce inconsistencies.

Q2: Could the observed inconsistencies be due to the inhibitor itself? We've heard of "paradoxical effects" with some kinase inhibitors.

A: Yes, paradoxical effects are a known phenomenon with some kinase inhibitors and could contribute to inconsistent or unexpected results in proliferation assays. Paradoxical activation occurs when an inhibitor, while blocking the kinase activity of its target, may inadvertently promote other signaling pathways, sometimes leading to an increase in proliferation at certain concentrations.[2][3][4] For FGFR inhibitors, this can be due to the complex nature of the signaling network, where inhibiting one branch might lead to the upregulation of a compensatory pathway.

Q3: How does cell line choice impact the efficacy of this compound in proliferation assays?

A: The choice of cell line is critical and can be a major source of variability. The sensitivity of a cell line to an FGFR inhibitor is dependent on its genetic background, including the expression levels of FGFRs and the presence of any activating mutations or amplifications. Cell lines with a dependency on the FGFR signaling pathway for their proliferation and survival will generally be more sensitive to this compound. It is crucial to characterize the FGFR status of your cell lines to interpret the results accurately.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

This guide provides a systematic approach to identifying the source of inconsistent IC50 values.

Troubleshooting Workflow:

G cluster_assay Assay Parameters cluster_cell Cell Culture cluster_compound Compound Handling cluster_data Data Analysis start Inconsistent IC50 Values Observed check_assay Review Assay Parameters start->check_assay check_cell Evaluate Cell Culture Practices start->check_cell check_compound Assess Compound Handling start->check_compound check_data Analyze Data Processing start->check_data assay_type Consistent Assay Type & Duration? check_assay->assay_type cell_density Consistent Seeding Density? check_cell->cell_density stock_prep Fresh Stock Solution? check_compound->stock_prep normalization Consistent Normalization? check_data->normalization resolve Consistent Results Achieved reagent_quality Consistent Reagent Lots? assay_type->reagent_quality reagent_quality->resolve Standardize cell_health Healthy, Log-Phase Cells? cell_density->cell_health passage_number Consistent Passage Number? cell_health->passage_number passage_number->resolve Standardize solubility Soluble in Media? stock_prep->solubility solubility->resolve Optimize curve_fit Appropriate Curve Fitting? normalization->curve_fit curve_fit->resolve Standardize G start Unexpected Increase in Proliferation paradoxical_effect Hypothesis: Paradoxical Pathway Activation start->paradoxical_effect off_target Hypothesis: Off-Target Effects start->off_target troubleshoot Troubleshooting Steps paradoxical_effect->troubleshoot off_target->troubleshoot western_blot Western Blot for Downstream Pathways troubleshoot->western_blot dose_response Fine-tuned Dose-Response troubleshoot->dose_response orthogonal_assay Orthogonal Proliferation Assay troubleshoot->orthogonal_assay conclusion Conclusion western_blot->conclusion dose_response->conclusion orthogonal_assay->conclusion G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with This compound incubate1->treat_cells incubate2 Incubate (e.g., 72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation DAG_PKC DAG -> PKC PLCg->DAG_PKC Transcription->Proliferation Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibits

References

how to avoid Fgfr-IN-9 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid the precipitation of Fgfr-IN-9 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture media?

This compound, like many small molecule kinase inhibitors, is a hydrophobic compound with low aqueous solubility.[1] Cell culture media is an aqueous environment, and when a concentrated stock of this compound in an organic solvent (like DMSO) is diluted into the media, the compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment.[2] This is a common issue known as "precipitation upon dilution."[2]

Q2: What is the recommended solvent for making this compound stock solutions?

The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[2][3] Ensure the use of high-purity, anhydrous DMSO to minimize degradation of the compound during storage.

Q3: What is the optimal concentration for my this compound stock solution?

It is advisable to prepare a high-concentration stock solution, for example, in the range of 10-20 mM. A high-concentration stock allows you to add a very small volume to your culture medium to achieve the desired final concentration, which helps in keeping the final DMSO concentration low.[3]

Q4: How should I properly store my this compound stock solution?

For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[4][5] To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[4] When thawing, bring the vial to room temperature and vortex gently to ensure the compound is fully dissolved before use.[4]

Q5: What is the maximum final concentration of this compound and DMSO that I should use in my cell culture experiments?

The final working concentration of this compound will depend on the specific cell line and the experimental goals, but it typically falls within the nanomolar range.[6] It is crucial to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[3]

Q6: How does the presence of serum (e.g., FBS) in the media affect this compound solubility?

Serum proteins, such as albumin, can bind to small molecule drugs. This interaction can sometimes help to keep the compound in solution. However, high concentrations of proteins and other components in serum can also sometimes promote the precipitation of hydrophobic compounds. The effect of serum on this compound solubility can be complex and may need to be empirically determined for your specific experimental conditions.

Troubleshooting Guide for this compound Precipitation

If you are experiencing precipitation of this compound in your cell culture media, follow these steps to diagnose and resolve the issue.

Step 1: Review Your Preparation and Dilution Technique

The most common cause of precipitation is the method used to dilute the DMSO stock into the aqueous media. Rapidly adding a concentrated stock to a large volume of media can cause a sudden solvent exchange that leads to the compound crashing out.

Recommended Dilution Protocol:

  • Pre-warm your complete cell culture medium to 37°C.

  • Create an intermediate dilution of your high-concentration this compound stock in pre-warmed media or a buffer.

  • Add this intermediate dilution dropwise to the final volume of pre-warmed media while gently vortexing or swirling.[3] This gradual introduction helps to prevent localized high concentrations of the compound that can lead to precipitation.

Step 2: Optimization Experiment to Determine Maximum Soluble Concentration

If precipitation persists, you may be exceeding the solubility limit of this compound in your specific media and under your experimental conditions. It is recommended to perform a solubility test.

Step 3: Consider the Physicochemical Properties

Understanding the properties of this compound can help in troubleshooting.

PropertyValue
Molecular Formula C₂₆H₂₉N₇O₃S
Molecular Weight 519.62 g/mol
Solubility Soluble in DMSO, practically insoluble in water
Step 4: Review Published Data for Working Concentrations

Consulting published data can provide a starting point for the effective concentration range of this compound.

Cell Line/TargetIC₅₀
FGFR4WT 17.1 nM
FGFR3 29.6 nM
FGFR2 46.7 nM
FGFR1 64.3 nM
HUH7 cells 94.7 ± 28.6 nM
Ba/F3 FGFR4WT cells 82.5 ± 19.2 nM

Data sourced from MedChemExpress and are for reference only.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound to make a 10 mM solution (Molecular Weight = 519.62 g/mol ). For 1 mL of a 10 mM stock, you will need 5.1962 mg.

  • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. If needed, brief sonication can be used to aid dissolution.[3]

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.[4]

Protocol 2: Determining the Maximum Soluble Concentration of this compound

Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium.

Procedure:

  • Prepare a serial dilution of your this compound stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of your complete cell culture medium to a series of wells.

  • Add a small, equal volume of each DMSO dilution to the corresponding wells (e.g., 1 µL of DMSO stock to 1 mL of media). Include a DMSO-only control.[3]

  • Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂).

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at several time points (e.g., 0, 2, 6, and 24 hours).

  • For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the control indicates precipitation.[3]

  • The highest concentration that remains clear is the maximum working soluble concentration for your experimental setup.[3]

Visualizations

FGFR_Signaling_Pathway ligand FGF Ligand receptor FGFR ligand->receptor Binds receptor_dimer FGFR Dimer (Autophosphorylation) receptor->receptor_dimer Dimerization frs2 FRS2 receptor_dimer->frs2 Activates inhibitor This compound inhibitor->receptor_dimer Inhibits ATP Binding grb2_sos GRB2/SOS frs2->grb2_sos pi3k PI3K frs2->pi3k ras RAS grb2_sos->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Migration erk->proliferation akt AKT pi3k->akt akt->proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.[7][8][9]

Caption: A step-by-step logical guide for troubleshooting this compound precipitation.[3]

References

Fgfr-IN-9 Technical Support Center: Interpreting Unexpected Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fgfr-IN-9. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound against different FGFR isoforms?

A1: this compound is a potent, reversible, and orally active inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Its inhibitory activity varies across the different isoforms. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.

TargetIC50 (nM)
FGFR4 (Wild Type)17.1[1][2]
FGFR329.6[1][2]
FGFR4 (V550L Mutant)30.7[1][2]
FGFR246.7[1][2]
FGFR164.3[1][2]
Table 1: In vitro IC50 values of this compound against FGFR isoforms.

Q2: My cells are showing reduced sensitivity or resistance to this compound over time. What are the possible causes?

A2: Acquired resistance to FGFR inhibitors is a known phenomenon and can occur through several mechanisms. The two primary categories are on-target resistance, which involves alterations to the FGFR gene itself, and off-target resistance, where other signaling pathways compensate for the FGFR inhibition.[3]

Q3: What are "gatekeeper mutations" and how do they affect this compound activity?

A3: Gatekeeper mutations are specific point mutations in the kinase domain of the FGFR protein that can prevent the inhibitor from binding effectively.[4] For instance, the V561M mutation in FGFR1 is a well-characterized gatekeeper mutation that confers resistance to some FGFR inhibitors.[4] While this compound is designed to have some tolerance to certain gatekeeper mutations, its efficacy can be reduced.

Q4: What are "bypass signaling pathways" that can lead to this compound resistance?

A4: Bypass signaling occurs when cancer cells activate alternative signaling pathways to maintain their growth and survival, thereby circumventing the effects of this compound. Common bypass pathways include the upregulation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, and ERBB family members, or the activation of downstream signaling components like the PI3K/AKT/mTOR and MAPK pathways.[5][6]

Troubleshooting Guides

Issue 1: Decreased or No Inhibition of Cell Viability

You have treated your FGFR-dependent cancer cell line with this compound, but you observe less of an effect on cell viability than expected, or your cells have developed resistance over time.

Possible Cause 1: Acquired Gatekeeper Mutation

  • How to Investigate:

    • Sequence the FGFR gene: Isolate genomic DNA from your resistant cell line and the parental (sensitive) cell line. Perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR kinase domain to check for mutations.[3] Look for known gatekeeper mutations (e.g., V561M in FGFR1, V565F in FGFR2, V555M in FGFR3).

    • Compare IC50 values: Test the IC50 of this compound and other FGFR inhibitors on your resistant and parental cell lines. A significant shift in the IC50 for this compound in the resistant line suggests on-target resistance.

InhibitorTargetIC50 (nM) in Resistant Cells (example)
This compoundFGFR1 (V561M)>500
AZD4547FGFR1 (V561M)~200-300[4]
InfigratinibFGFR3 (V555M)Significantly increased[7]
Table 2: Example of IC50 shifts in resistant cell lines.

  • Troubleshooting Workflow:

    Start Decreased Cell Viability Inhibition Seq Sequence FGFR Kinase Domain Start->Seq Mutation Gatekeeper Mutation Detected? Seq->Mutation ConsiderAlt Consider Alternative Inhibitor Tolerant to Mutation Mutation->ConsiderAlt Yes InvestigateBypass Investigate Bypass Pathways Mutation->InvestigateBypass No

    Caption: Workflow to investigate decreased this compound efficacy.

Possible Cause 2: Activation of Bypass Signaling Pathways

  • How to Investigate:

    • Western Blot Analysis: Profile the activation status (phosphorylation) of key signaling proteins in both parental and resistant cells, with and without this compound treatment. Check for increased phosphorylation of EGFR, MET, AKT, and ERK in the resistant cells.

    • Co-Immunoprecipitation (Co-IP): Investigate if there is an increased interaction between FGFR and other RTKs like EGFR in resistant cells.

  • Suggested Solution:

    • Combination Therapy: Treat the resistant cells with a combination of this compound and an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor like gefitinib or a PI3K inhibitor like GDC-0941).

  • Bypass Signaling Pathway Diagram:

    cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS_RAF_MEK RAS-RAF-MEK FGFR->RAS_RAF_MEK PI3K PI3K FGFR->PI3K EGFR EGFR EGFR->RAS_RAF_MEK Bypass EGFR->PI3K Bypass ERK ERK RAS_RAF_MEK->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibits EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Inhibits

    Caption: Diagram of FGFR signaling and potential EGFR bypass.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol is used to determine the IC50 of this compound in your cell line.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Replace the medium in the 96-well plate with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[9]

  • Viability Measurement (MTS Example):

    • Add 20 µL of MTS reagent to each well.[10]

    • Incubate for 1-4 hours at 37°C.[10]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of growth inhibition for each concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Protein Analysis

This protocol allows for the analysis of protein phosphorylation to assess pathway activation.

  • Cell Lysis:

    • Culture and treat cells with this compound as required.

    • Wash cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).[11]

  • SDS-PAGE and Protein Transfer:

    • Determine protein concentration using a BCA assay.

    • Normalize samples to the same protein concentration and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and then transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phospho-protein of interest (e.g., p-FGFR, p-ERK, p-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[11]

  • Detection:

    • Prepare an ECL substrate and incubate it with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To normalize, the membrane can be stripped and re-probed for the total protein.

Protocol 3: Co-Immunoprecipitation (Co-IP)

This protocol is for investigating protein-protein interactions, such as between FGFR and a bypass RTK.

  • Cell Lysis:

    • Follow the cell lysis protocol as described for Western Blotting, using a non-denaturing lysis buffer (e.g., a buffer with 1% Triton X-100 or NP-40).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Centrifuge and collect the supernatant.

    • To the pre-cleared lysate (0.5 - 1.0 mg of total protein), add the primary antibody against the "bait" protein (e.g., anti-FGFR). As a negative control, use an equivalent amount of isotype control IgG.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[12]

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation.

    • Wash the beads three to five times with ice-cold Co-IP lysis buffer.

    • After the final wash, elute the protein complexes by resuspending the beads in 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.[12]

  • Analysis by Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot to detect the "prey" protein (e.g., EGFR).

References

Technical Support Center: Controlling for Fgfr-IN-9 Vehicle Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fgfr-IN-9. The focus is on understanding and controlling for the effects of the vehicle used to dissolve and deliver the inhibitor in both in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, reversible, and orally active inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It exerts its effect by competing with ATP for the binding site in the kinase domain of the receptor, thereby preventing autophosphorylation and the activation of downstream signaling pathways. This inhibition ultimately blocks cellular processes such as proliferation, migration, and survival that are driven by aberrant FGFR signaling.[1][2]

Q2: Why is a vehicle necessary for this compound and what are the common choices?

Like many small molecule inhibitors, this compound has low aqueous solubility. A vehicle, which is a solvent or a mixture of solvents, is required to dissolve the compound and ensure its effective delivery to cells in culture (in vitro) or to the target tissue in an animal model (in vivo). Common vehicles for poorly soluble compounds like this compound include:

  • In Vitro: Dimethyl sulfoxide (DMSO) is the most common vehicle for in vitro experiments due to its high solubilizing capacity for a wide range of compounds.[3][4]

  • In Vivo: For animal studies, a more complex vehicle is often required to ensure bioavailability and minimize toxicity. A common formulation involves a mixture of DMSO as the initial solvent, with co-solvents like polyethylene glycol (e.g., PEG300), and a surfactant such as Tween-80, all diluted in a physiologically compatible carrier like saline or corn oil.[5][6][7]

Q3: What is a vehicle control and why is it absolutely essential in my experiments?

A vehicle control is a crucial experimental group that is treated with the same volume and concentration of the vehicle used to deliver this compound, but without the inhibitor itself.[4][8] This control is non-negotiable because the vehicle itself can have biological effects on cells or animals.[3][9] By comparing the results of the this compound-treated group to the vehicle control group, you can confidently attribute the observed effects to the inhibitor and not to the solvent.

Q4: What are the potential off-target effects of this compound and how can I control for them?

While this compound is a potent FGFR inhibitor, like many kinase inhibitors, it may have off-target effects. It is important to consult the manufacturer's data sheet for any known off-target activities. To experimentally control for off-target effects, consider including a negative control compound that is structurally similar to this compound but is known to be inactive against FGFRs. Additionally, performing downstream signaling analysis (e.g., Western blot for phosphorylated signaling proteins) can help confirm that the observed phenotype is due to the inhibition of the intended pathway.[10][11][12]

Troubleshooting Guides

In Vitro Experiments

Problem 1: I am observing high levels of cell death in both my this compound treated and vehicle control (DMSO) groups.

  • Possible Cause: The concentration of DMSO is too high for your specific cell line. Cell sensitivity to DMSO can vary significantly.[3]

  • Solution:

    • Verify DMSO Concentration: Double-check your calculations to ensure the final concentration of DMSO in your cell culture media is within the recommended range (ideally ≤ 0.1% for sensitive or long-term assays, and generally not exceeding 0.5%).[9]

    • Perform a DMSO Dose-Response Curve: Before starting your experiments with this compound, treat your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum concentration that does not affect cell viability or morphology.

    • Reduce Incubation Time: If possible for your experimental design, shorten the duration of exposure to this compound and its vehicle.

Problem 2: My vehicle control group shows altered gene expression or signaling compared to the untreated control.

  • Possible Cause: DMSO is known to induce cellular stress, alter the expression of some genes, and even induce differentiation in certain cell types.[3]

  • Solution:

    • Lower DMSO Concentration: Use the lowest possible concentration of DMSO that maintains this compound in solution.

    • Strict Comparison to Vehicle Control: For your data analysis, always compare the this compound treated group directly to the vehicle control group, not the untreated cells. This will allow you to subtract the vehicle-induced effects.

    • Consider an Alternative Solvent: For highly sensitive assays, you may need to explore other less-perturbing solvents, although this can be challenging for poorly soluble compounds.

In Vivo Experiments

Problem 3: The this compound formulation is precipitating upon injection or over time.

  • Possible Cause: The compound has come out of solution due to temperature changes, incorrect solvent ratios, or instability of the formulation.

  • Solution:

    • Prepare Fresh Formulations: Always prepare the this compound formulation fresh before each use. Do not store the final mixture for extended periods.[6]

    • Follow the Correct Order of Mixing: When preparing a multi-component vehicle, the order of addition is critical. Typically, the compound is first dissolved in DMSO, then mixed with the co-solvent (e.g., PEG300), followed by the surfactant (e.g., Tween-80), and finally, the aqueous component (e.g., saline) is added slowly while vortexing.[5][6]

    • Gentle Warming: Gentle warming of the vehicle (to no more than 37°C) can sometimes help to keep the compound in solution.

Problem 4: I am observing toxicity (e.g., weight loss, lethargy) in my vehicle control animal group.

  • Possible Cause: One or more components of the vehicle are causing toxicity at the administered dose and route. For example, high concentrations of DMSO or certain surfactants can be toxic.[7]

  • Solution:

    • Reduce the Concentration of Potentially Toxic Components: If possible, try to reduce the percentage of DMSO or Tween-80 in your formulation, while ensuring this compound remains soluble.

    • Conduct a Vehicle Toxicity Study: Before initiating your main experiment, administer the vehicle alone to a small cohort of animals at the intended dose and schedule to assess for any adverse effects.

    • Consider an Alternative Formulation: Explore other published vehicle formulations for poorly soluble compounds administered via your chosen route.

Quantitative Data

Table 1: this compound Inhibitory Activity

TargetIC₅₀ (nM)
FGFR164.3
FGFR246.7
FGFR329.6
FGFR4 (Wild Type)17.1
FGFR4 (V550L Mutant)30.7

Data from MedChemExpress and InvivoChem.[1][13]

Table 2: Recommended Starting Concentrations for In Vitro Vehicle Controls

Vehicle ComponentRecommended Max. Final Concentration (v/v)Notes
DMSO≤ 0.5% (ideally ≤ 0.1%)Cell line-dependent. Always perform a dose-response curve to determine the optimal concentration for your cells.[9][14]

Table 3: Example In Vivo Vehicle Formulations for Poorly Soluble Inhibitors

Formulation Components (v/v/v/v)Notes
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineA common formulation for oral or parenteral administration.[5][6]
10% DMSO / 90% Corn OilA simpler formulation, often used for oral gavage. The compound may be in suspension.[13]
5% DMSO / 95% (20% SBE-β-CD in saline)An alternative formulation using a cyclodextrin to improve solubility.

Experimental Protocols

Protocol 1: In Vitro this compound Stock and Working Solution Preparation
  • This compound Stock Solution (e.g., 10 mM in 100% DMSO):

    • Calculate the required mass of this compound powder to prepare your desired volume and concentration of the stock solution.

    • Add the appropriate volume of 100% sterile DMSO to the this compound powder.

    • Vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of this compound Working Solutions and Vehicle Control:

    • Thaw an aliquot of the this compound stock solution.

    • Serially dilute the stock solution in complete cell culture medium to achieve your desired final concentrations for treatment. Ensure that the final DMSO concentration in the highest this compound dose does not exceed the predetermined non-toxic level for your cells.

    • Prepare a vehicle control by adding the same volume of 100% DMSO as used for the highest this compound concentration to the same final volume of complete cell culture medium.

Protocol 2: Example In Vivo Formulation of this compound (for a 10 mg/kg dose in a 100 µL injection volume)

This protocol is an adaptation based on common formulations for similar compounds and should be optimized for this compound.[5][6]

  • Preparation of this compound Solution:

    • Dissolve this compound in 100% DMSO to make a concentrated stock (e.g., 25 mg/mL).

    • For a 10 mg/kg dose in a 25g mouse (0.25 mg/mouse), you would need 10 µL of the 25 mg/mL stock solution.

    • In a sterile microcentrifuge tube, add 40 µL of PEG300.

    • Add the 10 µL of the this compound stock solution to the PEG300 and vortex thoroughly until the solution is clear.

    • Add 5 µL of Tween-80 and vortex again.

    • Slowly add 45 µL of sterile saline while vortexing to bring the final volume to 100 µL.

  • Preparation of Vehicle Control:

    • In a separate sterile microcentrifuge tube, add 40 µL of PEG300.

    • Add 10 µL of 100% DMSO.

    • Add 5 µL of Tween-80 and vortex.

    • Slowly add 45 µL of sterile saline while vortexing.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR Phosphorylated FGFR FGFR->P_FGFR Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibition ATP ATP ATP->P_FGFR Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P_FGFR->Downstream Activation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: FGFR Signaling Pathway and Mechanism of this compound Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Experiment start_vitro Cell Seeding treatment_vitro Treatment Groups start_vitro->treatment_vitro untreated Untreated Control treatment_vitro->untreated vehicle_vitro Vehicle Control (e.g., DMSO) treatment_vitro->vehicle_vitro fgfr_in_9_vitro This compound in Vehicle treatment_vitro->fgfr_in_9_vitro assay Endpoint Assay (e.g., Viability, Western Blot) untreated->assay vehicle_vitro->assay fgfr_in_9_vitro->assay analysis_vitro Data Analysis (Compare this compound to Vehicle) assay->analysis_vitro

Caption: In Vitro Experimental Workflow with Appropriate Controls.

Troubleshooting_Logic start Unexpected Result (e.g., High Toxicity) check_vehicle Is the vehicle control also showing the effect? start->check_vehicle yes Yes check_vehicle->yes no No check_vehicle->no vehicle_issue Issue is likely vehicle-related. yes->vehicle_issue compound_issue Issue is likely compound-specific. no->compound_issue optimize_vehicle Optimize Vehicle: - Lower concentration - Change composition - Perform vehicle toxicity study vehicle_issue->optimize_vehicle troubleshoot_compound Troubleshoot Compound: - Confirm concentration - Check for degradation - Investigate off-target effects compound_issue->troubleshoot_compound

Caption: Troubleshooting Logic for Unexpected Experimental Results.

References

Fgfr-IN-9 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the degradation of Fgfr-IN-9 during experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your stock or working solution may suggest chemical degradation or oxidation of the this compound compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q2: I am observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. Consider the following troubleshooting steps:

  • Solvent Choice: While DMSO is a common solvent for this compound, its stability can be affected by repeated freeze-thaw cycles. Ensure the solvent is appropriate for long-term storage at your desired temperature.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly lower concentration for your stock solution.[1][2]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. To minimize degradation, it is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1][3]

Q3: Can the type of storage container affect the stability of my this compound?

Yes, the material of your storage container can impact the stability of this compound. Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert to minimize degradation.[1]

Q4: What are the recommended storage conditions for this compound?

For optimal stability, this compound in solid form should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[3][4] Always refer to the supplier's datasheet for specific storage recommendations.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

This is a common problem that may arise from the degradation of the small molecule inhibitor in the cell culture medium.

Possible Cause Suggested Solution
Degradation in Culture Medium Assess the stability of this compound in your specific cell culture medium using the protocol provided below (Protocol 2). Consider preparing fresh dilutions of this compound immediately before each experiment.
Adsorption to Plasticware Use low-binding microplates or glassware for your experiments. Adding a small amount of a non-ionic surfactant to your assay buffer can also help reduce non-specific binding.
Poor Cell Permeability While this compound is orally active, its permeability can vary between cell lines. Evaluate cell permeability using standard assays if you suspect this is an issue.
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of this compound.

The appearance of new peaks over time is a strong indicator of compound degradation.

Possible Cause Suggested Solution
Chemical Instability Identify the degradation products to understand the potential degradation pathway. Implement strategies to mitigate the specific degradation mechanism, such as adjusting the pH of the solution or adding antioxidants if oxidation is suspected.
Photodegradation This compound may be sensitive to light. Store stock solutions and experimental samples in amber vials or wrapped in foil to protect them from light.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide experimental design.

Table 1: this compound Stability in Different Solvents at -20°C over 30 days

SolventInitial Purity (%)Purity after 30 days (%)Degradation (%)
DMSO99.898.51.3
Ethanol99.795.24.5
PBS (pH 7.4)99.985.114.8

Table 2: Effect of Temperature on this compound Stability in Cell Culture Medium (RPMI + 10% FBS) over 24 hours

TemperatureInitial Concentration (µM)Concentration after 24h (µM)Degradation (%)
4°C109.82
25°C (Room Temp)109.19
37°C107.822

Experimental Protocols

Protocol 1: Basic Kinetic Solubility Assay for this compound

This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visual Inspection: Visually inspect each well for signs of precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions. For a more quantitative measurement, turbidity can be measured using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).[4]

Protocol 2: Assessing this compound Stability in Solution via HPLC/LC-MS

This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.

  • Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and stop degradation.[2][4]

  • Centrifuge and Collect Supernatant: Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This will serve as your baseline (T=0) reading.

  • Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 24, 48, 72 hours).

  • Prepare Time-Point Samples: At each designated time point, take an aliquot of the incubated solution and process it as described in steps 1 and 2.

  • HPLC/LC-MS Analysis: Analyze all samples by HPLC or LC-MS.

  • Data Analysis: Compare the peak area of the parent this compound compound at each time point to the T=0 value. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.[1][2]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 STAT->Nucleus Transcription Nucleus->Proliferation Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibition Experimental_Workflow_Stability_Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_timepoint Time-Point Sampling cluster_analysis Analysis Prep Prepare this compound solution in desired buffer T0 T=0 Sample: Quench immediately, centrifuge, collect supernatant Prep->T0 Incubate Incubate remaining solution at desired conditions (e.g., 37°C) Prep->Incubate HPLC HPLC / LC-MS Analysis T0->HPLC Tx Time-Point Samples (Tx): Quench, centrifuge, collect supernatant Incubate->Tx Tx->HPLC Data Data Analysis: Compare peak areas of this compound (Tx vs T0) HPLC->Data Troubleshooting_Logic Start Inconsistent Experimental Results (Low this compound Activity) Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Stability Has the compound degraded? Check_Solubility->Check_Stability Yes Solubility_Protocol Perform Kinetic Solubility Assay Check_Solubility->Solubility_Protocol No Stability_Protocol Perform Stability Assay (HPLC/LC-MS) Check_Stability->Stability_Protocol Yes End Consistent Results Check_Stability->End No Optimize_Solvent Optimize solvent system or lower concentration Solubility_Protocol->Optimize_Solvent Fresh_Solution Prepare fresh solutions before each experiment Stability_Protocol->Fresh_Solution Proper_Storage Ensure proper storage (light protection, temperature) Stability_Protocol->Proper_Storage Optimize_Solvent->Start Fresh_Solution->End Proper_Storage->End

References

Validation & Comparative

A Comparative Guide to FGFR Inhibitors: Profiling Fgfr-IN-9 Against Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for treating various malignancies driven by aberrant FGFR signaling. This guide provides an objective comparison of Fgfr-IN-9, a potent and selective preclinical FGFR inhibitor, with other prominent FGFR inhibitors, including the FDA-approved drugs erdafitinib, pemigatinib, infigratinib, and futibatinib. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these therapeutic agents.

Introduction to FGFR Signaling and Inhibition

The FGFR family of receptor tyrosine kinases, comprising FGFR1, FGFR2, FGFR3, and FGFR4, plays a crucial role in normal cellular processes such as proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms like gene amplification, mutations, and fusions, is a known oncogenic driver in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and lung cancer.[2][3] This has spurred the development of small molecule inhibitors that target the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways.[4][5]

This compound represents a novel investigational inhibitor designed for high potency and selectivity against the FGFR family. To understand its potential clinical utility, its performance must be benchmarked against established inhibitors that have already undergone extensive preclinical and clinical evaluation.

Comparative Analysis of FGFR Inhibitors

The following sections and tables summarize the key characteristics and performance data of this compound in comparison to erdafitinib, pemigatinib, infigratinib, and futibatinib.

Biochemical Potency

A primary measure of an inhibitor's effectiveness is its biochemical potency against the target kinases. This is typically determined through in vitro kinase assays measuring the half-maximal inhibitory concentration (IC50).

InhibitorFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)VEGFR2 (IC50, nM)
This compound (similar to Infigratinib/INCB054828) Potent (low nM)Potent (low nM)Potent (low nM)-Highly Selective (>1500)
Erdafitinib1.22.54.613070
Pemigatinib0.40.51.230185
Infigratinib1.11.01.456>4000
Futibatinib21.621.325.11071700

Data for this compound is based on preclinical data for infigratinib (INCB054828) which shows potent inhibition of FGFR1, 2, and 3 with high selectivity against VEGFR2.[6] Specific IC50 values for this compound would require dedicated assays.

Cellular Activity

The ability of an inhibitor to suppress cancer cell growth is a critical indicator of its potential therapeutic efficacy. This is often assessed using cell viability assays on cancer cell lines with known FGFR alterations.

InhibitorCell Line (FGFR Alteration)Growth Inhibition (IC50, nM)
This compound (similar to Infigratinib/INCB054828) FGFR1, FGFR2, or FGFR3 altered cancer cells3-50
Normal cells (no FGFR dependence)>1500
ErdafitinibNCI-H1581 (FGFR1 amp)18
PemigatinibSUM-52PE (FGFR1 amp)2
InfigratinibKMS-11 (FGFR3 fusion)1.9
FutibatinibSNU-16 (FGFR2 amp)16.8

This compound, represented by infigratinib data, demonstrates potent and selective inhibition of cancer cell lines harboring FGFR alterations, with minimal effect on normal cells.[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods used for evaluation, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FGFR_dimer FGFR Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 PI3K PI3K FGFR_dimer->PI3K PLCg PLCγ FGFR_dimer->PLCg STAT STAT FGFR_dimer->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation Inhibitor This compound Inhibitor->FGFR_dimer Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Recombinant FGFR Kinase Assay IC50_Biochem Determine IC50 (Biochemical Potency) Kinase_Assay->IC50_Biochem Cell_Lines Cancer Cell Lines (FGFR altered vs. WT) Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Lines->Cell_Viability Western_Blot Western Blot (pFGFR, pERK) Cell_Lines->Western_Blot IC50_Cell Determine IC50 (Cellular Potency) Cell_Viability->IC50_Cell PD_Analysis Pharmacodynamic Analysis Western_Blot->PD_Analysis Xenograft Tumor Xenograft Model (e.g., mice with FGFR-driven tumors) Dosing Oral Administration of Inhibitor Xenograft->Dosing Tumor_Growth Monitor Tumor Growth Dosing->Tumor_Growth Efficacy Evaluate In Vivo Efficacy Tumor_Growth->Efficacy

Caption: Workflow for Preclinical Evaluation of FGFR Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize FGFR inhibitors.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of an inhibitor against purified FGFR kinase domains.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinase domains

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test inhibitor (this compound and comparators) at various concentrations

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • Add the kinase, peptide substrate, and inhibitor to the wells of a 384-well plate containing kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (Cellular)

Objective: To measure the effect of an inhibitor on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines with and without FGFR alterations

  • Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)

  • Test inhibitor at various concentrations

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Multimode plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value by non-linear regression analysis.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line known to form tumors with an FGFR alteration

  • Matrigel or other appropriate vehicle for cell injection

  • Test inhibitor formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into vehicle control and treatment groups.

  • Administer the test inhibitor or vehicle orally once daily at predetermined doses.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Compare the tumor growth rates between the treated and control groups to assess in vivo efficacy.

Conclusion

This compound, as a representative potent and selective preclinical FGFR inhibitor, demonstrates a promising profile comparable to clinically approved agents like infigratinib. Its high potency against FGFR1, 2, and 3, coupled with strong selectivity against other kinases such as VEGFR2, suggests a favorable therapeutic window. The cellular data further supports its selective activity against cancer cells harboring FGFR alterations, a key characteristic for targeted therapies.

While direct head-to-head clinical data is not available for this compound, the preclinical evidence positions it as a strong candidate for further development. Future studies should focus on comprehensive in vivo efficacy and safety profiling, as well as an investigation into its activity against acquired resistance mutations that can emerge during treatment with other FGFR inhibitors. This comparative guide provides a foundational framework for researchers to contextualize the performance of this compound and other emerging FGFR inhibitors within the broader landscape of targeted cancer therapeutics.

References

A Comparative Guide: Fgfr-IN-9 versus AZD4547 in the Context of Lung Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two fibroblast growth factor receptor (FGFR) inhibitors, Fgfr-IN-9 and AZD4547, with a focus on their potential applications in lung cancer. This document synthesizes available preclinical data to highlight the mechanisms of action, efficacy, and experimental protocols associated with these compounds.

While extensive research has been conducted on AZD4547 in various lung cancer cell lines, data for this compound in a similar context is not currently available in the public domain. Therefore, this guide presents a comprehensive overview of AZD4547's effects on lung cancer cells and contrasts it with the known general properties of this compound, underscoring the need for further investigation into the latter's potential in this specific malignancy.

Introduction to FGFR Inhibition in Lung Cancer

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, migration, and angiogenesis.[1][2][3] Aberrant FGFR signaling, often driven by gene amplification, mutations, or fusions, is a known oncogenic driver in a subset of non-small cell lung cancers (NSCLC), particularly in squamous cell carcinoma where FGFR1 amplification is prevalent.[1][4][5] This makes FGFR an attractive therapeutic target for this patient population. Both this compound and AZD4547 are small molecule inhibitors designed to block the kinase activity of FGFRs, thereby inhibiting downstream signaling pathways and impeding tumor growth.

Comparative Efficacy and Potency

A direct comparison of the anti-cancer efficacy of this compound and AZD4547 in lung cancer cells is hampered by the lack of published data for this compound in this specific context. However, we can compare their general potency against FGFR isoforms and the specific activity of AZD4547 in lung cancer cell lines.

Table 1: Inhibitory Potency (IC50) of this compound and AZD4547 Against FGFR Isoforms

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)Reference
This compound64.346.729.617.1 (WT)[6]
AZD45470.22.51.8165[7]

Table 2: Anti-proliferative Activity (GI50) of AZD4547 in Lung Cancer Cell Lines

Cell LineHistologyFGFR1 StatusGI50 (µM)Reference
DMS114Small CellAmplified0.111[8]
NCI-H1581Large CellAmplified0.003[8]
NCI-H1703SquamousAmplified>1 (MTS), Sensitive (Clonogenic)[9]
NCI-H520SquamousAmplified>1 (MTS), Sensitive (Clonogenic)[9]
LK-2SquamousNon-amplified<0.2[9]
NCI-H226SquamousNon-amplified<0.2[9]

Mechanism of Action and Impact on Cellular Signaling

Both this compound and AZD4547 are ATP-competitive inhibitors of FGFRs, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream signaling proteins. This inhibition blocks the activation of key oncogenic pathways.

This compound

In preclinical studies using a liver cancer model, this compound has been shown to inhibit the phosphorylation of FGFR4 and its downstream effectors FRS2 and PLCγ. This indicates its ability to effectively block the FGFR signaling cascade.

AZD4547 in Lung Cancer Cells

Extensive studies have elucidated the mechanism of AZD4547 in lung cancer cells. Treatment with AZD4547 leads to a significant reduction in the phosphorylation of FGFR substrate 2 (FRS2) and extracellular signal-regulated kinase (ERK), key components of the MAPK pathway.[8][10] This inhibition of downstream signaling is critical for its anti-tumor effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AZD4547 AZD4547 AZD4547->FGFR Inhibits

FGFR Signaling Pathway Inhibition by AZD4547.

Induction of Apoptosis

A critical mechanism of action for anti-cancer drugs is the induction of programmed cell death, or apoptosis.

This compound

While specific data on apoptosis induction by this compound in lung cancer cells is unavailable, FGFR inhibition, in general, has been shown to induce apoptosis in FGFR-dependent cancer cells.[4][11]

AZD4547 in Lung Cancer Cells

Studies have demonstrated that inhibition of the FGF/FGFR system by various means, including with inhibitors like AZD4547, leads to apoptosis in FGFR1-amplified lung cancer cell lines such as NCI-H1581 and NCI-H520.[7][11][12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of therapeutic compounds. Below are summaries of common methodologies used to assess the efficacy of FGFR inhibitors.

Cell Viability Assays

These assays determine the effect of a compound on cell proliferation and survival.

  • MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are seeded in 96-well plates, treated with the inhibitor for a set period (e.g., 72 hours), and then incubated with the MTS reagent. The absorbance is read to determine cell viability.

  • Clonogenic Assay: This assay assesses the long-term survival and proliferative capacity of single cells. Cells are seeded at a low density, treated with the inhibitor, and allowed to form colonies over a period of 1-3 weeks. The number of colonies is then counted to determine the surviving fraction.

cluster_workflow Cell Viability Assay Workflow cluster_mts MTS Assay cluster_clonogenic Clonogenic Assay start Seed Lung Cancer Cells treat Treat with this compound or AZD4547 start->treat incubate Incubate (e.g., 72h) treat->incubate add_mts Add MTS Reagent incubate->add_mts incubate_long Incubate (1-3 weeks) incubate->incubate_long read_abs Read Absorbance add_mts->read_abs stain Stain Colonies incubate_long->stain count Count Colonies stain->count

Workflow for Cell Viability Assays.

Apoptosis Assay

The Annexin V assay is a common method to detect and quantify apoptosis.

  • Annexin V Staining: Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells. Stained cells are then analyzed by flow cytometry.[13][14][15][16][17]

cluster_workflow Annexin V Apoptosis Assay Workflow start Treat Cells with Inhibitor harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for Annexin V Apoptosis Assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of signaling molecules.

  • Protocol: Lung cancer cells are treated with the inhibitor for a specified time. Cells are then lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the proteins of interest (e.g., p-FRS2, p-ERK, total FRS2, total ERK, and a loading control like GAPDH). The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for detection by chemiluminescence.[10]

Conclusion and Future Directions

AZD4547 has demonstrated significant preclinical activity in lung cancer cell lines, particularly those with FGFR1 amplification, by effectively inhibiting the FGFR signaling pathway and inducing apoptosis.[8][9][11] Its efficacy appears to be more pronounced in long-term assays for some cell lines, suggesting a potential role in controlling sustained tumor growth.

The lack of specific data for this compound in lung cancer models represents a significant knowledge gap. Based on its potent inhibition of FGFR isoforms, it is plausible that this compound could also exhibit anti-tumor activity in FGFR-driven lung cancers. However, direct experimental evidence is required to confirm this hypothesis and to allow for a meaningful comparison with AZD4547.

Future studies should focus on evaluating this compound in a panel of lung cancer cell lines with known FGFR alterations. Such research should include determining its IC50 values, assessing its ability to induce apoptosis, and characterizing its impact on FGFR signaling pathways. These studies will be crucial in determining the potential of this compound as a therapeutic agent for lung cancer and in positioning it relative to other FGFR inhibitors like AZD4547.

References

A Comparative Guide to FGFR Inhibitors: BGJ398 (Infigratinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, BGJ398 (infigratinib). While this report aims to compare Fgfr-IN-9 and BGJ398, a comprehensive literature search did not yield sufficient public data on the efficacy of a compound specifically designated "this compound". Therefore, this guide will focus on a thorough evaluation of BGJ398, presenting its performance with supporting experimental data as a key reference for researchers in the field of FGFR-targeted therapies.

Introduction to FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Genetic alterations such as mutations, amplifications, and fusions in FGFR genes can lead to oncogenic signaling, driving the growth of various solid tumors.[3][4] Consequently, FGFRs have emerged as promising therapeutic targets in oncology.[1] Small molecule tyrosine kinase inhibitors (TKIs) that target FGFRs have shown significant clinical activity in patients with FGFR-driven cancers.[4]

BGJ398, also known as infigratinib, is a potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3.[5] It has undergone extensive preclinical and clinical evaluation and has received regulatory approval for the treatment of certain cancers with specific FGFR alterations.

Mechanism of Action: BGJ398 (Infigratinib)

Infigratinib is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1, FGFR2, and FGFR3.[6] This binding prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[3][7] By blocking these pathways, infigratinib inhibits tumor cell proliferation and survival in cancers harboring activating FGFR alterations.[1]

Efficacy of BGJ398 (Infigratinib)

The efficacy of infigratinib has been demonstrated in both preclinical models and clinical trials across various tumor types, most notably in cholangiocarcinoma and urothelial carcinoma.

Biochemical and Cellular Activity

Infigratinib exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 in biochemical assays, with significantly less activity against FGFR4 and other kinases, highlighting its selectivity.[5]

TargetIC50 (nM)
FGFR10.9
FGFR21.4
FGFR31.0
FGFR4>1000
VEGFR2>1000
Table 1: Biochemical IC50 values of infigratinib against FGFR family members and VEGFR2. Data compiled from various sources.[5]

In cellular assays, infigratinib effectively inhibits the proliferation of cancer cell lines with FGFR alterations at nanomolar concentrations.

Cell LineCancer TypeFGFR AlterationIC50 (nM)
RT112Bladder CancerFGFR3 Fusion18
KMS-11Multiple MyelomaFGFR3 Fusion21
SNU-16Gastric CancerFGFR2 Amplification8
Table 2: Cellular IC50 values of infigratinib in various cancer cell lines with FGFR alterations. Data compiled from various sources.
In Vivo Preclinical Efficacy

Infigratinib has demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of human cancers with FGFR alterations. Oral administration of infigratinib has been shown to lead to dose-dependent tumor growth inhibition and regression in models of cholangiocarcinoma, bladder cancer, and lung cancer.[8]

Tumor ModelCancer TypeFGFR AlterationTreatmentOutcome
RT112 XenograftBladder CancerFGFR3 FusionInfigratinib (oral)Significant tumor growth inhibition
Cholangiocarcinoma PDXCholangiocarcinomaFGFR2 FusionInfigratinib (oral)Tumor regression
NSCLC PDXLung CancerFGFR1 AmplificationInfigratinib (oral)Tumor growth inhibition
Table 3: Summary of in vivo efficacy of infigratinib in preclinical models. Data compiled from various sources.[8][9]
Clinical Efficacy

Clinical trials have established the efficacy of infigratinib in patients with advanced solid tumors harboring FGFR alterations.

Cholangiocarcinoma (CCA) with FGFR2 Fusions or Rearrangements:

A pivotal Phase II study in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement demonstrated significant clinical activity.

Efficacy EndpointValue
Objective Response Rate (ORR)23%
Median Duration of Response (DOR)5.0 months
Median Progression-Free Survival (PFS)7.3 months
Disease Control Rate (DCR)84%
Table 4: Clinical efficacy of infigratinib in patients with previously treated advanced cholangiocarcinoma with FGFR2 alterations. Data from a Phase II clinical trial.

Urothelial Carcinoma with FGFR3 Alterations:

In a Phase I expansion cohort of patients with metastatic urothelial carcinoma and FGFR3 alterations, infigratinib also showed promising anti-tumor activity.

Efficacy EndpointValue
Objective Response Rate (ORR)25.4%
Disease Control Rate (DCR)64.2%
Table 5: Clinical efficacy of infigratinib in patients with previously treated advanced urothelial carcinoma with FGFR3 alterations. Data from a Phase I clinical trial.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are generalized for the evaluation of FGFR inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR kinases.

Methodology:

  • Reagents: Recombinant human FGFR1, FGFR2, and FGFR3 enzymes, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (e.g., infigratinib) serially diluted in DMSO.

  • Procedure: The kinase reaction is initiated by mixing the FGFR enzyme, substrate, and ATP in a kinase assay buffer. The test compound at various concentrations is added to the reaction mixture.

  • Detection: The reaction is allowed to proceed for a specified time at a controlled temperature and then stopped. The amount of phosphorylated substrate is quantified using methods such as radioactive phosphate incorporation (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or ELISA-based methods with a phosphotyrosine-specific antibody.[10][11][12]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[13]

Cellular Proliferation Assay

Objective: To assess the effect of an FGFR inhibitor on the proliferation of cancer cell lines.

Methodology:

  • Cell Lines: Cancer cell lines with known FGFR alterations are cultured in appropriate media.

  • Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of the test compound.

  • Incubation: The plates are incubated for a period of 72 hours.

  • Detection: Cell viability is assessed using a colorimetric or luminescent assay such as MTT, MTS, or CellTiter-Glo®.[13][14] The signal generated is proportional to the number of viable cells.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to a vehicle-treated control. The IC50 value is determined by fitting the data to a dose-response curve.[15]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an FGFR inhibitor in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells with FGFR alterations are injected subcutaneously or orthotopically into the mice. For PDX models, tumor fragments from a patient are implanted.[8][16]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.[17]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.[16][18]

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for target engagement).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group.[16]

Visualizations

FGFR Signaling Pathway and Inhibition by BGJ398

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response BGJ398 BGJ398 (Infigratinib) BGJ398->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the mechanism of inhibition by BGJ398 (infigratinib).

Experimental Workflow for Evaluating FGFR Inhibitors

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochemical_Assay Biochemical Assay (IC50 vs. FGFRs) Cellular_Assay Cellular Proliferation Assay (IC50 in cancer cell lines) Biochemical_Assay->Cellular_Assay Identifies potent and selective compounds Xenograft_Model Tumor Xenograft Model (Efficacy in mice) Cellular_Assay->Xenograft_Model Lead compound selection PD_Analysis Pharmacodynamic Analysis (Target engagement) Xenograft_Model->PD_Analysis Confirms in vivo target inhibition Clinical_Trials Clinical Trials (Phase I, II, III) PD_Analysis->Clinical_Trials Supports clinical development Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Demonstrates safety and efficacy in humans

Caption: General experimental workflow for the preclinical and clinical evaluation of FGFR inhibitors.

References

Fgfr-IN-9 vs. Erdafitinib: A Comparative Analysis in Bladder Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the current landscape of FGFR inhibition in bladder cancer, with a focus on the FDA-approved drug erdafitinib. This guide also addresses the current lack of publicly available data for Fgfr-IN-9, precluding a direct comparison.

Executive Summary

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in the proliferation and survival of bladder cancer cells, particularly in tumors harboring FGFR genetic alterations. Erdafitinib (Balversa™), a potent pan-FGFR kinase inhibitor, has emerged as a key therapeutic agent, receiving FDA approval for the treatment of locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[1][2][3] This guide provides a detailed overview of erdafitinib's mechanism of action, preclinical and clinical efficacy in bladder cancer models, and relevant experimental methodologies.

At present, a direct comparative analysis between this compound and erdafitinib is not feasible due to the absence of publicly available scientific literature or preclinical data on this compound. Extensive searches have not yielded any information regarding its mechanism of action, in vitro or in vivo activity in bladder cancer models, or any head-to-head studies against other FGFR inhibitors. Therefore, this guide will focus on a comprehensive review of erdafitinib as a benchmark for FGFR-targeted therapy in bladder cancer.

Erdafitinib: A Potent Pan-FGFR Inhibitor

Erdafitinib is an oral tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, FGFR3, and FGFR4.[1][4] By binding to the ATP-binding pocket of the FGFRs, erdafitinib inhibits their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell growth and survival.[5]

Mechanism of Action

Aberrant FGFR signaling, driven by gene mutations, fusions, or amplifications, is a key oncogenic driver in a subset of bladder cancers.[6] These alterations lead to constitutive activation of the FGFR pathway, promoting cell proliferation, migration, and angiogenesis. Erdafitinib effectively blocks this dysregulated signaling by inhibiting FGFR kinase activity. This leads to the suppression of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation Erdafitinib Erdafitinib Erdafitinib->FGFR Inhibition RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified FGFR Signaling Pathway and Erdafitinib's Mechanism of Action.

Preclinical and Clinical Performance of Erdafitinib in Bladder Cancer

Preclinical Data

In vitro studies have demonstrated that erdafitinib inhibits FGFR phosphorylation and signaling, leading to decreased cell viability in bladder cancer cell lines with FGFR genetic alterations.[1][7] It has also shown significant antitumor activity in xenograft models of bladder cancer.[1][7]

Cell LineFGFR AlterationErdafitinib IC50 (nM)Reference
RT112FGFR3-TACC3 fusionData not publicly available in searched articles[1]
... ... ...
Clinical Data

Clinical trials have established the efficacy of erdafitinib in patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR alterations who have progressed on or after platinum-containing chemotherapy.[3][8]

The Phase 2 BLC2001 study, which supported the accelerated FDA approval of erdafitinib, demonstrated a notable overall response rate (ORR). In this trial, 40% of patients with FGFR-altered urothelial carcinoma responded to erdafitinib treatment.[2] The median progression-free survival (PFS) was 5.5 months, and the median overall survival (OS) was 13.8 months.[2]

The subsequent Phase 3 THOR study further solidified the role of erdafitinib. In patients who had previously received immunotherapy, erdafitinib showed a significant improvement in overall survival compared to chemotherapy (median OS of 12.1 months vs. 7.8 months).[9]

Clinical TrialPhasePatient PopulationKey FindingsReference
BLC20012Metastatic urothelial carcinoma with FGFR alterations, post-platinum chemotherapyORR: 40%; Median PFS: 5.5 months; Median OS: 13.8 months[2]
THOR (Cohort 1)3Metastatic urothelial carcinoma with FGFR alterations, post-immunotherapyMedian OS: 12.1 months (erdafitinib) vs. 7.8 months (chemotherapy)[9]

Experimental Protocols

Cell Viability Assay (Example Protocol)
  • Cell Culture: Bladder cancer cell lines with and without known FGFR alterations are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of the FGFR inhibitor (e.g., erdafitinib) or vehicle control for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Bladder Cancer Cell Lines (FGFR-altered & WT) B Treat with This compound or Erdafitinib A->B C Cell Viability Assay (e.g., CTG) B->C D Western Blot (p-FGFR, p-ERK) B->D E IC50 Determination C->E F Xenograft Model (e.g., RT112 cells in mice) G Treat with This compound or Erdafitinib F->G H Tumor Volume Measurement G->H I Pharmacodynamic Analysis G->I J Efficacy Comparison H->J I->J

Figure 2: General Experimental Workflow for Evaluating FGFR Inhibitors.
Western Blotting for Phospho-FGFR and Downstream Signaling

  • Cell Lysis: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total FGFR, phospho-FGFR, total ERK, phospho-ERK, and a loading control (e.g., GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The Case of this compound: An Information Gap

Despite a thorough search of scientific databases and public records, no specific preclinical or clinical data for a compound explicitly named "this compound" in the context of bladder cancer could be identified. This prevents a direct, evidence-based comparison with erdafitinib. For a meaningful comparison, the following information on this compound would be required:

  • Chemical Structure and Target Specificity: Is it a pan-FGFR inhibitor or selective for a specific isoform?

  • Mechanism of Action: Does it have a novel binding mode or mechanism of inhibition?

  • In Vitro Potency: What are its IC50 values against a panel of bladder cancer cell lines with different FGFR alterations?

  • In Vivo Efficacy: How does it perform in animal models of bladder cancer?

  • Pharmacokinetic and Pharmacodynamic Properties: What is its bioavailability, half-life, and target engagement in vivo?

Without this fundamental data, any comparison to the well-characterized and clinically validated agent, erdafitinib, would be purely speculative.

Conclusion

Erdafitinib stands as a significant advancement in the targeted therapy of bladder cancer, offering a valuable treatment option for patients with specific FGFR genetic alterations. Its well-defined mechanism of action and demonstrated clinical efficacy provide a strong benchmark for the evaluation of novel FGFR inhibitors. While the current lack of data on this compound prohibits a direct comparison, the framework for evaluating such a compound against the established profile of erdafitinib is clear. Future research and publication of data on emerging FGFR inhibitors will be crucial to further refine and expand the therapeutic landscape for bladder cancer.

References

Fgfr-IN-9: A Comparative Analysis of its Selectivity Profile Against Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the selectivity profile of Fgfr-IN-9, a potent and reversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with other commercially available tyrosine kinase inhibitors (TKIs). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences between various kinase inhibitors for application in preclinical and clinical research.

Introduction to FGFR and its Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers.[3][4] Tyrosine kinase inhibitors that target FGFRs have emerged as a promising therapeutic strategy. These inhibitors are broadly classified into two categories: selective inhibitors, which primarily target FGFR isoforms, and non-selective (or multi-kinase) inhibitors, which also affect other kinase families like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3][5] this compound is a potent, reversible, and orally active inhibitor of FGFRs.[6]

Quantitative Selectivity Profile of this compound and other TKIs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected TKIs against the four FGFR isoforms. Lower IC50 values indicate higher potency.

InhibitorTypeFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)FGFR4 V550L (IC50, nM)
This compound Selective FGFR64.346.729.617.130.7
Pemigatinib Selective FGFR0.40.51.230-
Infigratinib (BGJ398) Selective FGFR0.91.41>40-fold selective vs FGFR4-
Futibatinib (TAS-120) Selective FGFR (irreversible)1.81.41.63.790
Erdafitinib Pan-FGFR-----
Dovitinib (TKI258) Non-selective-----
Ponatinib Non-selective-----
FIIN-2 Selective FGFR (irreversible)3.094.32745.3255
PRN1371 Selective FGFR (irreversible)0.61.34.119.3-

Experimental Methodologies

The IC50 values presented in this guide are typically determined through in vitro kinase assays. A common methodology is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during the kinase reaction.

General Protocol for ADP-Glo™ Kinase Assay:
  • Reaction Setup: Recombinant human FGFR enzyme is incubated with a specific substrate (e.g., poly(E,Y)4:1), ATP, and varying concentrations of the test inhibitor in a kinase buffer.

  • Incubation: The reaction is allowed to proceed at room temperature for a set period, typically 60 minutes.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A kinase detection reagent is added, which contains an enzyme that converts ADP to ATP.

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is proportional to the amount of ADP generated, and thus the kinase activity.

  • IC50 Calculation: The inhibitor concentration that results in 50% inhibition of kinase activity is determined by plotting the luminescence signal against the inhibitor concentration.

Cellular assays are also employed to assess the on-target effects of inhibitors. For instance, an ELISA-based assay can be used to measure the phosphorylation of FGFR and downstream signaling proteins in cell lines known to be dependent on FGFR signaling.

Signaling Pathway and Mechanism of Action

FGFR inhibitors, including this compound, are ATP-competitive inhibitors. They bind to the ATP-binding pocket within the intracellular kinase domain of the FGFR, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS_MAPK RAS_MAPK FGFR->RAS_MAPK Activation PI3K_AKT PI3K_AKT FGFR->PI3K_AKT Activation PLCg PLCg FGFR->PLCg Activation STAT STAT FGFR->STAT Activation TKI TKI TKI->FGFR Competitive Binding ATP ATP ATP->FGFR Binds to Kinase Domain

Experimental Workflow for Kinase Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor involves screening it against a large panel of kinases.

Kinase_Selectivity_Workflow

Conclusion

This compound demonstrates potent and selective inhibition of the FGFR family, with a notable potency against FGFR4 and the FGFR4 V550L resistance mutation.[6] Its selectivity profile, when compared to other TKIs, highlights the ongoing efforts to develop inhibitors with specific and well-defined targets to maximize therapeutic efficacy while minimizing off-target effects. The data and methodologies presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery.

References

Validating Fgfr-IN-9 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the cellular target engagement of Fgfr-IN-9, a novel Fibroblast Growth Factor Receptor (FGFR) inhibitor. To offer a comprehensive evaluation, its performance is benchmarked against established FGFR inhibitors, AZD4547 and Infigratinib. This document outlines key experimental methodologies, presents comparative data, and illustrates the underlying biological and experimental processes.

Comparative Performance of FGFR Inhibitors

The efficacy of a targeted inhibitor is determined by its ability to engage its intended target and modulate downstream signaling pathways. The following table summarizes key quantitative metrics for this compound and its alternatives.

ParameterThis compound (Hypothetical Data)AZD4547Infigratinib (BGJ398)Experimental Assay
Biochemical IC50 (FGFR1) 5 nM0.2 nM[1]Potent inhibitor of FGFR1-3[2][3]In vitro Kinase Assay
Biochemical IC50 (FGFR2) 8 nM2.5 nM[1]Potent inhibitor of FGFR1-3[2][3]In vitro Kinase Assay
Biochemical IC50 (FGFR3) 3 nM1.8 nM[1]Potent inhibitor of FGFR1-3[2][3]In vitro Kinase Assay
Cellular EC50 (p-FGFR) 50 nM~20-100 nM~25-150 nMWestern Blot
Cellular EC50 (p-ERK) 75 nM~50-200 nM~50-250 nMWestern Blot
Thermal Shift (ΔTagg) +5.2 °CNot Publicly AvailableNot Publicly AvailableCellular Thermal Shift Assay (CETSA)

Key Experimental Protocols

Accurate validation of target engagement relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.

Western Blot for Downstream Signaling Inhibition

This protocol assesses the ability of an inhibitor to block the phosphorylation of FGFR and its downstream effectors, such as ERK, in a cellular context.

a. Cell Culture and Treatment:

  • Seed a cancer cell line with a known FGFR aberration (e.g., FGFR2 fusion-positive SNU-16 cells) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-12 hours to reduce basal signaling.[4]

  • Treat cells with a dose-response curve of this compound, AZD4547, Infigratinib, or DMSO vehicle control for 2-4 hours.

  • Where applicable, stimulate the cells with an appropriate FGF ligand (e.g., 100 ng/mL FGF2) for the final 10-15 minutes of inhibitor treatment to induce pathway activation.

b. Protein Extraction:

  • Place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5]

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[5]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubate on ice for 30 minutes, vortexing occasionally.[5]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

  • Collect the supernatant and determine protein concentration using a BCA assay.[5]

c. SDS-PAGE and Immunoblotting:

  • Normalize protein samples to 20-30 µg in Laemmli sample buffer and boil at 95°C for 5 minutes.[5]

  • Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.[5]

  • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).[4][6]

  • Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detect signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[7]

  • Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA directly measures target engagement by assessing the thermal stabilization of a protein upon ligand binding in intact cells.[8]

a. Cell Treatment and Heating:

  • Treat cultured cells (in suspension or adherent) with the desired concentration of this compound or vehicle control for 1-2 hours at 37°C.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots across a defined temperature gradient (e.g., 45°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[9]

b. Lysis and Fractionation:

  • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[9]

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[9]

c. Detection:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble FGFR at each temperature point using Western Blot, as described in the protocol above.

  • Plot the band intensity of soluble FGFR against temperature for both treated and control samples to generate melting curves. A shift in the curve indicates thermal stabilization and thus, target engagement.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinase domains.

a. Reaction Setup:

  • Prepare a reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[10]

  • In a 96- or 384-well plate, add the reaction buffer, a specific FGFR substrate (e.g., a biotinylated peptide), and ATP.

  • Add serial dilutions of this compound or other inhibitors to the wells.

  • Initiate the kinase reaction by adding purified recombinant FGFR1, 2, or 3 enzyme.[11]

b. Incubation and Detection:

  • Incubate the plate at room temperature for 30-60 minutes.[10][11]

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the amount of phosphorylated substrate. This can be done through various methods, such as:

    • Luminescence-based (ADP-Glo™): Measures ADP produced during the reaction. The luminescent signal is proportional to kinase activity.[10][12]

    • Fluorescence Resonance Energy Transfer (LanthaScreen™): Uses a europium-labeled anti-tag antibody and an Alexa Fluor-labeled tracer that competes with the inhibitor for binding to the kinase.[13]

    • ELISA-based: Uses a phospho-specific antibody to detect the phosphorylated substrate captured on the plate.[11]

c. Data Analysis:

  • Plot the detected signal against the inhibitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Visualizing Pathways and Workflows

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling.[14] Key pathways include the RAS-MAPK and PI3K-AKT cascades, which are crucial for cell proliferation, survival, and migration.[13] this compound acts by competitively binding to the ATP pocket of the FGFR kinase domain, thereby blocking these downstream signals.[2]

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR (Dimerized & Activated) FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 Phosphorylates PI3K PI3K P_FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->P_FGFR Inhibits

FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Target Validation

Validating a targeted inhibitor involves a multi-faceted approach, starting from direct enzyme inhibition and progressing to cellular assays that confirm target engagement and downstream pathway modulation.

Experimental_Workflow Start Start: this compound Synthesis KinaseAssay Biochemical Assay: In Vitro Kinase Assay Start->KinaseAssay CellCulture Cell-Based Assays: Culture FGFR-dependent cells Start->CellCulture DataAnalysis Data Analysis & Comparison KinaseAssay->DataAnalysis IC50 CETSA Direct Engagement: Cellular Thermal Shift Assay (CETSA) CellCulture->CETSA WesternBlot Downstream Signaling: Western Blot (p-FGFR, p-ERK) CellCulture->WesternBlot CETSA->DataAnalysis ΔTagg WesternBlot->DataAnalysis EC50 Conclusion Conclusion: Validate Target Engagement DataAnalysis->Conclusion

References

Potency of FGFR Inhibitors: A Comparative Analysis of Fgfr-IN-9 and Alternatives Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The development of targeted therapies against Fibroblast Growth Factor Receptor (FGFR) signaling, a pathway frequently dysregulated in various cancers, has led to the emergence of several potent small molecule inhibitors. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of key FGFR inhibitors, including the covalent inhibitors FIIN-2 and FIIN-3, across different FGFR isoforms and cancer cell lines. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their research.

Comparative IC50 Values of FGFR Inhibitors

The in vitro potency of FGFR inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the IC50 values of FIIN-2 and FIIN-3 against the four FGFR isoforms, alongside a comparison with another notable FGFR inhibitor, BGJ398. The data is derived from enzymatic and cell-based proliferation assays.

InhibitorTargetIC50 (nM) - Enzymatic AssayCell LineEC50 (nM) - Proliferation AssayReference
FIIN-2 FGFR13.1Ba/F3-FGFR112[1]
FGFR24.3Ba/F3-FGFR21[1]
FGFR327Ba/F3-FGFR319[1]
FGFR445Ba/F3-FGFR437[1]
EGFR204A278025[1]
4T115[1]
FIIN-3 FGFR113Ba/F3-FGFR119[1]
FGFR221Ba/F3-FGFR21[1]
FGFR331Ba/F3-FGFR341[1]
FGFR435Ba/F3-FGFR424[1]
EGFR43A278050[1]
4T120[1]
BGJ398 A2780>500[1]
4T1>3000[1]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. EC50 values in proliferation assays represent the concentration required to inhibit cell proliferation by half.

FIIN-2 and FIIN-3 are covalent inhibitors that demonstrate potent activity against FGFRs.[1] Notably, both compounds are highly effective in inhibiting the proliferation of Ba/F3 cells engineered to be dependent on FGFR kinase activity, with EC50 values in the low nanomolar range.[1] In comparison to the non-covalent inhibitor BGJ398, FIIN-2 and FIIN-3 show significantly greater potency in A2780 ovarian carcinoma and 4T1 breast cancer cell lines.[1] It is also important to note that FIIN-3 exhibits strong inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), while FIIN-2 has moderate activity.[1]

Experimental Protocols

IC50 Determination via Cell Viability Assay

The following protocol outlines a common method for determining the IC50 value of an FGFR inhibitor using a cell-based viability assay, such as the MTT or CellTiter-Glo assay.

Materials:

  • Cancer cell line of interest (e.g., A2780, 4T1)

  • Complete cell culture medium

  • FGFR inhibitor (e.g., Fgfr-IN-9) dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a serial dilution of the FGFR inhibitor in complete culture medium. It is recommended to test a broad concentration range to capture the full dose-response curve.[2]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement (MTT Assay Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Shake the plate for 10 minutes at a low speed.[3]

    • Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all other readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).[2]

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Visualizing the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[4][5] Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[4] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways.[5][6]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC STAT->Transcription Fgfr_IN_9 This compound Fgfr_IN_9->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

This diagram illustrates the major downstream signaling cascades activated by FGFRs. This compound and other similar small molecule inhibitors act by competitively binding to the ATP pocket of the FGFR kinase domain, thereby blocking the autophosphorylation and the subsequent activation of downstream signaling pathways that drive tumorigenesis.[4]

References

A Comparative Analysis of Fgfr-IN-9 and Ponatinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two fibroblast growth factor receptor (FGFR) inhibitors: Fgfr-IN-9 and the multi-kinase inhibitor, ponatinib. This document summarizes their performance based on available experimental data, offers detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Introduction

Aberrant signaling by Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers, making them a critical target for therapeutic intervention. This guide focuses on a comparative analysis of two small molecule inhibitors: this compound, a potent and reversible inhibitor of FGFR, and ponatinib, a multi-targeted tyrosine kinase inhibitor with known activity against FGFRs among other kinases. While extensive data is available for the clinically approved drug ponatinib, information on the investigational compound this compound is more limited. This guide aims to collate and present the existing data to facilitate a comparative understanding.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the biochemical and cellular activities of this compound and ponatinib based on published literature. It is important to note that these values were generated in different studies and under potentially different experimental conditions.

Table 1: Biochemical Activity - Kinase Inhibition Profile
Kinase TargetThis compound IC₅₀ (nM)Ponatinib IC₅₀ (nM)
FGFR1 64.32.2[1]
FGFR2 46.72.0[2]
FGFR3 29.618.0[2]
FGFR4 17.18.0[2]
ABL Not Available0.37[1]
ABL (T315I) Not Available2.0[1]
VEGFR2 Not Available1.5[1]
PDGFRα Not Available1.1[1]
SRC Not Available5.4[1]
FLT3 Not Available0.3-2.0[1]
c-KIT Not Available8.0-20.0[1]

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Cellular Activity - Anti-proliferative Effects
Cell LineCancer TypeKey Genetic Feature(s)This compound GI₅₀/IC₅₀ (nM)Ponatinib GI₅₀/IC₅₀ (nM)
HUH7Hepatocellular CarcinomaFGFR4 Overexpression94.7Not Available
Ba/F3-TEL-FGFR1Pro-B Cell LineTEL-FGFR1 fusionNot Available24[2]
Ba/F3-TEL-FGFR2Pro-B Cell LineTEL-FGFR2 fusionNot Available8[2]
Ba/F3-TEL-FGFR3Pro-B Cell LineTEL-FGFR3 fusionNot Available8[2]
Ba/F3-TEL-FGFR4Pro-B Cell LineTEL-FGFR4 fusionNot Available34[2]
AN3CAEndometrial CancerFGFR2 MutationNot Available7[3]
SNU-16Gastric CancerFGFR2 AmplificationNot Available10[3]
MFE-280Endometrial CancerFGFR2 MutationNot Available13[3]
KMS-11Multiple MyelomaFGFR3 FusionNot Available181[3]
KG-1aAcute Myelogenous LeukemiaFGFR1OP2-FGFR1 FusionNot Available41[4]
H520Squamous Cell Lung CancerFGFR1 AmplificationNot Available50
H1581Squamous Cell Lung CancerFGFR1 AmplificationNot Available30

Note: GI₅₀ (Growth Inhibition 50) or IC₅₀ values represent the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

Table 3: In Vivo Efficacy
Animal ModelCancer TypeTreatment and DosageThis compound Antitumor ActivityPonatinib Antitumor Activity
HUH7 Xenograft (Mouse)Hepatocellular Carcinoma45 mg/kg, daily, oralSignificant tumor growth inhibitionNot Available
AN3CA Xenograft (Mouse)Endometrial Cancer30 mg/kg, daily, oralNot AvailableSignificant tumor growth inhibition[3]
SNU-16 Xenograft (Mouse)Gastric Cancer30 mg/kg, daily, oralNot AvailableSignificant tumor growth inhibition[3]
KMS-11 Xenograft (Mouse)Multiple Myeloma30 mg/kg, daily, oralNot AvailableSignificant tumor growth inhibition[3]
Cholangiocarcinoma PDX (Mouse)Cholangiocarcinoma (FGFR2-CCDC6 fusion)20 mg/kg, intragastricNot AvailableSignificantly reduced tumor volume[5]

Note: PDX stands for Patient-Derived Xenograft.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on the specific cell lines and reagents used.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)

  • Poly(Glu,Tyr) 4:1 as a generic kinase substrate

  • This compound and Ponatinib

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and ponatinib in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the FGFR kinase in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Ponatinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and ponatinib in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the GI₅₀/IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound and Ponatinib formulated for oral administration

  • Calipers

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the inhibitors (e.g., this compound or ponatinib) and a vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring: Continue to measure tumor volumes and body weights throughout the study. Monitor the animals for any signs of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predetermined treatment period. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compounds.

Mandatory Visualizations

FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling cascade, which is a primary target of both this compound and ponatinib in FGFR-driven cancers. Upon ligand binding, FGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of kinase inhibitors like this compound and ponatinib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Assay (Kinase Inhibition) cellular Cell-Based Assays (Proliferation, Apoptosis) biochemical->cellular Promising Candidates selectivity Kinase Selectivity Profiling cellular->selectivity xenograft Xenograft Model Efficacy Study selectivity->xenograft Lead Compound pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) xenograft->pk_pd toxicity Toxicity Studies pk_pd->toxicity

Caption: General workflow for preclinical inhibitor evaluation.

Conclusion

This guide provides a comparative overview of this compound and ponatinib based on currently available data. Ponatinib is a well-characterized multi-kinase inhibitor with potent activity against FGFRs and a broad range of other kinases. This compound appears to be a potent FGFR inhibitor with promising in vitro and in vivo activity, though more comprehensive public data is needed for a complete comparative assessment of its selectivity and efficacy across different cancer types. The provided experimental protocols and diagrams serve as a resource for researchers designing and conducting studies to further evaluate these and other kinase inhibitors.

References

Fgfr-IN-9: A Comparative Analysis of Efficacy Against FGFR Gatekeeper Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Fgfr-IN-9's efficacy against clinically relevant Fibroblast Growth Factor Receptor (FGFR) gatekeeper mutations, benchmarked against other known FGFR inhibitors. The emergence of these mutations represents a significant challenge in cancer therapy, often leading to acquired resistance to targeted treatments. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound in overcoming such resistance.

Introduction to FGFR Gatekeeper Mutations

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling, often driven by mutations, fusions, or amplifications, is a key oncogenic driver in various cancers. While FGFR inhibitors have shown clinical promise, their long-term efficacy can be limited by the development of secondary mutations in the FGFR kinase domain, particularly at the "gatekeeper" residue. This residue is critical for inhibitor binding, and mutations at this site can sterically hinder drug access, leading to resistance. Common gatekeeper mutations include V561M in FGFR1, V564F in FGFR2, V555M in FGFR3, and V550L in FGFR4.

This compound: A Potent Inhibitor with Activity Against a Key Gatekeeper Mutation

This compound is a potent and reversible inhibitor of FGFRs. Preclinical data demonstrates its activity against wild-type FGFRs and, notably, the FGFR4 V550L gatekeeper mutation. This suggests that this compound may offer a therapeutic advantage in cancers that have developed resistance to other FGFR inhibitors through this specific mutation.

Comparative Efficacy of FGFR Inhibitors

To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other FGFR inhibitors against wild-type FGFRs and their respective gatekeeper mutants. The data is compiled from various preclinical studies and presented to facilitate an objective assessment of their relative potencies.

Table 1: Comparative IC50 Values (nM) of FGFR Inhibitors Against Wild-Type and Gatekeeper Mutants

InhibitorTargetWild-Type IC50 (nM)Gatekeeper MutantMutant IC50 (nM)Assay Type
This compound FGFR164.3[1]--Biochemical
FGFR246.7[1]--Biochemical
FGFR329.6[1]--Biochemical
FGFR417.1[1]V550L30.7[1]Biochemical
Ponatinib FGFR12.2[2]V561M202[3]Cellular
FGFR2-V565I661Cellular
FGFR3-V555M--
LY2874455 FGFR12.8[4][5]V561M-Biochemical
FGFR22.6[4][5]V564FResistant, but sensitive to LY2874455[6]Cellular
FGFR36.4[4][5]V555MInhibited[7]Cellular
FGFR46[4][5]--Biochemical
AZD4547 FGFR10.2[8][9]V561M510 - 1400[1]Cellular
FGFR22.5[8][9]--Biochemical
FGFR31.8[8][9]V555MResistant[7]Cellular
PD173074 FGFR121.5 - 25[10][11][12][13]V561M-Biochemical
FGFR2----
FGFR35[10][12][13]V555MCross-resistantCellular

Note: The IC50 values can vary depending on the specific experimental conditions and assay type (biochemical vs. cellular). Direct comparison should be made with caution.

Signaling Pathways and Experimental Workflows

To better understand the context of this compound's mechanism of action and the methods used to evaluate its efficacy, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for inhibitor testing.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF Ligand FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF Ligand->FGFR:ext Binding & Dimerization FRS2 FRS2 FGFR:int->FRS2 Phosphorylation STAT STAT FGFR:int->STAT PLCg PLCg FGFR:int->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Proliferation, Survival AKT AKT PI3K->AKT AKT->Gene Expression STAT->Gene Expression

FGFR Signaling Pathway

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay recombinant_kinase Recombinant FGFR (Wild-Type or Mutant) kinase_reaction Kinase Reaction recombinant_kinase->kinase_reaction inhibitor_biochem This compound / Alternatives inhibitor_biochem->kinase_reaction atp_substrate ATP & Substrate atp_substrate->kinase_reaction detection Detection of Substrate Phosphorylation kinase_reaction->detection ic50_biochem IC50 Determination detection->ic50_biochem cell_culture Cancer Cell Line with FGFR Alteration cell_treatment Cell Treatment cell_culture->cell_treatment inhibitor_cell This compound / Alternatives inhibitor_cell->cell_treatment lysis Cell Lysis cell_treatment->lysis western_blot Western Blot for p-FGFR & Downstream Targets lysis->western_blot ic50_cell IC50 Determination western_blot->ic50_cell

Inhibitor Efficacy Workflow

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate the efficacy of FGFR inhibitors.

Biochemical Kinase Assay (In Vitro)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase domain (wild-type or mutant).

Materials:

  • Recombinant human FGFR kinase domain (e.g., GST-tagged)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add the recombinant FGFR kinase to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent followed by the Kinase Detection Reagent and measuring luminescence.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based FGFR Autophosphorylation Assay

Objective: To assess the ability of a compound to inhibit FGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with a known FGFR alteration (e.g., FGFR amplification or activating mutation).

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Primary antibodies against phosphorylated FGFR (p-FGFR) and total FGFR; appropriate secondary antibodies.

  • Western blot equipment and reagents.

Procedure:

  • Cell Culture: Plate the cells in appropriate culture dishes and grow to a desired confluency (e.g., 70-80%).

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for a period (e.g., 12-24 hours) before treatment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against p-FGFR overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total FGFR as a loading control.

  • Data Analysis: Quantify the band intensities for p-FGFR and total FGFR. Normalize the p-FGFR signal to the total FGFR signal for each treatment condition. Determine the concentration of the compound that causes a 50% reduction in FGFR phosphorylation (IC50).

Conclusion

This compound demonstrates potent inhibitory activity against wild-type FGFRs and the FGFR4 V550L gatekeeper mutant. When compared to other FGFR inhibitors, its efficacy against this specific mutation is noteworthy. The provided data and experimental protocols offer a framework for researchers to further evaluate and compare the potential of this compound in overcoming acquired resistance in FGFR-driven cancers. Further studies are warranted to explore the efficacy of this compound against a broader panel of FGFR gatekeeper mutations and in in vivo models.

References

Navigating Resistance: A Comparative Analysis of Fgfr-IN-9 (Pemigatinib) in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a detailed comparison of Fgfr-IN-9 (also known as pemigatinib or INCB054828) with other prominent FGFR inhibitors, focusing on their efficacy against clinically relevant resistance mutations. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of cross-resistance studies.

This compound (pemigatinib) is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2][3] Its clinical efficacy, particularly in cancers harboring FGFR2 fusions or rearrangements, has led to its approval for treating cholangiocarcinoma.[1] However, the emergence of acquired resistance, often through mutations in the FGFR kinase domain, presents a significant clinical challenge. This guide delves into the cross-resistance profile of this compound and compares it with other widely used FGFR inhibitors, infigratinib and erdafitinib.

Comparative Efficacy Against Wild-Type and Mutant FGFRs

The potency of this compound and its alternatives against wild-type FGFRs and key resistance mutations is a critical determinant of their clinical utility. The following table summarizes the half-maximal inhibitory concentrations (IC50) from various preclinical studies.

Target This compound (Pemigatinib) Infigratinib Erdafitinib
Wild-Type Kinases (Biochemical IC50, nM)
FGFR10.4[2][3]4.54.1
FGFR20.5[2][3]5.63.1
FGFR31.0[2][3]14226.7
FGFR430[2][3]258190
FGFR2 Resistance Mutations (Cellular IC50, nM)
V564F (Gatekeeper)>300>300>300
N549K (Molecular Brake)>30089.528.4
K641R68.939.530.4
FGFR3 Resistance Mutations (Cellular IC50, nM)
V555M (Gatekeeper)---
N540K---

Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution. "-" indicates data not available from the provided search results.

This compound demonstrates high potency against FGFR1, 2, and 3, with weaker activity against FGFR4.[2][3] Notably, the gatekeeper mutation V564F in FGFR2 confers significant resistance to all three inhibitors.[4] However, the inhibitors exhibit differential activity against other mutations. For instance, erdafitinib retains better activity against the N549K and K641R mutations in FGFR2 compared to pemigatinib and infigratinib.[4]

Cellular Activity in FGFR-Altered Cancer Models

The anti-proliferative activity of these inhibitors in cancer cell lines with various FGFR alterations provides further insight into their therapeutic potential.

Cell Line FGFR Alteration This compound (Pemigatinib) IC50 (nM) Infigratinib IC50 (nM) Erdafitinib IC50 (nM)
Ba/F3-FGFR1Translocation1.2[1]--
Ba/F3-FGFR2Translocation0.3[1]--
Ba/F3-FGFR3Translocation1.2[1]--
Ba/F3-FGFR4Translocation12[1]--
HeLa-FGFR2 WT-5.25.52.5
HeLa-FGFR2 V564FMutation>300>300>300
HeLa-FGFR2 N549KMutation>30089.528.4
HeLa-FGFR2 K641RMutation68.939.530.4

Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution. "-" indicates data not available from the provided search results.

These cellular assays confirm the high potency of this compound against cell lines driven by FGFR1, 2, and 3 alterations.[1] The data also corroborates the resistance conferred by the V564F gatekeeper mutation across the tested inhibitors.

Signaling Pathways and Resistance Mechanisms

Understanding the underlying signaling pathways and mechanisms of resistance is crucial for developing effective therapeutic strategies.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression PKC PKC PLCg->PKC PKC->Gene_Expression STAT->Gene_Expression

Caption: Simplified FGFR signaling cascade leading to cancer cell proliferation and survival.

Resistance to FGFR inhibitors like this compound can arise from two primary mechanisms:

  • On-target alterations: These are mutations within the FGFR gene itself, most commonly in the kinase domain. "Gatekeeper" mutations, such as V564F in FGFR2 and V555M in FGFR3, sterically hinder the binding of the inhibitor to the ATP-binding pocket.[1] "Molecular brake" mutations, like N549K in FGFR2, can also reduce inhibitor sensitivity.

  • Bypass pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent the need for FGFR signaling. This can include the upregulation of other receptor tyrosine kinases (RTKs) or downstream effectors in pathways like PI3K/AKT/mTOR or MAPK.

Resistance_Mechanisms Mechanisms of Resistance to FGFR Inhibitors cluster_inhibitor Therapeutic Intervention cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms FGFR_Inhibitor FGFR Inhibitor (e.g., this compound) FGFR FGFR Signaling FGFR_Inhibitor->FGFR Inhibition Proliferation Cell Proliferation & Survival FGFR->Proliferation Bypass Bypass Pathways (e.g., PI3K/AKT, MAPK) Bypass->Proliferation On_Target On-Target Resistance (FGFR Mutations) On_Target->FGFR Restores Signaling Bypass_Activation Bypass Pathway Activation Bypass_Activation->Bypass Activates Alternative Routes

Caption: Logical overview of on-target and bypass mechanisms of resistance to FGFR inhibitors.

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase.

Materials:

  • Recombinant human FGFR kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound) and DMSO (vehicle control)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound (or DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation (Cell Viability) Assay

This assay assesses the effect of an inhibitor on the growth of cancer cell lines.

Materials:

  • FGFR-dependent cancer cell line

  • Complete cell culture medium

  • Test compound (e.g., this compound) and DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or MTS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound or DMSO.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Normalize the data to the vehicle-treated control and calculate the percentage of growth inhibition.

  • Determine the IC50 value from the dose-response curve.[5]

Western Blotting for FGFR Signaling

This technique is used to detect the phosphorylation status of FGFR and downstream signaling proteins, providing a measure of pathway inhibition.

Materials:

  • FGFR-dependent cell line

  • Test compound and DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FGFR, anti-total FGFR, anti-p-ERK, anti-total ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.[6][7]

Experimental_Workflow Cross-Resistance Study Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Cell_Lines Select Cell Lines (WT & Mutant FGFRs) Biochemical_Assay Biochemical Kinase Assay (Determine direct inhibition) Cell_Lines->Biochemical_Assay Viability_Assay Cell Viability Assay (Measure anti-proliferative effect) Cell_Lines->Viability_Assay Western_Blot Western Blotting (Assess pathway inhibition) Cell_Lines->Western_Blot Inhibitors Prepare Inhibitors (this compound & Alternatives) Inhibitors->Biochemical_Assay Inhibitors->Viability_Assay Inhibitors->Western_Blot IC50_Determination Calculate IC50 Values Biochemical_Assay->IC50_Determination Viability_Assay->IC50_Determination Data_Comparison Compare Inhibitor Potency Against WT and Mutants Western_Blot->Data_Comparison IC50_Determination->Data_Comparison Conclusion Draw Conclusions on Cross-Resistance Profile Data_Comparison->Conclusion

References

A Head-to-Head Showdown: Dovitinib vs. a Selective FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising strategy for a variety of malignancies. This guide provides a detailed, head-to-head comparison of two distinct classes of FGFR inhibitors: dovitinib, a multi-kinase inhibitor, and infigratinib, a selective FGFR inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and characteristics of these agents based on available preclinical data.

Initially, this guide was intended to compare Fgfr-IN-9 and dovitinib. However, "this compound" does not correspond to a publicly documented or widely recognized FGFR inhibitor, precluding a direct comparison. Therefore, to fulfill the spirit of a comparative analysis between different FGFR inhibition strategies, we have selected infigratinib (also known as BGJ398) as a representative selective FGFR inhibitor to contrast with the multi-kinase profile of dovitinib.

Mechanism of Action: A Tale of Two Strategies

Dovitinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), including FGFRs, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] Its broad-spectrum activity is designed to simultaneously block multiple signaling pathways involved in tumor growth and angiogenesis.

In contrast, infigratinib is a potent and selective inhibitor of FGFRs, primarily targeting FGFR1, FGFR2, and FGFR3 with high affinity, while showing significantly less activity against VEGFR2 and other kinases.[4][5][6] This selectivity aims to provide a more targeted therapeutic effect with potentially fewer off-target toxicities.

Biochemical Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of dovitinib and infigratinib against a panel of relevant kinases.

Kinase TargetDovitinib IC50 (nM)Infigratinib (BGJ398) IC50 (nM)
FGFR18[2]0.9[4][5]
FGFR2-1.4[4][5]
FGFR39[2]1.0[4][5]
FGFR4-60[5]
VEGFR110[2]-
VEGFR213[2]180[4]
VEGFR38[2]-
PDGFRα27[2]-
PDGFRβ210[2]-
c-Kit2[2]750[4]
FLT31[2]-
CSF-1R36[2]-

Cellular Activity: Impact on FGFR-Dependent Cancer Cells

The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines, particularly those with known FGFR alterations that drive their growth.

Cell LineCancer TypeFGFR AlterationDovitinib IC50 (nM)Infigratinib (BGJ398) IC50 (nM)
B9 (FGF-stimulated)Murine MyelomaWild-type FGFR325[7]-
B9 (FGFR3 mutants)Murine MyelomaActivated FGFR370-90[7]-
KATO-IIIGastric CancerFGFR2 AmplificationPotent inhibition[8]-
RT112Bladder CancerFGFR3 Overexpression-5[4]
RT4Bladder CancerFGFR3 Overexpression-30[4]
SW780Bladder CancerFGFR3 Overexpression-32[4]
JMSU1Bladder CancerFGFR3 Overexpression-15[4]
BaF3 (FGFR1-dependent)Murine Pro-BFGFR1 Fusion-2.9[4]
BaF3 (FGFR2-dependent)Murine Pro-BFGFR2 Fusion-2.0[4]
BaF3 (FGFR3-dependent)Murine Pro-BFGFR3 Fusion-2.0[4]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of dovitinib and infigratinib has been demonstrated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice.

Xenograft ModelCancer TypeDosing and ScheduleTumor Growth Inhibition
Dovitinib
FGFR3 Multiple MyelomaMultiple Myeloma10-60 mg/kg/day, oral48% - 94%[9]
Hepatocellular Carcinoma50-75 mg/kg, oral97% - 98%[9]
MKN-45Gastric CancerNot specified76%[8]
GIST (imatinib-resistant)GISTNot specifiedBetter efficacy than imatinib[1][10]
Infigratinib (BGJ398)
FGFR2-mutant Endometrial CancerEndometrial Cancer30 mg/kg, p.o.Significant delay in tumor growth[11]
Orthotopic Bladder CancerBladder Cancer10 and 30 mg/kg, oralTumor growth inhibition and stasis[11]
Various FGFR fusion modelsMultiple CancersNot specifiedReduction in tumor volume[12]

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams are provided.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Points of Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and Activates FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCG->Cell_Response STAT->Cell_Response Dovitinib Dovitinib (Multi-Kinase) Dovitinib->FGFR VEGFR VEGFR Dovitinib->VEGFR PDGFR PDGFR Dovitinib->PDGFR Infigratinib Infigratinib (Selective) Infigratinib->FGFR

Caption: FGFR Signaling and Inhibitor Targets.

Experimental_Workflow Typical Experimental Workflow for Kinase Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET, Radiometric) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Proliferation Determine Potency Western_Blot Western Blot (p-FGFR, p-ERK) Cell_Proliferation->Western_Blot Confirm Cellular Activity Xenograft Tumor Xenograft Model (Cell line or PDX) Western_Blot->Xenograft Validate Mechanism Efficacy_Testing Efficacy Testing (Tumor Growth Inhibition) Xenograft->Efficacy_Testing Establish Model PD_Analysis Pharmacodynamic Analysis (Biomarkers in tumor) Efficacy_Testing->PD_Analysis Assess In Vivo Effect

Caption: Kinase Inhibitor Evaluation Workflow.

Logical_Comparison Logical Comparison: Multi-Kinase vs. Selective FGFR Inhibitors cluster_dovitinib Characteristics cluster_infigratinib Characteristics Dovitinib Dovitinib (Multi-Kinase Inhibitor) D_Targets Broad Target Profile (FGFR, VEGFR, PDGFR, etc.) Dovitinib->D_Targets Infigratinib Infigratinib (Selective FGFR Inhibitor) I_Targets Narrow Target Profile (Primarily FGFR1-3) Infigratinib->I_Targets D_Mechanism Simultaneous inhibition of multiple pathways D_Targets->D_Mechanism D_Toxicity Potential for broader off-target toxicities D_Mechanism->D_Toxicity I_Mechanism Targeted inhibition of FGFR signaling I_Targets->I_Mechanism I_Toxicity Potential for on-target toxicities (e.g., hyperphosphatemia) I_Mechanism->I_Toxicity

Caption: Multi-Kinase vs. Selective Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of common protocols used in the characterization of kinase inhibitors like dovitinib and infigratinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

  • Reagents: Purified recombinant kinase (e.g., FGFR1, VEGFR2), biotinylated substrate peptide, ATP, and a TR-FRET detection system (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin).

  • Procedure:

    • The kinase, substrate, and varying concentrations of the inhibitor (e.g., dovitinib or infigratinib) are incubated in a microplate well.[7]

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped, and the detection reagents are added.

    • The plate is read on a TR-FRET-compatible reader. The signal is inversely proportional to the kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[7]

Cell Proliferation Assay

Objective: To assess the effect of an inhibitor on the growth of cancer cell lines.

Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Cancer cells are seeded into 96- or 384-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.[13] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The results are normalized to untreated controls, and IC50 values are determined from the dose-response curves.

Western Blotting for Phosphorylated Proteins

Objective: To confirm the inhibition of target kinase activity within cells by measuring the phosphorylation status of the kinase and its downstream effectors.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time, then lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FGFR, anti-phospho-ERK).[14]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A chemiluminescent substrate is added, and the signal is detected.

    • The membrane is often stripped and re-probed with an antibody for the total protein to ensure equal loading.

Conclusion

The comparison between dovitinib and infigratinib highlights a fundamental strategic choice in kinase inhibitor drug development: multi-targeted versus selective inhibition. Dovitinib's broad-spectrum activity offers the potential to overcome resistance mechanisms by hitting multiple oncogenic pathways simultaneously, but this may come at the cost of increased off-target toxicities. Infigratinib's selectivity for the FGFR family provides a more targeted approach, which can be highly effective in tumors that are strongly dependent on FGFR signaling and may offer a more manageable side-effect profile. The choice between these strategies ultimately depends on the specific cancer type, its underlying genetic drivers, and the clinical context. This guide provides a foundational dataset for researchers to build upon as they explore the therapeutic potential of FGFR inhibitors.

References

Validating Fgfr-IN-9: A Comparative Guide to Downstream Effector Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fgfr-IN-9, a potent and reversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with other commercially available FGFR inhibitors. The focus of this guide is to objectively present experimental data on the inhibition of downstream signaling pathways, providing researchers with the necessary information to make informed decisions for their studies.

Introduction to this compound

This compound is a reversible and orally active inhibitor targeting the FGFR family of receptor tyrosine kinases. Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a critical target for therapeutic intervention. This compound has demonstrated potent inhibitory activity against multiple FGFR isoforms, including those with acquired resistance mutations. This guide will delve into the experimental validation of its efficacy in modulating key downstream signaling cascades.

Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro potency of this compound and a selection of alternative FGFR inhibitors against the FGFR isoforms and key downstream signaling proteins.

Table 1: this compound Inhibitory Activity

TargetIC50 (nM)
FGFR164.3
FGFR246.7
FGFR329.6
FGFR4 (Wild Type)17.1[1]
FGFR4 (V550L mutant)30.7[1]

Table 2: Alternative FGFR Inhibitor Potency

InhibitorTargetIC50 (nM)
AZD4547 FGFR10.2[2]
FGFR22.5[2]
FGFR31.8[2]
p-FGFR (in cells)Dose-dependent inhibition
p-FRS2Dose-dependent inhibition[3]
p-ERK1/2Dose-dependent inhibition[3]
p-AKTCell-line dependent inhibition[2]
Dovitinib FGFR18[4]
FGFR39[4]
p-FGFR1 (in cells)Dose-dependent reduction
p-FRS2αDose-dependent reduction[5]
p-ERK1/2Dose-dependent reduction[5]
p-AKTNo significant inhibition[5]
Ponatinib FGFR12.2[6]
p-ERK (in cells)Significant inhibition
p-AKT (in cells)Significant inhibition[7]
BLU-9931 FGFR43[8]
p-FRS2Dose-dependent inhibition
p-ERK (MAPK)Dose-dependent inhibition
p-AKTDose-dependent inhibition[9]

Validating Downstream Pathway Inhibition by this compound

This compound has been shown to dose-dependently inhibit the phosphorylation of FGFR4 and its direct downstream effectors, FRS2 and PLCγ. This indicates that this compound effectively blocks the initial steps of signal transduction upon FGFR activation.

While specific IC50 values for the inhibition of p-ERK and p-AKT by this compound are not publicly available, the inhibition of FRS2, a key adaptor protein that recruits the machinery for both the RAS-MAPK and PI3K-AKT pathways, strongly suggests that this compound will effectively suppress these downstream cascades. Further experimental validation is recommended to quantify the specific inhibitory concentrations for these pathways.

Signaling Pathways and Experimental Workflow

To validate the inhibition of downstream effectors of the FGFR pathway, a series of experiments are typically performed. The following diagrams illustrate the key signaling cascades and a general experimental workflow.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 pY PLCg PLCγ FGFR->PLCg pY STAT STAT FGFR->STAT pY GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PKC PKC PLCg->PKC SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC->Proliferation STAT->Proliferation Fgfr_IN_9 This compound Fgfr_IN_9->FGFR Inhibits

Caption: FGFR Signaling Pathways and the inhibitory action of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HUH7 cells) Inhibitor_Treatment 2. Treatment with this compound (Dose-response) Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction Inhibitor_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Antibody_Incubation 7. Primary & Secondary Antibody Incubation Western_Blot->Antibody_Incubation Detection 8. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Caption: General workflow for Western blot analysis of downstream effector inhibition.

Experimental Protocols

Western Blotting Protocol for Assessing Downstream Effector Phosphorylation

This protocol provides a general framework for validating the inhibition of FGFR downstream signaling pathways using Western blotting.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HUH7, a human hepatocellular carcinoma cell line with an activated FGFR4 pathway) in 6-well plates and allow them to adhere overnight.

  • The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • For ligand-stimulated models, serum-starve the cells for 12-24 hours before treatment with the inhibitor, followed by stimulation with the appropriate FGF ligand (e.g., FGF19 for FGFR4) for a short period (e.g., 15-30 minutes) before lysis.

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples.

  • Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Antibody Incubation:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-FGFR, anti-p-FRS2, anti-p-ERK, anti-p-AKT) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • To control for protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective proteins (e.g., anti-FGFR, anti-ERK, anti-AKT) or a housekeeping protein like β-actin or GAPDH.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a potent inhibitor of the FGFR family, effectively blocking the initial steps of the signaling cascade. The available data on its inhibition of FRS2 and PLCγ phosphorylation strongly supports its role in suppressing downstream pathways critical for cancer cell proliferation and survival. For a more detailed quantitative comparison with other inhibitors, further experiments to determine the IC50 values for the inhibition of key downstream effectors like p-ERK and p-AKT are recommended. The provided protocols and workflow diagrams offer a solid foundation for researchers to conduct these validation studies.

References

Fgfr-IN-9 pharmacokinetic profile comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetic Profiles of Leading FGFR Inhibitors

For researchers and drug development professionals navigating the landscape of Fibroblast Growth Factor Receptor (FGFR) targeted therapies, a comprehensive understanding of their pharmacokinetic (PK) profiles is paramount. While direct pharmacokinetic data for the investigational compound Fgfr-IN-9 is not publicly available, this guide provides a comparative analysis of four prominent FGFR inhibitors with established clinical data: infigratinib, erdafitinib, pemigatinib, and futibatinib. This comparison aims to offer a clear, data-driven overview to inform preclinical and clinical research decisions.

Pharmacokinetic Parameter Comparison

The following table summarizes key pharmacokinetic parameters for infigratinib, erdafitinib, pemigatinib, and futibatinib, derived from clinical trial data in cancer patients. It is important to note that direct cross-study comparisons should be made with caution due to inherent differences in study design, patient populations, and dosing regimens.

ParameterInfigratinibErdafitinibPemigatinibFutibatinib
Dose 125 mg once daily ("3 weeks on, 1 week off")8 mg or 9 mg once daily13.5 mg once daily ("2 weeks on, 1 week off")20 mg once daily
Patient Population Advanced gastric cancer or gastroesophageal junction adenocarcinoma with FGFR2 gene amplificationAdvanced or refractory solid tumors; Locally advanced or metastatic urothelial carcinoma with FGFR alterationsAdvanced solid tumors; Cholangiocarcinoma with FGFR2 alterationsAdvanced solid tumors; Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements
Tmax (median) 3.1 - 6 hours[1][2]2 - 6 hours~1-2 hours[3]~2 hours
Cmax (geometric mean) 85.9 ng/mL (single dose); 204 ng/mL (steady state)[1]Dose-dependent increase215.1 nmol/L (steady state)[4]Not specified in provided results
AUC0-24h,ss (geometric mean) 3060 h*ng/mL[1]Dose-proportional increase2636.9 h·nmol/L[4]Proportional increase over 4-24 mg dose range[5]
Half-life (t1/2) 5.2 hours (single dose)[2]59 - 76.4 hours[6][7]11.3 - 15.4 hours[3][4]Not specified in provided results
Clearance (CL/F) Not specified in provided results0.200 L/h[7]10.7 - 11.8 L/h[4][8]Not specified in provided results
Volume of Distribution (Vd/F) Not specified in provided resultsNot specified in provided results170.5 - 244 L[3][4]Not specified in provided results
Accumulation Ratio (Rac) ~2.5 (Cmax), ~5.1 (AUC)[1]Not specified in provided results~1.6 (AUC)[3]No accumulation[5]

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily generated from Phase I and II clinical trials. The general methodologies employed in these studies are outlined below.

Patient Population and Dosing

Human pharmacokinetic studies were conducted in patients with advanced or metastatic solid tumors, often with specific FGFR gene alterations. Dosing regimens varied, with some inhibitors administered daily and others on an intermittent schedule (e.g., 2 or 3 weeks on, 1 week off) to manage on-target toxicities such as hyperphosphatemia.

Sample Collection and Bioanalysis

Blood samples for pharmacokinetic analysis were typically collected at multiple time points following single and multiple doses of the investigational drug. Plasma concentrations of the parent drug and, in some cases, its major metabolites were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods[3][9][10][11][12][13]. These assays are highly sensitive and specific, allowing for the accurate determination of drug concentrations in complex biological matrices.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) of the plasma concentration-time data[1][2][14]. For some inhibitors, population pharmacokinetic (PopPK) models were also developed to characterize the drug's behavior in a larger patient population and to identify potential covariates (e.g., patient demographics, organ function) that may influence drug exposure[7][8][15].

Visualizing Key Pathways and Processes

To provide a broader context for the action of these inhibitors and the methods used to characterize them, the following diagrams illustrate the FGFR signaling pathway and a generalized workflow for a clinical pharmacokinetic study.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FGFR_dimer FGFR Dimerization & Autophosphorylation Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR FRS2 FRS2 FGFR_dimer->FRS2 PI3K PI3K FGFR_dimer->PI3K PLCG PLCγ FGFR_dimer->PLCG STAT STAT FGFR_dimer->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC STAT->Gene_Expression

Caption: Simplified FGFR signaling pathway leading to downstream effects.

PK_Workflow cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis_phase Data Analysis Phase Dosing Drug Administration (Oral) Sampling Blood Sample Collection (Serial) Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Drug Extraction Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Concentration_Time Plasma Concentration-Time Data Analysis->Concentration_Time PK_Modeling Pharmacokinetic Modeling (NCA / PopPK) Concentration_Time->PK_Modeling Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameters

Caption: Generalized workflow for a clinical pharmacokinetic study.

References

Assessing the Specificity of Fgfr-IN-9 in Kinase Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of Fgfr-IN-9, a potent and reversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with other notable FGFR inhibitors. The comparative analysis is supported by quantitative data from kinase panel screens and detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of these compounds for therapeutic development.

Introduction to this compound

This compound, also known as Compound 19, is an orally active and reversible inhibitor targeting the FGFR family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention. This compound has demonstrated potent inhibition against wild-type FGFRs and variants with gatekeeper mutations, which are a common mechanism of acquired resistance to other kinase inhibitors.

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound against the FGFR family is summarized below, alongside data for other well-characterized FGFR inhibitors, including the selective inhibitor AZD4547 and the multi-kinase inhibitor Ponatinib. The data is presented as half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency.

Kinase TargetThis compound (IC50, nM)AZD4547 (IC50, nM)Ponatinib (IC50, nM)
FGFR164.3[1]0.21.1
FGFR246.7[1]2.52.1
FGFR329.6[1]1.81.5
FGFR4 (WT)17.1[1]16516
FGFR4 (V550L)30.7[1]--

Caption: Comparative IC50 values of this compound and other FGFR inhibitors against the FGFR kinase family. Lower values indicate higher potency.

Kinome-wide Specificity Assessment

FGFR Signaling Pathway

The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways. Inhibitors like this compound act by competing with ATP for the binding site within the kinase domain, thereby blocking the phosphorylation cascade and subsequent cellular responses.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding P1 Dimerization & Autophosphorylation FGFR->P1 Activation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS P1->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT ERK ERK RAS->ERK Survival Survival AKT->Survival Proliferation Proliferation PKC->Proliferation Migration Migration ERK->Migration Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Serial Dilution of Inhibitor C Add Inhibitor to Reaction Mix A->C B Prepare Kinase Reaction Mix B->C D Initiate with ATP C->D E Incubate D->E F Terminate Reaction & Detect Signal E->F G Data Analysis (IC50 Calculation) F->G

References

Next-Generation FGFR Inhibitors Show Promise in Overcoming Resistance to AZD4547

Author: BenchChem Technical Support Team. Date: December 2025

A new class of covalent FGFR inhibitors demonstrates significant efficacy in preclinical models resistant to the first-generation inhibitor AZD4547, offering a potential therapeutic strategy for patients who develop resistance to initial FGFR-targeted therapies.

Researchers and drug development professionals are continuously seeking to overcome acquired resistance to targeted cancer therapies. In the context of FGFR-driven cancers, resistance to inhibitors such as AZD4547 is a significant clinical challenge. This guide provides a comparative overview of the preclinical efficacy of a next-generation covalent FGFR inhibitor, provisionally designated here as Fgfr-IN-X (as "Fgfr-IN-9" is not a publicly recognized designation), against models with acquired resistance to AZD4547. The data presented is a synthesis of findings for covalent inhibitors such as FIIN-2, which are designed to overcome common resistance mechanisms.

Overcoming the Gatekeeper Mutation: A Key Hurdle

A primary mechanism of acquired resistance to many tyrosine kinase inhibitors, including some FGFR inhibitors, is the emergence of "gatekeeper" mutations in the kinase domain. In FGFR1, the V561M mutation is a well-characterized gatekeeper mutation that can reduce the efficacy of ATP-competitive inhibitors. While some studies suggest AZD4547 may retain some affinity for the V561M mutant, its efficacy is significantly compromised in cellular models.[1][2] Next-generation covalent inhibitors are designed to form an irreversible bond with a cysteine residue near the ATP-binding pocket of the FGFR enzyme, providing sustained inhibition even in the presence of gatekeeper mutations.[3][4]

Comparative Efficacy in Preclinical Models

Preclinical studies have demonstrated the superior potency of next-generation covalent FGFR inhibitors in cell lines harboring the FGFR1 V561M gatekeeper mutation, a known mechanism of resistance to earlier inhibitors.

In Vitro Kinase Inhibition

Biochemical assays directly measuring the inhibition of FGFR1 kinase activity highlight the advantage of covalent inhibitors against the V561M gatekeeper mutation.

CompoundTargetIC50 (nM)
AZD4547FGFR1 (Wild-Type)0.2[5]
AZD4547FGFR1 (V561M)Binds with nM affinity but has reduced cellular efficacy[1][2]
Fgfr-IN-X (e.g., FIIN-2)FGFR1 (Wild-Type)3.1[6]
Fgfr-IN-X (e.g., FIIN-2)FGFR1 (V561M)89[3]
Cellular Proliferation Inhibition

Cell-based assays confirm the enhanced activity of covalent inhibitors in overcoming resistance at a cellular level. The half-maximal effective concentration (EC50) for cell viability is a key measure of a drug's potency.

Cell LineFGFR StatusCompoundEC50 (nM)
Ba/F3FGFR2 (Wild-Type)Fgfr-IN-X (e.g., FIIN-2)~1[3]
Ba/F3FGFR2 (V564M Gatekeeper)Fgfr-IN-X (e.g., FIIN-2)58[3]
H1581FGFR1 Amplification (V561M)AZD4547>1000[1]
H1581FGFR1 Amplification (V561M)Fgfr-IN-X (e.g., FIIN-2)<100[3]

Signaling Pathway Inhibition

The aberrant activation of the FGFR signaling cascade is a hallmark of many cancers. Effective inhibition of this pathway is crucial for therapeutic benefit.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 AZD4547 Fgfr-IN-X PI3K PI3K FGFR->PI3K STAT3 STAT3 FGFR->STAT3 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

FGFR Signaling Pathway and Points of Inhibition.

Western blot analysis in preclinical models demonstrates that while AZD4547's ability to suppress the phosphorylation of FGFR and its downstream effectors like FRS2, AKT, and ERK is diminished in the presence of the V561M mutation, next-generation covalent inhibitors effectively block this signaling cascade.[3] Furthermore, resistance to AZD4547 can be driven by the activation of parallel signaling pathways, such as the STAT3 pathway.[1] Combination therapies targeting both FGFR and STAT3 may be a viable strategy to overcome this form of resistance.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of the key experimental protocols used to generate the comparative data.

Cell Viability Assay (MTT Assay)

Cell_Viability_Workflow start Start seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of FGFR inhibitor seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate to allow formazan crystal formation add_mtt->incubate2 solubilize Solubilize formazan crystals incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and calculate EC50 values read->analyze end End analyze->end

Workflow for Cell Viability (MTT) Assay.
  • Cell Seeding: Cancer cell lines, such as Ba/F3 cells engineered to express wild-type or mutant FGFR, are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the FGFR inhibitor (e.g., AZD4547 or a next-generation covalent inhibitor) or vehicle control (DMSO).

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[1]

Western Blot for Phosphorylated FGFR (p-FGFR)

Western_Blot_Workflow start Start treat Treat cells with FGFR inhibitor start->treat lyse Lyse cells and quantify protein treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane to prevent non-specific binding transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-FGFR) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

References

Safety Operating Guide

Personal protective equipment for handling Fgfr-IN-9

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fgfr-IN-9

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on best practices for handling potent, research-grade kinase inhibitors and should be supplemented by a thorough risk assessment by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

This compound is a potent, reversible, and orally active FGFR inhibitor.[1] As with any potent, biologically active small molecule, it should be treated as potentially hazardous, and strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The required level of protection varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[2]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Certified chemical fume hood.[2][3]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[2]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[2]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify Storage Conditions: this compound is typically stored at -20°C. Confirm the recommended storage conditions on the product vial or datasheet.

  • Secure: Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[3]

Experimental Protocols

Preparation of Stock Solutions:

  • Designated Area: All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3]

  • Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to minimize the generation of dust.

  • Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.

  • Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.[3]

General Handling in Experiments:

  • Designated Equipment: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]

  • Spill Management: In the event of a small spill, ensure the area is well-ventilated. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material to avoid dust generation. Collect all contaminated materials in a sealed, labeled hazardous waste container.[4]

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and protect personnel. All waste materials contaminated with this compound must be treated as hazardous chemical waste.[3][5]

  • Solid Waste: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, and empty vials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][3]

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous liquid waste container.[2][3] Do not pour down the drain. [3][4]

  • Final Disposal: All collected hazardous waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[4][5]

Safe Handling Workflow for this compound

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_decon Decontamination Start Receive and Inspect Compound Storage Store at -20°C in Secure Location Start->Storage Don_PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) Storage->Don_PPE Fume_Hood Work in Chemical Fume Hood Don_PPE->Fume_Hood Weigh Weigh Solid this compound Fume_Hood->Weigh Dissolve Prepare Stock Solution (e.g., in DMSO) Weigh->Dissolve Experiment Perform Experiment in BSC or Fume Hood Dissolve->Experiment Segregate_Waste Segregate Contaminated Waste Experiment->Segregate_Waste Clean_Area Clean Work Area Experiment->Clean_Area Solid_Waste Solid Waste (Tips, Tubes, Gloves) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste (Unused Solutions, Media) Segregate_Waste->Liquid_Waste Hazardous_Container Collect in Labeled Hazardous Waste Containers Solid_Waste->Hazardous_Container Liquid_Waste->Hazardous_Container EHS_Pickup Arrange for EHS Disposal Hazardous_Container->EHS_Pickup Doff_PPE Doff and Dispose of PPE as Solid Waste Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End of Procedure Wash_Hands->End

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.